molecular formula C6H8O B109080 2-Ethylfuran CAS No. 3208-16-0

2-Ethylfuran

カタログ番号: B109080
CAS番号: 3208-16-0
分子量: 96.13 g/mol
InChIキー: HLPIHRDZBHXTFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Ethylfuran is a furan-based compound serving as a critical intermediate and model compound in cutting-edge scientific research. It is extensively used in combustion studies as a potential biofuel or a key intermediate in the oxidation of other furanic biofuels like 2-methylfuran and 2,5-dimethylfuran . Research utilizing techniques like synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) investigates its pyrolysis mechanisms at various pressures, providing insights into the formation of pollutant species and the decomposition pathways of furanics . Its reaction dynamics, particularly with hydroxyl (OH) radicals, are also a subject of atmospheric chemistry studies, further establishing its role in understanding reaction kinetics . Beyond biofuels, this compound is a valuable ingredient in flavor and fragrance research, where it is used to impart rum and cocoa notes in fragrances and is useful in rum, coffee, and chocolate flavors . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-ethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPIHRDZBHXTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062906
Record name 2-Ethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Powerful, smoky burnt aroma
Record name 2-Ethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

92.00 to 93.00 °C. @ 765.00 mm Hg
Record name 2-Ethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in oils, Soluble (in ethanol)
Record name 2-Ethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.909-0.915
Record name 2-Ethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3208-16-0
Record name 2-Ethylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3208-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylfuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylfuran
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Record name 2-ethylfuran
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8O6J71T9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Ethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Ethylfuran chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethylfuran: Chemical Properties and Structure

Abstract

This compound is a heterocyclic aromatic organic compound that belongs to the furan (B31954) family.[1][2] It is characterized by a furan ring substituted with an ethyl group at the second position.[1] This colorless liquid is recognized for its distinct smoky, burnt odor, which becomes sweet and warm upon dilution.[3] this compound is a naturally occurring compound found in various plants and is also a product of the Maillard reaction, contributing to the aroma of roasted coffee.[1][3] Industrially, it serves as a flavoring agent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its potential as a biofuel and a building block in polymer chemistry is also under investigation.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and safety protocols for this compound, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identifiers

This compound is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom.[2] The ethyl group is attached to the carbon atom adjacent to the oxygen.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 3208-16-0[1][4][5][6][7][8][9]
Molecular Formula C₆H₈O[1][4][5][6][7][8][9]
Molecular Weight 96.13 g/mol [1][4][5]
Canonical SMILES CCC1=CC=CO1[1]
Isomeric SMILES CCC1=CC=CO1[2]
InChI InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3[1][5]
InChIKey HLPIHRDZBHXTFJ-UHFFFAOYSA-N[1][5]
Synonyms alpha-Ethylfuran, 2-Ethyloxole[1][2]

Physicochemical Properties

This compound is a volatile and flammable liquid.[5] Its physical and chemical characteristics are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless to orange to green clear liquid[4]
Odor Smoky, burnt odor[3]
Boiling Point 92-93 °C at 768 mmHg[3][5]
Density 0.912 g/mL at 25 °C[3][5]
Refractive Index n20/D 1.439-1.450[1][3][4][5]
Flash Point -2 °C (closed cup)[5]
Solubility Insoluble in water; Soluble in oils[1]
logP 2.40[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are provided below.

Table 3: Spectroscopic Data for this compound

Spectrum TypeDataSource
¹H NMR Solvent: CDCl₃, Frequency: 400 MHz. Shifts [ppm]: 7.27, 6.26, 5.95, 2.64 (q), 1.22 (t).[1]
¹³C NMR Solvent: CDCl₃, Frequency: 22.53 MHz. Shifts [ppm]: 159.4, 140.5, 110.1, 104.8, 21.3, 12.2.[1]
Mass Spectrum (GC-MS) Instrument: HITACHI M-80, Ionization: EI-B. Top 5 Peaks (m/z): 81, 53, 96, 41, 67.[1]
IR Spectrum Data available in the NIST Chemistry WebBook.[6][7]

Experimental Protocols

Characterization of this compound: A General Workflow

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is prepared.

    • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

    • Separation: The sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5). The column temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a final temperature (e.g., 246 °C) at a controlled rate (e.g., 3 °C/min) to separate components based on their boiling points and interactions with the stationary phase.[10]

    • Detection (MS): As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each component.

    • Data Analysis: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are compared to a reference standard or library to confirm the identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

    • Data Analysis: The chemical shifts, integration, and coupling patterns of the peaks are analyzed to confirm the molecular structure of this compound.

Synthesis of this compound

One common method for the synthesis of this compound is through the dehydration of furyl methyl carbinol, followed by reduction.[3] A general protocol is outlined below.

  • Step 1: Dehydration of Furyl Methyl Carbinol

    • Furyl methyl carbinol is dissolved in a suitable solvent such as chloroform.

    • An acid catalyst, for example, p-toluenesulfonic acid, is added to the solution.[8]

    • The mixture is heated to facilitate the dehydration reaction, leading to the formation of an intermediate.

    • The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up to isolate the intermediate product.

  • Step 2: Reduction

    • The intermediate from the dehydration step is subjected to reduction.

    • This can be achieved through various reduction methods, such as catalytic hydrogenation.

    • The crude this compound is then purified, typically by distillation, to yield the final product.[11]

Synthesis and Reactivity

The synthesis of this compound can be visualized as a two-step process starting from a suitable precursor.

Synthesis_of_2_Ethylfuran cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Reduction Furyl_methyl_carbinol Furyl Methyl Carbinol Intermediate Intermediate Furyl_methyl_carbinol->Intermediate  -H₂O (Acid Catalyst) 2_Ethylfuran This compound Intermediate_2->2_Ethylfuran  Reduction

Caption: Synthesis of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[12] It is also harmful if swallowed, in contact with skin, or if inhaled.[12]

Table 4: GHS Hazard Information for this compound

Hazard ClassPictogramSignal WordHazard StatementSource
Flammable LiquidsGHS02DangerH225: Highly flammable liquid and vapour.[5][12]
Acute ToxicityGHS06DangerH301: Toxic if swallowed. H330: Fatal if inhaled.[13]

Precautionary Statements:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[12][14] No smoking.[12][14] Use explosion-proof electrical/ventilating/lighting equipment.[12] Do not breathe dust/fume/gas/mist/vapors/spray.[13] Wash hands thoroughly after handling.[13]

  • Response: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[12][14] IF SWALLOWED: Get emergency medical help immediately.[13] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]

  • Storage: Store in a well-ventilated place.[13][14] Keep container tightly closed.[13] Store locked up.[13]

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[12]

Applications

This compound has a range of applications across different industries:

  • Flavor and Fragrance: It is used as a flavoring agent in foods, particularly in imitation coffee and caramel (B1170704) flavors.[3]

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[4]

  • Agrochemicals: It is used in the production of certain agrochemicals.[4]

  • Biofuels: Due to its high energy content and low toxicity, it is being explored as a potential renewable energy source.[4]

  • Polymer Chemistry: It is a building block in organic synthesis for the development of innovative materials and chemical formulations.[4]

Logical Workflow for Characterization

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity Assessment GCMS->Purity Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Confirmation Confirmed Identity and Purity Purity->Confirmation Structure->Confirmation Functional_Groups->Confirmation

Caption: Workflow for this compound Characterization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Ethylfuran

Introduction

This compound is a heterocyclic organic compound that belongs to the furan (B31954) family. It is characterized by a five-membered aromatic ring containing one oxygen atom, with an ethyl group substituted at the 2-position.[1] This colorless liquid is recognized for its distinct smoky and burnt aroma.[1] this compound is found in various natural sources and is also a product of the Maillard reaction.[2] Its versatile chemical properties make it a subject of interest in diverse fields, including flavor and fragrance industries, biofuel development, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] A thorough understanding of its physical properties is crucial for its application in chemical processes and for ensuring safe handling and storage.

Quantitative Physical Properties

A summary of the key physical properties of this compound is presented below for easy reference and comparison.

PropertyValueUnitsConditionsSource(s)
Molecular Weight 96.13 g/mol [1]
Boiling Point 92.0 - 93.0°C@ 765 - 768 mmHg[1][4]
92.50°C[5]
Melting Point -90.00°C[5]
-62.8°C(estimate)[4]
Density 0.909 - 0.915g/cm³@ 25.00 °C[1][6]
0.912g/mL@ 25 °C[4]
0.9034g/cm³[5]
Refractive Index 1.444 - 1.450@ 20.00 °C[1][6]
1.439n20/D[4]
Flash Point 18.33°C(65.00 °F) TCC[6]
-2°C(28.4 °F) closed cup[7]
Vapor Pressure 53.898mmHg@ 25.00 °C (est.)[6]
logP (o/w) 2.40[1][6][8]
Solubility Insoluble in water[1][6]
Slightly soluble in water[5]
Soluble in oils, alcohol, ethanol (B145695), diethyl ether, and acetone[1][5]

Experimental Protocols for Determination of Physical Properties

The following sections detail the general methodologies for determining the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] The capillary method is a common technique for determining the boiling point of small quantities of liquid.

Apparatus and Materials:

  • Heating apparatus (e.g., MelTemp apparatus, oil bath)[10]

  • Small test tube or boiling tube[9]

  • Thermometer

  • Capillary tube (sealed at one end)[11]

  • Sample of this compound

Procedure:

  • A small amount (a few mL) of this compound is placed into the boiling tube.[9]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the boiling tube.[11]

  • The boiling tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[11]

  • The assembly is heated gently in an oil bath or a suitable heating block.[9]

  • As the temperature increases, a steady stream of bubbles will emerge from the open end of the capillary tube. This occurs as the vapor pressure of the liquid becomes equal to the atmospheric pressure.[11]

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure inside the capillary equals the external atmospheric pressure.[11]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer, hydrometer, or by direct mass and volume measurements.[12][13]

Apparatus and Materials:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance[12]

  • Hydrometer (for a less precise but quicker measurement)[13]

  • Sample of this compound

  • Water bath for temperature control

Procedure (Using a Pycnometer):

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.

  • The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.

  • The pycnometer is emptied, dried completely, and then filled with the this compound sample.

  • The mass of the pycnometer filled with this compound is measured.

  • The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples.[14] An Abbe refractometer is a common instrument for this measurement.[15]

Apparatus and Materials:

  • Abbe refractometer

  • Sample of this compound

  • Dropper or pipette

  • Constant temperature water bath connected to the refractometer

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.

  • A few drops of the this compound sample are placed on the surface of the measuring prism using a dropper.

  • The prisms are closed and locked.

  • The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale.

  • The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualizations

experimental_workflow_boiling_point start Start prep_sample Prepare Sample: Place this compound in a boiling tube. start->prep_sample insert_capillary Insert inverted sealed capillary tube into the sample. prep_sample->insert_capillary setup_apparatus Assemble Apparatus: Attach boiling tube to a thermometer. insert_capillary->setup_apparatus heat_sample Gently heat the assembly in a controlled bath. setup_apparatus->heat_sample observe_bubbles Observe for a steady stream of bubbles from the capillary tube. heat_sample->observe_bubbles observe_bubbles->heat_sample No/unsteady bubbles cool_sample Remove heat and allow the sample to cool slowly. observe_bubbles->cool_sample Bubbles are steady record_temp Record the temperature at which the liquid enters the capillary tube. cool_sample->record_temp end End: Boiling Point Determined record_temp->end

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Ethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-ethylfuran (CAS No: 3208-16-0), a heterocyclic organic compound. The information detailed below, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for the structural elucidation, identification, and quantification of this compound in various applications, from flavor and fragrance analysis to its role as a potential biomarker.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide detailed information about its hydrogen and carbon framework.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on the furan (B31954) ring and the ethyl substituent. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[2]

Chemical Shift (δ) ppmMultiplicityAssignment
7.27mH-5 (furan ring)
6.26mH-3 (furan ring)
5.95mH-4 (furan ring)
2.64q-CH₂- (ethyl group)
1.22t-CH₃ (ethyl group)
m = multiplet, q = quartet, t = triplet

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The following data was obtained in deuterated chloroform (CDCl₃).[2]

Chemical Shift (δ) ppmAssignment
157.88C-2 (furan ring)
140.70C-5 (furan ring)
110.09C-4 (furan ring)
103.86C-3 (furan ring)
21.39-CH₂- (ethyl group)
12.20 (approx.)-CH₃ (ethyl group)

A general protocol for acquiring NMR spectra of furan derivatives is as follows:[3][4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[3][4]

    • For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) can be added as an internal standard.[3]

    • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.[3][5]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.[3]

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the Free Induction Decay (FID) signal over a spectral width of approximately -2 to 12 ppm.[4]

    • For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) and a significantly larger number of scans are required due to the low natural abundance of the ¹³C isotope.[4]

  • Data Processing:

    • Apply a Fourier Transform (FT) to the FID to convert the time-domain data into a frequency-domain spectrum.[3]

    • Perform phase and baseline corrections to obtain a clean spectrum.[4]

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[3]

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh this compound B Dissolve in CDCl3 A->B C Add TMS (optional) B->C D Transfer to NMR Tube C->D E Insert into Spectrometer D->E F Tune & Shim E->F G Acquire FID F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Calibrate Spectrum I->J K Integrate Peaks J->K

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is used to identify the functional groups present in a compound.

The IR spectrum of this compound shows characteristic absorption bands for the furan ring and the ethyl group. The data below is from Attenuated Total Reflectance (ATR) and gas-phase measurements.

Wavenumber (cm⁻¹)AssignmentSource
~3120-3160Aromatic C-H Stretch (furan ring)[6]Theory[6]
~2850-2960Aliphatic C-H Stretch (-CH₂-, -CH₃)Common
~1500-1600C=C Stretching (furan ring)Common
~1180-1260Phenolic C-O Stretch (characteristic region)[6]Theory[6]
~832C-H Bending (furan ring)[7]Literature[7]

Note: Specific peak values can be found in the NIST Gas-Phase Infrared Database.[8]

Attenuated Total Reflectance (ATR) is a common sampling technique for acquiring IR spectra of liquid samples.[3]

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond) is clean.

    • Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of neat (undiluted) this compound directly onto the ATR crystal.[2]

  • Data Acquisition:

    • Acquire the sample spectrum. The instrument typically co-adds multiple scans to improve the signal-to-noise ratio.[3]

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups of this compound.

IR_Workflow cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply this compound Sample B->C D Acquire Sample Spectrum C->D E Background Subtraction D->E F Peak Identification E->F

Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound (C₆H₈O, Molecular Weight: 96.13 g/mol ) is characterized by a prominent molecular ion peak and several key fragment ions.[2][9]

Mass-to-Charge (m/z)Relative Intensity (%)Assignment
9662.04[M]⁺ (Molecular Ion)
8199.99[M-CH₃]⁺ (Loss of a methyl radical)
5367.84[C₄H₅]⁺ (Fragment from ring cleavage)
4128.01[C₃H₅]⁺ (Allyl cation)
6720.12[M-C₂H₅]⁺ (Loss of an ethyl radical)

Data obtained from GC-MS analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile organic compounds (VOCs) like this compound.[10][11]

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). For headspace analysis, the sample can be heated to release volatiles.[10]

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program might ramp from 60 °C to 246 °C.[12]

  • MS Detection:

    • As components elute from the GC column, they enter the mass spectrometer's ion source.

    • In the ion source (typically using electron ionization at 70 eV), molecules are fragmented and ionized.

    • The mass analyzer separates the resulting ions based on their m/z ratio.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for compound identification.[11]

    • The retention time from the GC provides an additional layer of identification.

MS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_analysis Data Analysis A Prepare Dilute Sample B Inject into GC A->B C Vaporization B->C D Separation in Column C->D E Ionization (EI) D->E F Mass Analysis (m/z) E->F G Detection F->G H Compare to Spectral Library G->H I Confirm with Retention Time H->I

Workflow for GC-MS Analysis of this compound.

References

The Unseen Aroma: A Technical Guide to the Natural Occurrence of 2-Ethylfuran in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 2-Ethylfuran, a volatile organic compound, in various food products. This document summarizes quantitative data, details common experimental protocols for its analysis, and illustrates its formation pathways and analytical workflows.

Quantitative Occurrence of this compound in Foodstuffs

This compound is a heterocyclic aromatic compound that contributes to the sensory profile of numerous thermally processed and stored foods.[1] Its presence has been documented in a range of products, often as a result of the Maillard reaction and lipid oxidation.[2] The following table summarizes the quantitative data on the concentration of this compound found in various food matrices.

Food CategorySpecific ProductConcentration Range (ng/g)Reference(s)
Beverages CoffeePresent, but specific quantitative data for this compound is often grouped with other furans. Levels of 2-methylfuran (B129897) can be four times higher than furan (B31954).[3][4]
Fruit JuicesLimit of Quantitation (LOQ) as low as 0.003 ng/g.[5]
Canned Goods Oily FishLimit of Quantitation (LOQ) up to 0.01 ng/g.[5]
Canned Foods (General)Levels of this compound are generally lower than that of furan.[3]
Fruits Various FruitsLimit of Quantitation (LOQ) as low as 0.003 ng/g.[5]
Vegetables KohlrabiFound in the highest concentration on average, though specific values are not provided in the snippets.[6]
Cherry Tomatoes, Garden TomatoesDetected, but not quantified.[6]
Baby Food Fruit or Meat-basedDetected above 0.3 ng/g.[5][7]
Infant Formula-[8]
Cereals Breakfast Cereals-[9]
Nuts Various NutsDetected, but not quantified.[6]
Herbs and Spices Sweet Bay, SpearmintDetected, but not quantified.[6]

Formation Pathways of this compound in Food

The formation of this compound in food is intrinsically linked to the chemical reactions that occur during thermal processing. The primary pathways involve the Maillard reaction and the oxidation of polyunsaturated fatty acids. While specific mechanisms for this compound are not extensively detailed in the provided search results, a general pathway for alkylfurans can be inferred.

Key precursors for furan and its alkylated derivatives include reducing sugars, amino acids, ascorbic acid, and polyunsaturated fatty acids.[2][9] The formation of this compound, specifically, likely involves precursors that can provide a two-carbon side chain.

Figure 1: Proposed formation pathway of this compound.

Experimental Protocols for the Analysis of this compound

The analysis of this compound in food matrices is typically performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is well-suited for the detection of volatile and semi-volatile compounds in complex food samples.

Sample Preparation

Proper sample preparation is critical for accurate quantification and to minimize the loss of the highly volatile this compound.

  • Solid and Semi-Solid Samples (e.g., canned fish, baby food):

    • Homogenize the sample to ensure uniformity.

    • Weigh a specific amount of the homogenized sample (e.g., 1 g) into a headspace vial (e.g., 20 mL).[5]

    • Add a saturated NaCl solution (e.g., 9 mL) to the vial to increase the volatility of the analytes.[5]

    • For some matrices like baby formula, a 30% sodium chloride solution is used.[10]

    • If an internal standard is used, it is added at this stage. Deuterated this compound (this compound-d5) is a suitable internal standard.[11]

    • Immediately seal the vial with a PTFE-faced septum.

  • Liquid Samples (e.g., fruit juices):

    • Weigh a specific amount of the liquid sample (e.g., 5 g) into a headspace vial.[5]

    • Add a saturated NaCl solution (e.g., 5 mL).[5]

    • Add the internal standard, if applicable.

    • Seal the vial.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is commonly used for the extraction of furan and its derivatives due to its high affinity for volatile compounds.[5]

  • Equilibration: The sealed vial is incubated at a controlled temperature (e.g., 35°C or 50°C) for a specific duration (e.g., 10-15 minutes) with agitation to facilitate the partitioning of this compound into the headspace.[5][10]

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 10-15 minutes) at the same temperature to adsorb the analytes.[5][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is retracted and immediately inserted into the hot injector of the GC-MS system (e.g., 280°C) for thermal desorption of the analytes.[11][12]

  • Gas Chromatography:

    • Column: A capillary column suitable for volatile compound analysis, such as an Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness), is typically employed.[12][13]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[13]

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 35°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 200°C) to elute the compounds.[12][13]

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard.[12]

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity. The characteristic ions for this compound are monitored (e.g., m/z 81 and 96).[11]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound in food samples.

G start Start: Food Sample homogenization Sample Homogenization (for solids/semi-solids) start->homogenization weighing Weighing of Sample into Headspace Vial homogenization->weighing addition Addition of Saturated NaCl & Internal Standard weighing->addition sealing Vial Sealing addition->sealing incubation Incubation & Equilibration (e.g., 35-50°C, 10-15 min) sealing->incubation extraction HS-SPME Extraction (e.g., CAR/PDMS fiber, 10-15 min) incubation->extraction desorption Thermal Desorption in GC Injector (e.g., 280°C) extraction->desorption separation GC Separation (Capillary Column) desorption->separation detection MS Detection (EI, SIM Mode) separation->detection analysis Data Analysis & Quantification detection->analysis end End: this compound Concentration analysis->end

Figure 2: General workflow for this compound analysis.

Conclusion

The natural occurrence of this compound in food is a complex interplay of precursor availability and processing conditions. Its analysis requires sensitive and specific analytical techniques, with HS-SPME-GC-MS being the method of choice. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the current knowledge on its quantification, formation, and analytical methodologies. Further research is warranted to fully elucidate the specific formation mechanisms of this compound in different food matrices and to expand the quantitative database of its occurrence.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 2-Ethylfuran

Abstract

This compound is a heterocyclic aromatic compound with a significant presence in food chemistry, flavor science, and as a potential biofuel. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its initial identification, the evolution of its synthetic methodologies, and the advancement of analytical techniques for its detection. The document includes a compilation of its physicochemical and spectral data, detailed historical and modern experimental protocols, and visual representations of synthetic and analytical workflows. Furthermore, it touches upon the metabolic context of furan (B31954) derivatives, a crucial aspect for drug development professionals.

Introduction

This compound (C₆H₈O) is a substituted furan, a five-membered aromatic heterocycle containing one oxygen atom. It is a volatile organic compound naturally present in a variety of foods and is also formed during the thermal processing of carbohydrates and amino acids through the Maillard reaction.[1] Its characteristic aroma has led to its use as a flavoring agent.[1] This guide delves into the historical journey of this compound, from the early days of furan chemistry to its current applications and analytical characterization.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader discovery and exploration of furan and its derivatives. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[2] Subsequently, furfural (B47365), a key precursor for many furan compounds, was reported by Johann Wolfgang Döbereiner in 1831.[2] The parent compound, furan, was first prepared by Heinrich Limpricht in 1870.[2]

While a definitive first synthesis of this compound is not clearly documented in early literature, its preparation would have become feasible following the development of key synthetic reactions in the late 19th and early 20th centuries. Two primary historical routes to this compound can be postulated:

  • From 2-Acetylfuran (B1664036): The Friedel-Crafts acylation of furan, a reaction well-established by the early 20th century, would produce 2-acetylfuran. Subsequent reduction of the ketone functionality to an ethyl group via methods like the Clemmensen reduction (1913) or the Wolff-Kishner reduction (1911-1912) would yield this compound.[3][4]

  • From Furfural: The Grignard reaction, discovered in 1900, would have allowed for the synthesis of 1-(2-furyl)propan-1-ol from furfural and ethylmagnesium bromide. Subsequent dehydration and reduction of this alcohol would also lead to this compound.

The natural occurrence of this compound in various plants and as a product of the Maillard reaction means it was likely encountered and potentially isolated from natural sources before its first intentional synthesis.[1][5]

Physicochemical and Spectral Data

A comprehensive collection of quantitative data for this compound is crucial for its identification and characterization in research and development.

Physical Properties
PropertyValueReference
Molecular FormulaC₆H₈O[6]
Molecular Weight96.13 g/mol [6]
Boiling Point92-93 °C at 768 mmHg[7]
Density0.912 g/mL at 25 °C[7]
Refractive Indexn20/D 1.439[7]
Spectral Data
Spectrum TypeKey Peaks/ShiftsReference
¹H NMR (CDCl₃)δ (ppm): 7.27 (m, 1H), 6.26 (m, 1H), 5.95 (m, 1H), 2.64 (q, 2H), 1.22 (t, 3H)[6]
¹³C NMR (CDCl₃)δ (ppm): 158.9, 140.7, 109.8, 104.5, 21.4, 12.1[6]
IR (Neat)ν (cm⁻¹): 3114, 2975, 2935, 2875, 1595, 1505, 1008, 728[6]
Mass Spectrum (EI)m/z (%): 96 (M+, 62), 81 (100), 53 (68), 41 (28), 67 (20)[6]

Experimental Protocols

Historical Synthesis: Wolff-Kishner Reduction of 2-Acetylfuran (Postulated Protocol)

This protocol is based on the established Wolff-Kishner reduction methodology and represents a plausible route for the synthesis of this compound in the early 20th century.[4][8]

Materials:

Procedure:

  • A mixture of 2-acetylfuran (1 mole), hydrazine hydrate (2 moles), and diethylene glycol (400 mL) is placed in a round-bottom flask fitted with a reflux condenser.

  • The mixture is heated to reflux for 1 hour to ensure the formation of the hydrazone.

  • After cooling, potassium hydroxide (2 moles) is added to the flask.

  • The reflux condenser is replaced with a distillation head.

  • The mixture is heated to distill off the water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches approximately 200 °C, the distillation head is replaced with the reflux condenser again.

  • The mixture is refluxed for an additional 3 hours, during which nitrogen gas evolves.

  • The reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with diethyl ether.

  • The ether layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

  • The resulting crude this compound is purified by fractional distillation.

Modern Synthesis: Grignard Reaction with Furfural and Subsequent Reduction

This protocol outlines a common modern laboratory-scale synthesis of this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethyl bromide

  • Furfural

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Apparatus for Grignard reaction (three-necked flask, dropping funnel, condenser)

Procedure:

  • Magnesium turnings (1.1 equivalents) are placed in a flame-dried three-necked flask under a nitrogen atmosphere.

  • A solution of ethyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction.

  • Once the reaction is initiated, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • A solution of furfural (1 equivalent) in anhydrous diethyl ether is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 1-(2-furyl)propan-1-ol.

  • The crude alcohol is then subjected to a reduction method, such as catalytic hydrogenation or Wolff-Kishner reduction as described above, to yield this compound.

Analytical Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes a standard method for the trace-level analysis of this compound in food matrices.[9]

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME autosampler

  • SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

  • 20 mL headspace vials with septa and caps

  • Saturated sodium chloride solution

  • d₄-Furan (internal standard)

Procedure:

  • Sample Preparation: A homogenized sample (1-5 g) is weighed into a 20 mL headspace vial. A saturated NaCl solution (5-9 mL) is added to aid the release of volatile compounds. The sample is spiked with an internal standard (d₄-furan).

  • Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 35-60 °C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.

  • Desorption and Analysis: The fiber is retracted and inserted into the hot inlet of the GC-MS, where the analytes are thermally desorbed onto the analytical column.

  • GC-MS Conditions:

    • Column: A suitable capillary column (e.g., HP-5MS) is used for separation.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is used to separate the analytes.

    • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode for detection and quantification.

Visualizations

Historical Synthesis Pathway

G Historical Synthesis of this compound Furan Furan TwoAcetylfuran 2-Acetylfuran Furan->TwoAcetylfuran AlCl₃ AcetylChloride Acetyl Chloride (Friedel-Crafts Acylation) TwoEthylfuran This compound TwoAcetylfuran->TwoEthylfuran KOH, heat Hydrazine Hydrazine (N₂H₄) (Wolff-Kishner Reduction)

Caption: A plausible historical synthesis route to this compound.

Modern Analytical Workflow

G Modern Analytical Workflow for this compound Sample Food Sample Homogenization Homogenization Sample->Homogenization Vial Headspace Vial (+ NaCl, Internal Standard) Homogenization->Vial Incubation Incubation Vial->Incubation SPME HS-SPME Extraction Incubation->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: General workflow for the analysis of this compound using HS-SPME-GC-MS.

Metabolic Activation of Furans

G Conceptual Metabolic Activation of Furans Furan Furan Derivative (e.g., this compound) ReactiveMetabolite Reactive Metabolite (e.g., cis-2-ene-1,4-dicarbonyl) Furan->ReactiveMetabolite CYP450 CYP450 Cytochrome P450 (Oxidation) Adducts Covalent Adducts ReactiveMetabolite->Adducts Reaction with Nucleophiles CellularNucleophiles Cellular Nucleophiles (Proteins, DNA) Toxicity Toxicity / Carcinogenicity Adducts->Toxicity

Caption: A conceptual diagram of the metabolic activation of furan derivatives leading to toxicity.[10][11]

Conclusion

This compound, from its likely origins in the burgeoning field of furan chemistry to its identification as a key aroma compound and potential biofuel, has a rich, albeit not always explicitly documented, history. The development of powerful synthetic methods and highly sensitive analytical techniques has enabled a thorough understanding of its properties and occurrence. For researchers, scientists, and drug development professionals, a comprehensive knowledge of its synthesis, characterization, and metabolic fate is essential for its application and for assessing the safety of related furan-containing compounds. This guide provides a foundational resource to support these endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-Ethylfuran from Furfural

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-ethylfuran, a valuable heterocyclic compound with applications in the fragrance, flavor, and pharmaceutical industries, from the biomass-derived platform chemical furfural (B47365) is a topic of growing interest. As the direct conversion of furfural to this compound is not a well-established one-step process, this technical guide outlines a robust and efficient multi-step synthetic pathway. This document provides a comprehensive overview of the core reactions involved, including detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate laboratory application and further research. The proposed synthesis route proceeds through three key stages: the decarbonylation of furfural to furan (B31954), the Friedel-Crafts acylation of furan to yield 2-acetylfuran (B1664036), and the final reduction of 2-acetylfuran to the target molecule, this compound.

Introduction

Furfural, readily available from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, represents a critical renewable feedstock for the chemical industry. Its conversion into value-added derivatives is a cornerstone of sustainable chemistry. This compound, a substituted furan, is a desirable target due to its organoleptic properties and its potential as a building block in the synthesis of more complex molecules. This guide details a feasible and well-documented three-step synthetic strategy to produce this compound from furfural, providing the necessary technical details for its implementation in a research and development setting.

Overall Synthetic Pathway

The synthesis of this compound from furfural is accomplished through the following three-stage process:

  • Decarbonylation of Furfural to Furan: The initial step involves the removal of the carbonyl group from furfural to produce the parent furan ring.

  • Friedel-Crafts Acylation of Furan to 2-Acetylfuran: Furan is then acylated to introduce a two-carbon chain, forming the key intermediate, 2-acetylfuran.

  • Reduction of 2-Acetylfuran to this compound: The final step involves the reduction of the ketone functionality of 2-acetylfuran to an ethyl group, yielding the desired product.

G Furfural Furfural Furan Furan Furfural->Furan  Decarbonylation Acetylfuran 2-Acetylfuran Furan->Acetylfuran  Friedel-Crafts  Acylation Ethylfuran This compound Acetylfuran->Ethylfuran  Reduction

Caption: Overall synthetic pathway for the conversion of furfural to this compound.

Stage 1: Decarbonylation of Furfural to Furan

The decarbonylation of furfural is a crucial first step and is typically achieved through heterogeneous catalysis at elevated temperatures. Various catalytic systems have been developed to promote this transformation with high selectivity and yield.

Reaction Mechanism

The catalytic decarbonylation of furfural is believed to proceed through the adsorption of the aldehyde group onto the catalyst surface, followed by the cleavage of the carbon-carbon bond adjacent to the furan ring and the carbon-hydrogen bond of the aldehyde, releasing carbon monoxide and forming furan.

Data Presentation: Decarbonylation of Furfural
CatalystSupportTemperature (°C)PressureReaction Time (h)Furfural Conversion (%)Furan Yield (%)Reference
5 wt% PdAl₂O₃24010 bar N₂0.5--[1]
1% PtSBA-15300AtmosphericContinuous95.488.6[2]
Ni/Mg (molar ratio 0.25)MgO190Atmospheric59688[3]
Rh (1.0 wt%) / Na₂O (1.5 wt%)-300AtmosphericContinuous--[4]
Experimental Protocol: Vapor-Phase Decarbonylation using Ni-MgO Catalyst[3]

This protocol is adapted from a study on the gas-phase hydrogenation of furfural where furan was the main product.

Catalyst Preparation: A series of Ni-MgO catalysts are prepared by a coprecipitation-calcination-reduction methodology with varying Ni/Mg molar ratios.

Reaction Procedure:

  • The gas-phase reaction is carried out in a continuous-flow fixed-bed reactor.

  • A solution of furfural in a suitable solvent (e.g., cyclopentylmethyl ether, 5 vol%) is fed into the reactor under a hydrogen stream.

  • The reaction is conducted at a temperature of 190 °C.

  • The H₂:furfural molar ratio is maintained at 11.5, and the Weight Hourly Space Velocity (WHSV) is 1.5 h⁻¹.

  • The product stream is analyzed by gas chromatography to determine the conversion of furfural and the yield of furan.

G cluster_prep Catalyst Preparation cluster_reaction Reaction Coprecipitation Coprecipitation of Ni and Mg salts Calcination Calcination Coprecipitation->Calcination Reduction Reduction Calcination->Reduction Reactor Fixed-Bed Reactor Analysis Product Analysis (GC) Reactor->Analysis Feed Furfural Feed (in solvent + H₂) Feed->Reactor G Mix Mix Acetic Anhydride, Acetic Acid, and ZnCl₂ Dissolve Stir at 25°C until Catalyst Dissolves Mix->Dissolve Add_Furan Slowly Add Furan at 25°C Dissolve->Add_Furan Heat Heat to 50°C for 3 hours Add_Furan->Heat Monitor Monitor by GC Heat->Monitor Workup Work-up and Purification Monitor->Workup G cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction C_React Mix 2-Acetylfuran, Zn(Hg), Toluene C_Add_HCl Add Conc. HCl C_React->C_Add_HCl C_Reflux Reflux C_Add_HCl->C_Reflux C_Workup Work-up and Purification C_Reflux->C_Workup WK_React Mix 2-Acetylfuran, Hydrazine, KOH, Diethylene Glycol WK_Hydrazone Reflux to form Hydrazone WK_React->WK_Hydrazone WK_Distill Distill off H₂O and excess Hydrazine WK_Hydrazone->WK_Distill WK_Heat Heat to 190-200°C WK_Distill->WK_Heat WK_Workup Work-up and Purification WK_Heat->WK_Workup

References

2-Ethylfuran: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3208-16-0 Molecular Formula: C₆H₈O

This guide provides an in-depth technical overview of 2-Ethylfuran, a heterocyclic organic compound with applications in various scientific and industrial fields. The information is tailored for researchers, scientists, and professionals involved in drug development and related disciplines.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight96.13 g/mol [1]
AppearanceColorless to light yellow liquid[2]
OdorSmoky, burnt aroma[1]
Density0.912 g/mL at 25 °C
Boiling Point92-93 °C at 768 mmHg
Flash Point-2 °C (closed cup)
SolubilityInsoluble in water; soluble in oils and organic solvents[1]

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
Mass Spec (GC-MS) Key fragments (m/z): 96, 81, 53.[3][4][5]
Infrared (IR) Spectral data available.
Raman Spectral data available.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of 2-furyl methyl carbinol followed by reduction.[6] A detailed, illustrative protocol is provided below:

Reaction: Dehydration of 2-furyl methyl carbinol followed by reduction.

Materials:

  • 2-furyl methyl carbinol

  • p-toluenesulfonic acid (catalyst for dehydration)

  • Solvent (e.g., chloroform)

  • Reducing agent (e.g., hydrogen gas with a suitable catalyst like Palladium on carbon)

  • Apparatus for distillation and reaction under inert atmosphere

Procedure:

  • Dehydration:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2-furyl methyl carbinol in a suitable solvent such as chloroform.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution) and wash the organic layer with water.

    • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Reduction:

    • The crude intermediate is then subjected to reduction. A common method is catalytic hydrogenation.

    • Dissolve the intermediate in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Palladium on carbon).

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • Monitor the reaction by GC or TLC.

    • Once the reaction is complete, carefully filter off the catalyst.

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude this compound is then purified by distillation to yield the final product.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the determination of this compound in food matrices using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.[3][4][5][7]

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace autosampler with SPME capabilities

  • SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

  • GC column (e.g., Equity-1 or equivalent)[3]

  • 20 mL headspace vials with caps (B75204) and septa

  • Sodium chloride (NaCl)

  • This compound standard

  • Internal standard (e.g., deuterated this compound)

Sample Preparation:

  • Liquid Samples (e.g., juices):

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 2 g of NaCl to the vial.

    • Spike with an appropriate amount of the internal standard solution.

    • Immediately seal the vial.

  • Solid Samples (e.g., coffee, cereals):

    • Weigh 1 g of the homogenized solid sample into a 20 mL headspace vial.

    • Add 5 mL of purified water and 2 g of NaCl.

    • Spike with an appropriate amount of the internal standard solution.

    • Immediately seal the vial.

HS-SPME Procedure:

  • Incubation: Place the sealed vial in the autosampler tray and incubate at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-20 minutes) with agitation to allow for the equilibration of this compound in the headspace.[4][5]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) to adsorb the volatile compounds.

  • Desorption: Retract the fiber and introduce it into the hot GC inlet (e.g., 250-280°C) for a set time (e.g., 2-5 minutes) to desorb the analytes onto the GC column.[4]

GC-MS Conditions:

  • Injection Port: Splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An example program could be: initial temperature of 40°C held for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is recommended, monitoring characteristic ions of this compound (m/z 96, 81, 53) and the internal standard.[3][4][5]

Quantification: Create a calibration curve using standards of this compound prepared in a matrix similar to the samples. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolic Pathway and Toxicological Implications

This compound, similar to its parent compound furan (B31954), is of interest to drug development professionals due to its metabolic activation and potential for toxicity. The metabolic pathway primarily involves cytochrome P450 enzymes.[1][8][9]

metabolic_pathway cluster_activation Metabolic Activation cluster_detoxification Detoxification cluster_toxicity Toxicological Effects This compound This compound Reactive_Metabolite Reactive Electrophilic Intermediate This compound->Reactive_Metabolite Cytochrome P450 (e.g., CYP2E1) Conjugation Conjugation with Glutathione (GSH) Reactive_Metabolite->Conjugation Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolite->Cellular_Macromolecules Excretion Excretion Conjugation->Excretion Cellular_Damage Cellular Damage & Genotoxicity Cellular_Macromolecules->Cellular_Damage

Caption: Metabolic pathway of this compound.

The metabolic activation of this compound by cytochrome P450 enzymes can lead to the formation of a reactive electrophilic intermediate.[1][8] This intermediate can then undergo detoxification through conjugation with glutathione, leading to its excretion. However, if not efficiently detoxified, the reactive metabolite can bind to cellular macromolecules such as proteins and DNA, potentially leading to cellular damage and genotoxicity.[1][8] This pathway is a critical consideration in the toxicological assessment of this compound and related compounds.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2][10] It is harmful if swallowed, in contact with skin, or if inhaled.[10] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[11] Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.[2][11]

Applications in Research and Development

This compound serves as a versatile building block and intermediate in organic synthesis. Its potential applications in drug development are being explored, particularly in the synthesis of novel heterocyclic compounds.[11] It is also utilized in the flavor and fragrance industry and is being investigated as a potential biofuel component.[11] For researchers, it is a valuable compound for studying the metabolism and toxicity of furan derivatives.

References

Unraveling the Fate of 2-Ethylfuran: A Technical Guide to Its Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfuran, a volatile organic compound found in various natural and processed materials, has garnered increasing interest within the scientific community. Its structural similarity to furan (B31954), a known carcinogen, necessitates a thorough understanding of its metabolic fate and degradation pathways.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on the microbial and chemical degradation of this compound, drawing parallels with the well-studied degradation of other furanic compounds. While a complete, experimentally verified degradation pathway for this compound remains to be fully elucidated, this document synthesizes available data to propose a putative pathway and details the experimental methodologies required for its investigation.

Proposed Microbial Degradation Pathway of this compound

Based on the established microbial degradation of structurally related compounds such as furfural, 5-hydroxymethylfurfural (B1680220) (HMF), and ethylbenzene (B125841) by bacteria from the genera Rhodococcus and Pseudomonas, a putative degradation pathway for this compound is proposed.[4][5][6][7] This pathway likely involves initial oxidation of either the ethyl side chain or the furan ring, followed by ring cleavage and subsequent metabolism through central metabolic pathways.

The degradation is hypothesized to initiate with an oxidation step. One possibility is the oxidation of the ethyl side chain, analogous to the degradation of ethylbenzene, to form 2-(1-hydroxyethyl)furan.[4][8][9] Subsequent oxidation could yield 2-acetylfuran. Alternatively, the furan ring itself could be hydroxylated, a common initial step in the degradation of aromatic compounds.[10][11]

Following these initial oxidative steps, the pathway is predicted to converge with the well-characterized "Trudgill pathway" for furan-2-carboxylic acid (2-furoic acid) degradation.[4][12][13] This would involve the conversion of the initial intermediates to 2-ethyl-5-keto-2,5-dihydrofuran-2-carboxylate or similar ring-opened structures, which are then further metabolized to central intermediates of cellular metabolism, such as pyruvate (B1213749) and acetyl-CoA.

Putative this compound Degradation Pathway This compound This compound 2-(1-Hydroxyethyl)furan 2-(1-Hydroxyethyl)furan This compound->2-(1-Hydroxyethyl)furan Monooxygenase 2-Acetylfuran 2-Acetylfuran 2-(1-Hydroxyethyl)furan->2-Acetylfuran Alcohol Dehydrogenase Ethylmaleic anhydride Ethylmaleic anhydride 2-Acetylfuran->Ethylmaleic anhydride Baeyer-Villiger Monooxygenase Ethylmaleic acid Ethylmaleic acid Ethylmaleic anhydride->Ethylmaleic acid Hydrolase Central Metabolism Central Metabolism Ethylmaleic acid->Central Metabolism Further Metabolism Experimental Workflow for this compound Degradation Studies cluster_0 Microbial Studies cluster_1 Analytical Chemistry cluster_2 Biochemical & Molecular Analysis Enrichment & Isolation Enrichment & Isolation Growth & Degradation Assays Growth & Degradation Assays Enrichment & Isolation->Growth & Degradation Assays Sample Preparation (HS-SPME, LLE) Sample Preparation (HS-SPME, LLE) Growth & Degradation Assays->Sample Preparation (HS-SPME, LLE) Metabolite Identification (GC-MS, LC-MS) Metabolite Identification (GC-MS, LC-MS) Sample Preparation (HS-SPME, LLE)->Metabolite Identification (GC-MS, LC-MS) Enzyme Assays Enzyme Assays Metabolite Identification (GC-MS, LC-MS)->Enzyme Assays Gene Identification & Expression Gene Identification & Expression Enzyme Assays->Gene Identification & Expression

References

Toxicological Profile of 2-Ethylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2-Ethylfuran (CAS No. 3208-16-0), a heterocyclic organic compound used as a flavoring agent and fragrance ingredient.[1][2] This document synthesizes available data on its acute toxicity, genotoxicity, potential carcinogenicity, and metabolic pathways. Special emphasis is placed on the toxicological concerns arising from its structural relationship to furan (B31954), a known rodent carcinogen. All quantitative data are presented in tabular format, and key experimental protocols and metabolic pathways are detailed and visualized to provide a thorough resource for safety and risk assessment.

Chemical and Physical Properties

This compound is a highly flammable, light-yellow liquid.[3] It is a member of the furan class of compounds, characterized by a five-membered aromatic ring containing one oxygen atom.[2]

PropertyValueReference
CAS Number 3208-16-0[3]
Molecular Formula C₆H₈O[1]
Molecular Weight 96.13 g/mol [1]
Boiling Point 92 - 93 °C @ 768 mmHg[3]
Flash Point 1 °C / 33.8 °F[3]
Specific Gravity 0.910 @ 25 °C[4]
Vapor Pressure 50 mmHg @ 20 °C[3]
Solubility Insoluble in water[3]

Acute Toxicity

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] The available acute toxicity data, presented as Acute Toxicity Estimates (ATE), are summarized below.

Quantitative Acute Toxicity Data
EndpointRouteSpeciesValueClassificationReference
LD₅₀OralNot Specified500 mg/kg (ATE)Harmful if swallowed (Acute Tox. 4)[5]
LD₅₀DermalNot Specified1,100 mg/kg (ATE)Harmful in contact with skin (Acute Tox. 4)[5]
LC₅₀InhalationNot Specified11 mg/L / 4h (ATE)Harmful if inhaled (Acute Tox. 4)[5]

ATE: Acute Toxicity Estimate; LD₅₀: Median Lethal Dose; LC₅₀: Median Lethal Concentration.

Experimental Protocols for Acute Toxicity

The methodologies for determining acute toxicity generally follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

The acute oral toxicity is typically determined by administering the substance in graduated doses to groups of experimental animals, usually rats.[6] One dose level is used per group, with at least 5 rodents per group.[6] The substance is administered by gavage, preferably as an aqueous solution, or in an oil vehicle like corn oil.[6] Animals are observed for mortality, body weight changes, and clinical signs of toxicity for a set period, typically 14 days, after which surviving animals are necropsied.[6] The LD₅₀ is then calculated as the statistically derived single dose expected to cause death in 50% of the animals.[6]

This test assesses the hazards from dermal exposure.[7] The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) of the test animal, typically a rat, and held in contact for 24 hours.[7][8] Animals are observed for at least 14 days for signs of toxicity and mortality.[7] The test can be run as a limit test using a single high dose to determine if the substance has very low toxicity, or as a full test with multiple dose levels to establish a dose-response relationship and calculate the LD₅₀.[7]

This guideline evaluates health hazards from short-term inhalation exposure to a substance as a gas, vapor, or aerosol.[1][5] Rodents, commonly rats, are exposed to a precisely controlled atmosphere containing the test substance for a defined period, typically 4 hours.[1][9] This is followed by a 14-day observation period to monitor for mortality, clinical signs, and changes in body weight before a final necropsy.[1][9] The LC₅₀, the concentration expected to cause death in 50% of the test animals, is then determined.[1]

Diagram: General Workflow for Acute Toxicity Testing

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_obs Observation Phase cluster_analysis Analysis & Reporting A Acclimatization of Animals (min. 5 days) B Health Examination & Selection of Animals A->B C Dose Range-Finding (Optional Pilot Study) B->C D Dose Administration (Oral, Dermal, or Inhalation) C->D E Single Exposure (e.g., 4h for Inhalation, 24h for Dermal) D->E F Post-Exposure Observation (Typically 14 days) E->F G Daily Clinical Observations (Mortality, Morbidity, Behavior) F->G H Weekly Body Weight Measurements F->H I Gross Necropsy of All Animals G->I H->I J Statistical Analysis (Calculation of LD50/LC50) I->J K Final Report Generation J->K

Caption: General experimental workflow for acute toxicity studies based on OECD guidelines.

Genotoxicity and Mutagenicity

Direct genotoxicity data for this compound is limited. However, significant concerns have been raised by regulatory bodies due to its structural similarity to furan and other furan derivatives.

In 2005, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted extensive positive genotoxicity data for several flavoring agents related to furan.[1][6] The primary concern is that this compound, like furan, may be metabolically activated to a reactive intermediate capable of binding to DNA and causing mutations.[2][6] Furan itself is known to undergo epoxidation and ring-opening to form a reactive 2-ene-1,4-dicarbonyl intermediate, which is implicated in its toxic and carcinogenic effects.[6][10]

Due to the lack of specific in vivo genotoxicity data for this compound to mitigate these concerns, JECFA concluded that their standard safety evaluation procedure could not be applied.[1][6][10]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[3] The principle is to detect mutations that revert or reverse a previous mutation, restoring the functional capability of the bacteria.

  • Test System: The assay uses several strains of bacteria, typically Salmonella typhimurium and Escherichia coli, with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).[3][11]

  • Procedure: These bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver). The S9 fraction contains cytochrome P450 enzymes that can convert a pro-mutagen into its active mutagenic form.

  • Endpoint: The bacteria are then plated on a minimal agar (B569324) medium lacking the essential amino acid.[11] If the test substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the amino acid and form visible colonies.[12] A dose-dependent increase in the number of revertant colonies compared to a solvent control indicates a positive (mutagenic) result.

Metabolism and Proposed Mechanism of Toxicity

The toxicity of this compound is believed to be mediated by its metabolic activation, a pathway analogous to that of furan and 2-methylfuran.[13][14]

Proposed Metabolic Pathway

The proposed bioactivation pathway involves the oxidation of the furan ring, primarily catalyzed by Cytochrome P450 enzymes, particularly the CYP2E1 isoform.[15][16] This oxidation is hypothesized to generate a highly reactive α,β-unsaturated dicarbonyl intermediate. In the case of this compound, this metabolite would be 4-oxo-hex-2-enal . This electrophilic intermediate can readily form covalent adducts with cellular nucleophiles, including DNA and proteins, leading to cytotoxicity and genotoxicity.[13][17]

Diagram: Proposed Metabolic Activation of this compound

G cluster_outcomes Cellular Interactions & Outcomes substance This compound enzyme Cytochrome P450 (CYP2E1) substance->enzyme metabolite Reactive Intermediate (4-oxo-hex-2-enal) enzyme->metabolite Oxidation (Ring Opening) dna DNA Adducts metabolite->dna protein Protein Adducts metabolite->protein toxicity Cytotoxicity & Genotoxicity dna->toxicity protein->toxicity

Caption: Proposed bioactivation of this compound to a reactive metabolite.

Carcinogenicity

There are no specific long-term carcinogenicity studies available for this compound. It is not classified as a carcinogen by major regulatory agencies like IARC, NTP, or OSHA.[3][9] However, the concern for potential carcinogenicity is based on two key factors:

  • Structural Analogy: Its parent compound, furan, is a known liver carcinogen in rodents.[6]

  • Mechanism of Action: The proposed metabolic activation to a reactive, potentially genotoxic metabolite is a plausible mode of action for carcinogenesis.[18] Studies on furan have shown it can form DNA adducts and induce chromosomal aberrations in vivo, suggesting a genotoxic mode of action may contribute to its carcinogenicity.[18][19]

Reproductive and Developmental Toxicity

Studies on the parent compound, furan, have demonstrated reproductive toxicity in rats. An Extended One-Generation Reproductive Toxicity Study showed that furan exposure led to decreased numbers of live pups, reduced hormone levels, decreased sperm production, and disturbed estrous cyclicity in offspring at higher doses.[21] These findings suggest that furan derivatives could potentially pose a risk to reproduction and development, highlighting a critical data gap for this compound.

Conclusion and Data Gaps

This compound exhibits moderate acute toxicity via oral, dermal, and inhalation routes. The primary toxicological concern stems from its structural relationship to furan, a known carcinogen. The hypothesized metabolic activation via CYP450 enzymes to a reactive dicarbonyl intermediate is the likely mechanism underpinning its potential genotoxicity and carcinogenicity.

Key Data Gaps:

  • In Vivo Genotoxicity: There is a significant lack of in vivo studies to confirm or refute the genotoxicity concerns raised by in vitro data on related compounds.

  • Carcinogenicity: Long-term bioassays on this compound have not been conducted.

  • Reproductive and Developmental Toxicity: Specific studies on this compound are required to assess its potential effects on these endpoints.

  • Metabolite Identification: Definitive studies to identify and quantify the formation of the proposed reactive metabolite, 4-oxo-hex-2-enal, in vivo are needed.

Given these uncertainties, particularly the unresolved genotoxicity concerns, a cautious approach is warranted in the risk assessment of this compound. Further research is essential to adequately characterize its toxicological profile and ensure its safe use.

References

The Environmental Fate of 2-Ethylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfuran is a heterocyclic organic compound increasingly recognized for its potential applications, including its use as a biofuel additive and as a flavoring agent.[1][2] As its production and use become more widespread, a thorough understanding of its environmental fate is crucial for assessing its ecological risk and ensuring sustainable application. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, degradation, and transport of this compound, offering detailed experimental protocols for its assessment and summarizing key data for reference.

Physical and Chemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters influence its distribution between environmental compartments such as air, water, and soil. The key properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular Formula C₆H₈O[3]
Molecular Weight 96.13 g/mol [3]
Boiling Point 92-93 °C at 768 mmHg[4]
Density 0.912 g/mL at 25 °C[5]
Vapor Pressure 50 mmHg at 20 °C[4]
Water Solubility Insoluble[4]
LogP (Octanol-Water Partition Coefficient) 2.40[3]

Environmental Degradation

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, both abiotic and biotic.

Abiotic Degradation

Atmospheric Oxidation: The primary degradation pathway for this compound in the atmosphere is expected to be through reaction with photochemically produced hydroxyl (•OH) radicals.[6] Studies on alkylfurans have shown that the reaction is initiated by the addition of the •OH radical to the furan (B31954) ring, leading to ring-opening and the formation of various oxygenated products.[7] The reaction of this compound with chlorine atoms, which can be relevant in marine and some polluted terrestrial atmospheres, also leads to ring cleavage and the formation of compounds such as 4-oxo-2-hexenoyl chloride and acetaldehyde.[4]

Hydrolysis and Photolysis: Given its chemical structure, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions. While direct photolysis in the atmosphere or in sunlit surface waters may occur, its rate and significance are not well-documented.

Biotic Degradation

While specific studies on the biodegradation of this compound are limited, the metabolic pathways for similar furanic compounds, such as furan and furfural, have been elucidated in various microorganisms, primarily Gram-negative aerobic bacteria.[6][8] The common initial step in the aerobic degradation of these compounds is the oxidation of the substituent at the 2-position, followed by activation of the furan ring and subsequent cleavage.

For this compound, a plausible biodegradation pathway, based on analogous compounds, would involve the initial oxidation of the ethyl group to form 2-acetylfuran, which is then further oxidized to 2-furancarboxylic acid. This is followed by the activation of the acid to its CoA ester, hydroxylation of the furan ring, and subsequent ring cleavage to yield intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.[9]

Biodegradation_Pathway This compound This compound 2-Acetylfuran 2-Acetylfuran This compound->2-Acetylfuran Oxidation 2-Furoic Acid 2-Furoic Acid 2-Acetylfuran->2-Furoic Acid Oxidation 2-Furoyl-CoA 2-Furoyl-CoA 2-Furoic Acid->2-Furoyl-CoA CoA Ligation Ring Cleavage Products Ring Cleavage Products 2-Furoyl-CoA->Ring Cleavage Products Hydroxylation & Ring Cleavage TCA Cycle TCA Cycle Ring Cleavage Products->TCA Cycle

Figure 1: Proposed aerobic biodegradation pathway for this compound.

Environmental Transport and Distribution

The movement of this compound between different environmental compartments is dictated by its physical and chemical properties.

Volatility: With a vapor pressure of 50 mmHg at 20 °C, this compound is considered a volatile organic compound (VOC).[4] This suggests that volatilization from surface waters and moist soils will be a significant transport mechanism, leading to its presence in the atmosphere where it will be subject to photo-oxidation.

Soil Sorption and Mobility: The octanol-water partition coefficient (LogP) of 2.40 indicates a moderate potential for sorption to organic matter in soil and sediment.[3] However, its volatility may counteract extensive leaching through the soil profile. The actual mobility in soil will be dependent on factors such as soil organic matter content, clay content, and pH.

Experimental Protocols for Environmental Fate Assessment

Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), provide a framework for assessing the environmental fate of chemicals. The following sections outline the methodologies for key environmental fate studies adapted for this compound.

Ready Biodegradability (Adapted from OECD Guideline 301)

This test assesses the potential for rapid and complete biodegradation of this compound by a mixed microbial population under aerobic conditions.

Principle: A solution of this compound in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated in the dark under aerobic conditions for 28 days.[7] The extent of biodegradation is determined by measuring the consumption of oxygen or the production of carbon dioxide.[9]

Methodology:

  • Test System: Closed bottles containing a defined mineral medium, the test substance (this compound) at a concentration of 2-10 mg/L, and an inoculum of microorganisms.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and resuspended in the mineral medium.

  • Incubation: The bottles are incubated at 20-24°C in the dark for 28 days with continuous stirring.

  • Measurement: Oxygen consumption is measured using a manometric respirometer, or CO₂ evolution is trapped in a potassium hydroxide (B78521) solution and quantified by titration or with a TOC analyzer.

  • Pass Criteria: The substance is considered readily biodegradable if it reaches at least 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO₂) within a 10-day window during the 28-day test period.[9]

OECD_301_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Prepare Mineral Medium Prepare Mineral Medium Add this compound (Test Substance) Add this compound (Test Substance) Prepare Mineral Medium->Add this compound (Test Substance) Inoculate with Activated Sludge Inoculate with Activated Sludge Add this compound (Test Substance)->Inoculate with Activated Sludge Incubate at 20-24°C for 28 days (dark) Incubate at 20-24°C for 28 days (dark) Inoculate with Activated Sludge->Incubate at 20-24°C for 28 days (dark) Measure O2 consumption or CO2 evolution Measure O2 consumption or CO2 evolution Incubate at 20-24°C for 28 days (dark)->Measure O2 consumption or CO2 evolution Calculate % Biodegradation Calculate % Biodegradation Measure O2 consumption or CO2 evolution->Calculate % Biodegradation Evaluate against Pass Criteria Evaluate against Pass Criteria Calculate % Biodegradation->Evaluate against Pass Criteria

Figure 2: Experimental workflow for Ready Biodegradability testing.
Soil Sorption/Desorption (Adapted from OECD Guideline 106)

This study determines the adsorption and desorption potential of this compound in different soil types.

Principle: A solution of this compound of known concentration is equilibrated with a soil sample of known weight. The concentration of this compound remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.[10]

Methodology:

  • Soil Selection: A minimum of three different soil types with varying organic carbon content, clay content, and pH are used.

  • Equilibration: Soil samples are equilibrated with a solution of 0.01 M CaCl₂ containing this compound at various concentrations. The suspensions are shaken at a constant temperature until equilibrium is reached.

  • Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of this compound in the supernatant is determined by a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. Desorption can be studied by replacing a portion of the supernatant with a fresh solution and re-equilibrating.

OECD_106_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Select and Characterize Soils Select and Characterize Soils Mix Soil and this compound Solution Mix Soil and this compound Solution Select and Characterize Soils->Mix Soil and this compound Solution Prepare this compound Solutions Prepare this compound Solutions Prepare this compound Solutions->Mix Soil and this compound Solution Shake to Equilibrium Shake to Equilibrium Mix Soil and this compound Solution->Shake to Equilibrium Centrifuge to Separate Phases Centrifuge to Separate Phases Shake to Equilibrium->Centrifuge to Separate Phases Analyze Aqueous Phase for this compound Analyze Aqueous Phase for this compound Centrifuge to Separate Phases->Analyze Aqueous Phase for this compound Calculate Adsorbed Amount Calculate Adsorbed Amount Analyze Aqueous Phase for this compound->Calculate Adsorbed Amount Determine Kd and Koc Determine Kd and Koc Calculate Adsorbed Amount->Determine Kd and Koc

Figure 3: Experimental workflow for Soil Sorption/Desorption testing.
Bioaccumulation in Fish (Adapted from OECD Guideline 305)

This test evaluates the potential of this compound to accumulate in fish from the surrounding water.

Principle: Fish are exposed to a solution of this compound at a constant concentration for a defined period (uptake phase), followed by a period in clean water to measure elimination (depuration phase).[11] The concentration of this compound in the fish tissue is measured over time to determine the bioconcentration factor (BCF).[12]

Methodology:

  • Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.

  • Exposure System: A flow-through system is preferred to maintain a constant concentration of this compound in the water.

  • Uptake Phase: Fish are exposed to a sublethal concentration of this compound for a period of up to 28 days, or until a steady state is reached. Water and fish samples are taken at regular intervals.

  • Depuration Phase: The remaining fish are transferred to clean water, and samples are taken over time to determine the rate of elimination.

  • Analysis: The concentration of this compound in fish tissue and water samples is determined using an appropriate analytical method.

  • BCF Calculation: The BCF is calculated as the ratio of the concentration of this compound in the fish to the concentration in the water at steady state.

Summary of Environmental Fate

The available data and predictions for the environmental fate of this compound are summarized in Table 2. It is important to note that many of these are estimations based on the behavior of similar compounds and require experimental verification.

Environmental Fate ParameterPredicted OutcomeRationale/Reference
Atmospheric Persistence LowRapid reaction with •OH radicals.[6]
Aquatic Persistence Low to ModerateLikely to be readily biodegradable, but volatilization is also a key removal process.
Soil Persistence Low to ModerateSubject to biodegradation and volatilization. Sorption may increase persistence.
Mobility in Soil ModerateVolatility and moderate sorption potential suggest some mobility.
Bioaccumulation Potential ModerateBased on LogP, but may be limited by metabolism.[3]

Conclusion

This compound is a volatile organic compound with a moderate potential for sorption to organic matter. Its persistence in the environment is expected to be limited by rapid atmospheric photo-oxidation and likely biodegradation in soil and water. The primary environmental transport mechanism is expected to be volatilization. While its bioaccumulation potential is moderate based on its LogP value, this may be offset by metabolic processes in organisms.

Significant data gaps remain, particularly concerning the actual rates of biodegradation in different environmental matrices, its ecotoxicity, and its measured bioaccumulation in aquatic organisms. The experimental protocols outlined in this guide, based on internationally accepted OECD guidelines, provide a robust framework for generating the necessary data to perform a comprehensive environmental risk assessment of this compound. Further research focusing on these areas is essential for ensuring the environmentally sound use of this emerging chemical.

References

The Microbial Synthesis of 2-Ethylfuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Ethylfuran is a volatile organic compound with applications in the flavor and fragrance industries, and it has been identified as a metabolite in various microorganisms.[1][2] Despite its presence in microbial systems, a complete and detailed biosynthetic pathway for this compound has not been fully elucidated. This technical guide consolidates the current understanding of related furan (B31954) compound biosynthesis, proposes a hypothetical pathway for this compound production in microorganisms, and provides a framework for future research and metabolic engineering efforts.

Introduction: The State of Knowledge

This compound has been detected in microorganisms such as the yeast Saccharomyces cerevisiae and various species of the fungus Aspergillus.[1][3][4] While its presence is confirmed, the specific enzymatic reactions leading to its formation remain largely uncharacterized. The most detailed insights into microbial furan ring synthesis come from studies on furan fatty acids (FuFAs) in bacteria like Rhodobacter sphaeroides and Rhodopseudomonas palustris.[5][6][7] This guide will leverage the knowledge of FuFA biosynthesis to propose a plausible pathway for this compound.

A Proposed Biosynthetic Pathway for this compound

Based on analogous pathways for furan fatty acid synthesis, we can hypothesize a multi-step enzymatic conversion of a common fatty acid precursor, such as hexanoic acid (a C6 fatty acid), to this compound. This proposed pathway involves a series of desaturation and cyclization reactions.

Hypothetical this compound Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Proposed this compound Pathway Hexanoyl-CoA Hexanoyl-CoA Intermediate_1 Unsaturated Acyl-CoA (Hexenoyl-CoA) Hexanoyl-CoA->Intermediate_1 Desaturase Intermediate_2 Hydroxylated Intermediate Intermediate_1->Intermediate_2 Hydratase Intermediate_3 Keto Intermediate Intermediate_2->Intermediate_3 Dehydrogenase This compound This compound Intermediate_3->this compound Cyclase/Synthase

Caption: A hypothetical biosynthetic pathway for this compound from hexanoyl-CoA.

Key Enzymatic Steps and Potential Homologs

The proposed pathway relies on several key enzyme classes. While specific enzymes for this compound synthesis have not been identified, we can infer their functions from known metabolic pathways.

  • Desaturase: Introduces a double bond into the fatty acyl chain. This is a common step in fatty acid metabolism.

  • Hydratase/Dehydrogenase: These enzymes would be responsible for the oxidation of the acyl chain, creating the necessary functional groups for cyclization.

  • Cyclase/Synthase: This crucial enzyme would catalyze the formation of the furan ring. The biosynthesis of furan fatty acids involves an O2-dependent reaction.[7] A similar oxygenase or cyclase is likely involved in this compound formation.

Potential Microbial Chassis for this compound Production

Several microorganisms present themselves as potential candidates for the production of this compound, either naturally or through metabolic engineering.

  • Aspergillus species: Several species, including A. fumigatus, A. terreus, A. flavus, and A. niger, have been shown to produce furan compounds.[4] These fungi are known for their diverse secondary metabolism and could be a source of the necessary biosynthetic genes.[8][9]

  • Rhodococcus species: These bacteria are known for their robust metabolism, including the ability to degrade a wide range of organic compounds and synthesize valuable products like biosurfactants and fatty acids.[10][11][12] Their metabolic versatility makes them an attractive chassis for metabolic engineering.

  • Saccharomyces cerevisiae: As this compound is a known metabolite of this yeast, it is a prime candidate for pathway elucidation and optimization.[1][3] Its well-characterized genetics and available metabolic engineering tools are advantageous.

Experimental Protocols for Pathway Elucidation and Engineering

The following experimental workflows are proposed to identify the genes and enzymes involved in this compound biosynthesis and to engineer a microbial host for its production.

Pathway Elucidation Workflow

Pathway Elucidation Workflow Start Select this compound Producing Microorganism Transcriptomics Transcriptomic Analysis (e.g., RNA-Seq) Start->Transcriptomics Proteomics Proteomic Analysis Start->Proteomics Gene_Candidates Identify Candidate Genes (Desaturases, Oxidoreductases, Cyclases) Transcriptomics->Gene_Candidates Proteomics->Gene_Candidates Knockout Gene Knockout Studies Gene_Candidates->Knockout Heterologous_Expression Heterologous Expression of Candidate Genes Gene_Candidates->Heterologous_Expression Pathway_Confirmation Confirm Pathway and Enzyme Function Knockout->Pathway_Confirmation Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Enzyme_Assays->Pathway_Confirmation

Caption: A workflow for the elucidation of the this compound biosynthetic pathway.

Metabolic Engineering Workflow

Metabolic Engineering Workflow Start Select Host Microorganism (e.g., E. coli, S. cerevisiae) Pathway_Introduction Introduce Biosynthetic Genes (Codon Optimized) Start->Pathway_Introduction Precursor_Enhancement Enhance Precursor Supply (e.g., Hexanoyl-CoA) Pathway_Introduction->Precursor_Enhancement Competing_Pathways Knockout Competing Pathways Precursor_Enhancement->Competing_Pathways Optimization Optimize Expression Levels (e.g., Promoter Engineering) Competing_Pathways->Optimization Fermentation Fermentation Process Optimization Optimization->Fermentation High_Titer_Production High-Titer this compound Production Fermentation->High_Titer_Production

Caption: A generalized workflow for the metabolic engineering of a microbial host for this compound production.

Quantitative Data and Future Outlook

Currently, there is a lack of quantitative data (e.g., production titers, yields, enzyme kinetics) for the microbial biosynthesis of this compound. The table below is provided as a template for researchers to populate as data becomes available through the execution of the experimental protocols outlined in this guide.

Microorganism Genetic Modification Substrate Titer (mg/L) Yield (g/g) Productivity (mg/L/h) Reference
Data to be determined
Data to be determined

The elucidation of the this compound biosynthetic pathway will open up opportunities for the sustainable and cost-effective production of this valuable chemical. Future research should focus on identifying the specific enzymes involved, characterizing their mechanisms, and applying metabolic engineering principles to develop high-performance microbial cell factories.

Conclusion

While the complete biosynthesis of this compound in microorganisms is yet to be fully uncovered, this guide provides a comprehensive overview of the current understanding and a clear roadmap for future research. By leveraging knowledge from related pathways and employing modern techniques in systems and synthetic biology, the scientific community is well-positioned to unlock the microbial potential for this compound production.

References

Quantum chemical calculations for 2-Ethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Ethylfuran

Abstract

This compound is a heterocyclic organic compound belonging to the furan (B31954) family, notable for its applications as a fragrance, a flavoring agent, and its role as a plant and bacterial metabolite.[1][2] A comprehensive understanding of its molecular structure, conformational preferences, and electronic properties is crucial for applications in chemical synthesis, materials science, and drug development. This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the physicochemical characteristics of this compound. It covers the theoretical background, computational and experimental protocols, and a detailed analysis of the molecule's geometry, vibrational spectra, and electronic landscape, tailored for researchers, scientists, and professionals in drug development.

Computational Methodologies

Quantum chemical calculations are instrumental in predicting molecular properties where experimental data may be scarce or difficult to obtain. Density Functional Theory (DFT) is a widely employed method that offers a favorable balance between computational accuracy and resource requirements for organic molecules like furan derivatives.[3][4]

1.1. Level of Theory and Basis Set Selection The choice of a functional and basis set is critical for reliable results. For furan and its derivatives, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional has proven effective.[4][5] Common basis sets include Pople-style sets like 6-311++G(d,p) or Dunning's correlation-consistent sets such as aug-cc-pVTZ.[4][6] The inclusion of diffuse functions (+) is important for describing non-covalent interactions, while polarization functions (d,p) are necessary to accurately model the electron density distribution.[5] For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are also utilized.[6][7]

1.2. Computational Workflow A typical quantum chemical study on this compound involves a sequential workflow:

  • Structure Input : A 3D structure of this compound is generated.

  • Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. This process is crucial, especially since this compound possesses different conformers based on the orientation of the ethyl group.[6][8]

  • Frequency Calculation : Following optimization, vibrational frequency calculations are performed. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[5][9]

  • Property Calculation : Single-point energy calculations are then performed on the optimized geometry to determine various electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken atomic charges.[10][11]

The entire computational process is typically carried out using software packages like Gaussian.[6][12]

G Computational Workflow for this compound Analysis cluster_input Input cluster_protocol Computational Protocol cluster_analysis Property Analysis & Validation start Initial this compound Structure (SMILES: CCC1=CC=CO1) method Select Method (e.g., DFT: B3LYP) start->method basis Select Basis Set (e.g., 6-311++G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom vib_spec Vibrational Frequencies (IR & Raman Spectra) freq_calc->vib_spec elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop validation Comparison with Experimental Data opt_geom->validation vib_spec->validation elec_prop->validation

A flowchart illustrating the typical workflow of a quantum chemical study on this compound.

Results and Discussion

2.1. Molecular Geometry and Conformational Analysis this compound exists in at least two low-energy conformations, a planar Cs conformer and a non-planar C1 conformer where the ethyl group is tilted out of the furan ring's plane.[8] Microwave spectroscopy studies, supported by quantum chemical calculations, have explored these conformations.[6] Calculations at various levels of theory predict a very small energy difference (often less than 1 kJ mol⁻¹) between the C1 and Cs conformers.[7] Interestingly, upon hydration with a single water molecule, the complex exclusively adopts the C1 conformation of this compound.[6][8]

Table 1: Calculated Geometrical Parameters for Furan (Note: Specific optimized geometry data for this compound is not readily available in the cited literature; therefore, data for the parent furan molecule is provided for reference, calculated at the G4 level of theory.)[12]

ParameterBond/AngleCalculated ValueExperimental Value
Bond Lengths (Å) C-O1.3631.362
C=C1.3531.351
C-C1.4331.431
C-H1.0771.077
Bond Angles (°) C-O-C106.5106.6
O-C=C110.7110.7
C-C-H127.8127.8

2.2. Vibrational Analysis Vibrational spectroscopy provides a fingerprint of a molecule's structure. DFT calculations can predict these spectra with high accuracy, aiding in the assignment of experimental bands. The NIST Chemistry WebBook provides experimental gas-phase IR spectra for this compound, while PubChem lists ATR-IR and FT-Raman data.[1][13] A theoretical study on furan and its derivatives showed that C-H stretching vibrations typically appear above 3200 cm⁻¹, while ring C-C stretching vibrations are found between 1033-1414 cm⁻¹.[4]

Table 2: Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Furan Derivatives [4]

AssignmentFuran (Calc.)2-Methylfuran (Calc.)
C-H Asymmetric Stretch3233, 32073249, 3239
C-H Symmetric Stretch3241, 32173276
C=C Stretch1544, 14141561, 1481
Ring C-C Stretch1184, 10331170, 1056
C-H Out-of-plane Bend908, 711, 869, 752887, 816, 736

2.3. Electronic Properties The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's chemical reactivity.[11] The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron.[11] The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[10] For heterocyclic rings like furan, the site of electrophilic substitution can often be predicted by examining the distribution of the HOMO orbital.[14] The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 3: Calculated Electronic Properties of Furan and Tetrahydrofuran (THF) [10][11]

MoleculeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
FuranB3LYP/6-311++G(2d,2p)-6.382.048.42
THFB3LYP/6-311++G(2d,2p)--6.558

Experimental Protocols

3.1. Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy This high-resolution spectroscopic technique is used to determine the precise rotational constants and, consequently, the molecular geometry of molecules in the gas phase.

  • Sample Preparation : A gaseous mixture is prepared by entraining this compound and, if studying complexes, a partner molecule like water, within an inert carrier gas such as argon or neon.[6]

  • Data Acquisition : The gas mixture undergoes supersonic expansion from a pulsed nozzle into a vacuum chamber. This cools the molecules to very low rotational temperatures. The sample is then irradiated with a broadband chirped microwave pulse (e.g., spanning 7.0–18.5 GHz).[6][8]

  • Analysis : The resulting free induction decay (FID) is detected and Fourier transformed to yield the frequency-domain rotational spectrum. By analyzing the spectra of different isotopologues, a highly accurate molecular structure can be determined.[7]

3.2. Infrared and Raman Spectroscopy These techniques probe the vibrational modes of a molecule.

  • FT-IR Spectroscopy : For Attenuated Total Reflectance (ATR) IR, a sample of neat this compound is placed in contact with an ATR crystal (e.g., diamond). Infrared radiation is passed through the crystal, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.[1] The NIST gas-phase IR spectrum provides data for the isolated molecule.[13]

  • FT-Raman Spectroscopy : A sample of this compound is irradiated with a monochromatic laser source. The scattered light is collected and analyzed to generate the Raman spectrum, which provides complementary information to the IR spectrum.[1]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides information about the chemical environment of atomic nuclei.

  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), along with a reference standard like tetramethylsilane (B1202638) (TMS).[1][15]

  • Data Acquisition : The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. ¹H NMR and ¹³C NMR spectra are recorded, showing chemical shifts (ppm) that correspond to the different hydrogen and carbon atoms in the molecule.[1][16]

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a powerful and reliable framework for investigating the molecular properties of this compound. Computational studies accurately predict its conformational landscape, vibrational spectra, and electronic characteristics, offering insights that complement and guide experimental work. The synergy between theoretical calculations and experimental techniques like microwave, IR, and NMR spectroscopy enables a comprehensive characterization of this compound, which is essential for advancing its applications in scientific research and industrial development.

References

An In-depth Technical Guide to the Solubility of 2-Ethylfuran in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethylfuran in various organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a visualization of a key synthesis pathway.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₆H₈O. It is a colorless liquid at room temperature with a characteristic ethereal odor.[1] This compound is found naturally in some food products and is also synthesized for various industrial applications, including as a flavoring agent and a potential biofuel component.[1][2] A thorough understanding of its solubility in different organic solvents is crucial for its application in chemical synthesis, formulation development, and purification processes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₆H₈O[1][3]
Molecular Weight 96.13 g/mol [1][4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 92-93 °C at 768 mmHg[3]
Density 0.912 g/mL at 25 °C[3]
Refractive Index n20/D 1.439
LogP (o/w) 2.40[4]

Solubility of this compound in Organic Solvents

The solubility of a compound is dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound, with its furan (B31954) ring and an ethyl group, exhibits a predominantly non-polar to slightly polar character. Consequently, it demonstrates greater solubility in organic solvents compared to water.[1]

SolventQualitative/Semi-Quantitative SolubilityReference
EthanolSoluble[4]
Diethyl EtherMore Soluble[1]
AcetoneMore Soluble[1]
ChloroformSlightly Soluble[5]
MethanolSlightly Soluble[5]
OilsSoluble[4]
Water1070 mg/L at 25 °C (estimated)[6]

It is important to note that factors such as temperature can influence the solubility of this compound, with solubility generally increasing with higher temperatures.[1] For precise quantitative determination of solubility in specific solvent systems, experimental evaluation is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are provided as a guide. These methods are widely used for determining the solubility of organic compounds in various solvents.

Isothermal Saturation Method (Shake-Flask)

The isothermal saturation method, commonly known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath or shaker for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the solution is allowed to stand undisturbed to allow the excess solid to settle. The saturated solution is then carefully separated from the undissolved solute by filtration (using a syringe filter) or centrifugation.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy.

  • Data Analysis: The solubility is expressed as the concentration of this compound in the saturated solution at the specified temperature (e.g., in g/100 mL or mol/L).

UV-Vis Spectroscopic Method

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a straightforward method for solubility determination.

Methodology:

  • Determination of Maximum Absorbance (λmax): A dilute solution of this compound in the chosen solvent is prepared, and its UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard solution is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.

  • Preparation of Saturated Solution: A saturated solution of this compound is prepared using the shake-flask method as described above.

  • Sample Analysis: A known volume of the clear, saturated filtrate is diluted with the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at the λmax.

  • Calculation of Solubility: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility of this compound in the original saturated solution is then calculated by taking the dilution factor into account.

Synthesis Pathway of this compound

This compound can be synthesized from furfural, a bio-based platform chemical. The process typically involves a two-step reaction pathway, as illustrated in the diagram below.

Synthesis_of_2_Ethylfuran Furfural Furfural Intermediate Furfuryl Alcohol Furfural->Intermediate + H2 (Reduction) Product This compound Intermediate->Product + H2 (Hydrogenolysis)

References

Methodological & Application

2-Ethylfuran: Application Notes and Protocols for Evaluation as a Biofuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Ethylfuran (2-EF) as a potential biofuel additive. The information compiled herein, including physicochemical properties, comparative engine performance and emissions data of a close analogue (2-Methylfuran), and detailed experimental protocols, is intended to guide researchers in the evaluation of 2-EF for fuel applications.

Introduction

This compound is a furanic compound that can be derived from lignocellulosic biomass, positioning it as a promising second-generation biofuel candidate.[1] Its favorable properties, such as a high energy content and compatibility with conventional fuels, make it an attractive additive to enhance fuel performance and reduce reliance on fossil fuels.[2] This document outlines the key characteristics of this compound and provides standardized protocols for its assessment in engine performance and emissions studies.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its application as a biofuel additive. These properties influence its blending behavior, combustion characteristics, and storage stability.

PropertyValueReference(s)
Molecular FormulaC₆H₈O[2]
Molecular Weight96.13 g/mol [2]
Density0.91 g/cm³[2]
Boiling Point92-93 °C[2]
Solubility in WaterInsoluble[2]
AppearanceColorless to orange to green clear liquid[2]

Engine Performance and Emissions Characteristics

While specific engine test data for this compound is limited in publicly available literature, extensive research has been conducted on its close analogue, 2-Methylfuran (B129897) (2-MF). The data presented below for 2-MF blends in gasoline (spark-ignition, SI) and diesel (compression-ignition, CI) engines can be considered indicative of the potential performance of this compound. It is crucial to conduct specific testing for this compound to validate these trends.

Spark-Ignition (SI) Engine Performance of 2-Methylfuran Blends

The following table summarizes the performance of a 10% 2-Methylfuran blend in gasoline (M10) compared to neat gasoline and a 10% ethanol (B145695) blend (E10).

ParameterGasolineE10M10Reference(s)
Brake Thermal Efficiency (BTE)BaseSimilarIncreased[3]
Brake Specific Fuel Consumption (BSFC)BaseSimilarDecreased[3]
CO EmissionsBaseLowerLower[3]
HC EmissionsBaseLowerLower[3]
NOx EmissionsBaseSimilarHigher[3]
Compression-Ignition (CI) Engine Performance of 2-Methylfuran Blends

The following table summarizes the performance of diesel blends with 2-Methylfuran (DM) compared to pure diesel.

ParameterPure DieselDM BlendsReference(s)
Brake Thermal Efficiency (BTE)BaseHigher[4]
Brake Specific Fuel Consumption (BSFC)BaseLower[4]
Ignition DelayShorterLonger[4]
Combustion DurationLongerShorter[4]
Soot EmissionsHigherLower[4]
NOx EmissionsLowerHigher[4]
CO Emissions (low loads)LowerHigher[4]
HC Emissions (low loads)HigherLower[4]

Experimental Protocols

The following protocols provide a standardized framework for the preparation and evaluation of this compound as a biofuel additive.

Protocol 1: Preparation of this compound Fuel Blends

Objective: To prepare stable and homogenous blends of this compound with gasoline or diesel fuel for engine testing.

Materials:

  • This compound (≥98% purity)

  • Base fuel (gasoline or diesel, research grade)

  • Volumetric flasks or graduated cylinders

  • Magnetic stirrer and stir bars or a mechanical shaker

Procedure:

  • Determine the desired volumetric blend ratios (e.g., 5%, 10%, 20% this compound).

  • Measure the required volume of the base fuel and pour it into a clean, dry container.

  • Measure the corresponding volume of this compound.

  • Slowly add the this compound to the base fuel while continuously stirring.[5]

  • Continue stirring the mixture for at least 30 minutes to ensure homogeneity.[5]

  • Visually inspect the blend for any phase separation. If separation occurs, the blend is not stable and the procedure should be re-evaluated.

  • Store the prepared blends in sealed, labeled containers in a cool, dark, and well-ventilated area.

Protocol 2: Spark-Ignition (SI) Engine Testing

Objective: To evaluate the performance and emission characteristics of this compound-gasoline blends in a spark-ignition engine.

Apparatus:

  • Single-cylinder or multi-cylinder spark-ignition engine coupled to a dynamometer.

  • Fuel consumption measurement system (e.g., gravimetric or volumetric flow meter).

  • In-cylinder pressure transducer and data acquisition system.

  • Exhaust gas analyzer for CO, HC, and NOx.

  • Engine control unit (ECU) for adjusting engine parameters (e.g., spark timing, air-fuel ratio).

Procedure:

  • Engine Setup and Warm-up:

    • Install and calibrate all measurement instruments according to the manufacturer's instructions.

    • Start the engine with the baseline gasoline and allow it to warm up to a stable operating temperature.

  • Baseline Data Collection:

    • Set the engine to the desired operating condition (e.g., constant speed and varying load).

    • Record baseline performance data (torque, power, fuel consumption) and emissions data (CO, HC, NOx).

  • Testing of Blended Fuels:

    • Switch the fuel supply to the first this compound blend.

    • Allow the engine to run for a sufficient period to ensure the new fuel has completely replaced the previous one in the fuel system.

    • At the same engine operating conditions as the baseline, record performance and emissions data for the blend.

    • Repeat this step for all prepared blend ratios.

  • Data Analysis:

    • Calculate Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC) for all test fuels.

    • Compare the performance and emissions of the this compound blends to the baseline gasoline.

Protocol 3: Compression-Ignition (CI) Engine Testing

Objective: To evaluate the performance and emission characteristics of this compound-diesel blends in a compression-ignition engine.

Apparatus:

  • Single-cylinder or multi-cylinder compression-ignition engine coupled to a dynamometer.

  • Fuel consumption measurement system.

  • In-cylinder pressure transducer and data acquisition system.

  • Exhaust gas analyzer for CO, HC, NOx, and smoke/soot.

  • Engine control unit (ECU) for adjusting engine parameters (e.g., injection timing, injection pressure).

Procedure:

  • Engine Setup and Warm-up:

    • Follow the same setup and warm-up procedure as in Protocol 2, using baseline diesel fuel.

  • Baseline Data Collection:

    • Set the engine to the desired operating conditions (e.g., constant speed and varying brake mean effective pressure - BMEP).

    • Record baseline performance data and emissions data (CO, HC, NOx, soot).

  • Testing of Blended Fuels:

    • Follow the same fuel switching and data collection procedure as in Protocol 2 for each this compound-diesel blend.

  • Data Analysis:

    • Calculate BTE and BSFC for all test fuels.

    • Analyze the combustion characteristics from the in-cylinder pressure data (e.g., ignition delay, combustion duration).

    • Compare the performance, combustion, and emissions of the this compound blends to the baseline diesel.

Protocol 4: Exhaust Gas Analysis

Objective: To accurately measure the concentration of regulated pollutants in the engine exhaust.

Methods:

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Non-Dispersive Infrared (NDIR) analysis is the standard method. This technique is based on the absorption of infrared radiation at specific wavelengths by CO and CO₂ molecules.[6]

  • Total Hydrocarbons (HC): A Flame Ionization Detector (FID) is used. In an FID, the exhaust gas sample is passed through a hydrogen flame, which ionizes the hydrocarbon molecules. The resulting ion current is proportional to the total hydrocarbon concentration.[7]

  • Oxides of Nitrogen (NOx): A Chemiluminescence Detector (CLD) is the preferred method. This technique involves the reaction of nitric oxide (NO) in the exhaust with ozone (O₃) to produce excited nitrogen dioxide (NO₂*). As the excited molecules return to a lower energy state, they emit light (chemiluminescence), and the intensity of this light is proportional to the NO concentration. A converter is used to reduce any NO₂ in the exhaust to NO before measurement.[7]

Visualizations

Production of Furan-Based Biofuels from Lignocellulosic Biomass

G cluster_0 Lignocellulosic Biomass cluster_1 Pretreatment cluster_2 Platform Sugars cluster_3 Dehydration cluster_4 Upgrading Lignocellulosic Biomass Lignocellulosic Biomass Hydrolysis Hydrolysis Lignocellulosic Biomass->Hydrolysis Acid/Enzyme Hemicellulose Hemicellulose Hydrolysis->Hemicellulose Cellulose Cellulose Hydrolysis->Cellulose Xylose Xylose Hemicellulose->Xylose Furfural Furfural Xylose->Furfural Glucose Glucose Cellulose->Glucose 5-Hydroxymethylfurfural (HMF) 5-Hydroxymethylfurfural (HMF) Glucose->5-Hydroxymethylfurfural (HMF) 2-Methylfuran 2-Methylfuran Furfural->2-Methylfuran Hydrogenation This compound This compound Furfural->this compound Grignard Reaction/ Hydrogenation HMF HMF 2,5-Dimethylfuran 2,5-Dimethylfuran HMF->2,5-Dimethylfuran Hydrogenolysis

Caption: Production pathway of furan-based biofuels from lignocellulosic biomass.

Experimental Workflow for Biofuel Additive Evaluation

G Start Start Fuel Blending Fuel Blending Start->Fuel Blending Engine Setup & Warm-up Engine Setup & Warm-up Fuel Blending->Engine Setup & Warm-up Baseline Testing (Neat Fuel) Baseline Testing (Neat Fuel) Engine Setup & Warm-up->Baseline Testing (Neat Fuel) Blended Fuel Testing Blended Fuel Testing Baseline Testing (Neat Fuel)->Blended Fuel Testing Data Acquisition Data Acquisition Blended Fuel Testing->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion G cluster_0 Fuel Properties cluster_1 Engine Testing cluster_2 Evaluation Metrics Physicochemical Properties Physicochemical Properties Performance Performance Physicochemical Properties->Performance influences Combustion Combustion Physicochemical Properties->Combustion influences BTE BTE Performance->BTE BSFC BSFC Performance->BSFC Emissions Emissions CO, HC, NOx CO, HC, NOx Emissions->CO, HC, NOx Soot Soot Emissions->Soot Ignition Delay Ignition Delay Combustion->Ignition Delay

References

Application Notes and Protocols for 2-Ethylfuran in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethylfuran, a key aroma compound, in the flavor and fragrance industry. This document details its sensory properties, applications, and includes protocols for its analysis and evaluation.

Introduction to this compound

This compound (CAS No. 3208-16-0) is a volatile organic compound and a member of the furan (B31954) family.[1] It is a colorless to pale yellow liquid with a characteristic sweet, burnt, and ethereal aroma.[2][3][4] This compound is a significant contributor to the flavor profile of a wide variety of thermally processed foods and is also utilized as a flavoring agent and fragrance ingredient.[1][2][3]

Key Sensory Descriptors: Sweet, burnt, coffee, chocolate, ethereal, malty, and earthy.[1][5]

Natural Occurrence: this compound is naturally found in a range of foods, including coffee, roasted nuts, cooked meats, and some fruits and vegetables.[1][5]

Applications in the Flavor and Fragrance Industry

Flavor Applications

This compound is a versatile flavoring agent used to impart or enhance specific aroma profiles in a variety of food and beverage products.[2] Its characteristic notes make it particularly suitable for:

  • Coffee and Chocolate Flavors: It is a key component in creating authentic roasted coffee and rich chocolate flavor profiles.[2]

  • Bakery and Confectionery: Used in baked goods to provide a warm, roasted, and slightly sweet character. It is also used in desserts, frozen dairy, and soft confections.[2][6]

  • Beverages: Incorporated into soft drinks and alcoholic beverages to add complexity and specific flavor nuances.[2][6]

  • Savory Products: In savory applications, it can contribute to the overall roasted and browned notes in products like cooked meats.

  • Tobacco Flavoring: Utilized to enhance the aroma and flavor profile of tobacco products.[7]

Fragrance Applications

In the fragrance industry, this compound is used to add unique notes to perfume compositions, particularly for creating rum and cocoa accords.[6][8]

Quantitative Data

Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₈O[3]
Molecular Weight 96.13 g/mol [3]
Boiling Point 92-93 °C[3][4]
Density 0.912 g/mL at 25 °C[4]
Refractive Index n20/D 1.439[4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, diethyl ether, and acetone.[7]
Sensory Thresholds
Threshold TypeMediumValue
Odor Detection Threshold Water2.3 ng/g
Odor Detection Threshold Air3.24 g/m³ (for similar furan compounds)

Note: Odor thresholds can be significantly influenced by the matrix in which they are evaluated.[9]

Typical Usage Levels in Food Products
Food CategoryTypical Usage Level (ppm)
Bakery40
Desserts and Frozen Dairy20
Soft Drinks12
Alcoholic Beverages and Soft Confectionery3
Concentration in Selected Food Products
Food ProductConcentration Range
Roasted Coffee Beans 4.71 - 8.63 mg/kg
Instant Coffee 49 - 2155 ng/g
Canned Coffee 15 - 209 ng/g
Mixed Coffee Products 10 - 201 ng/g
Canned Foods Levels of this compound were found to be lower than furan, but present.

Experimental Protocols

Protocol for Quantitative Analysis of this compound using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is designed for the quantification of this compound in food matrices such as coffee.

Objective: To accurately determine the concentration of this compound in a given sample.

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Headspace Autosampler

  • GC Column: Supelco Equity-1 or similar non-polar column[5]

  • Helium (carrier gas)

  • 20 mL headspace vials with crimp caps

  • Homogenizer/blender

  • Analytical balance

  • Micropipettes

  • This compound standard

  • Internal standard (e.g., furan-d4)

  • Sodium chloride (NaCl)

  • Methanol (B129727) (for standard preparation)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of working standards by diluting the stock solution with methanol to cover the expected concentration range in the samples.

  • Sample Preparation:

    • Homogenize the food sample. For solid samples like coffee beans, grind to a fine powder.

    • Accurately weigh 1 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of internal standard to each vial.

    • Add 4 g of NaCl and 9-10 mL of deionized water to the vial.[10]

    • Immediately seal the vial with a crimp cap.

  • HS-GC-MS Analysis:

    • Headspace Parameters:

      • Equilibration Temperature: 60 °C[6][10]

      • Equilibration Time: 15 minutes[10]

    • GC Parameters:

      • Column: Supelco Equity-1 (or similar)[5]

      • Injector Temperature: 220 °C[11]

      • Carrier Gas: Helium at a constant flow.

      • Oven Temperature Program: Initial temperature of 35 °C for 4 minutes, ramp up to 80 °C at 16 °C/min, then to 230 °C at 30 °C/min, and hold for 3 minutes.[11]

      • Split Ratio: 5:1[10]

    • MS Parameters:

      • Ion Source Temperature: 230 °C[11]

      • Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 96, 81, 53) and the internal standard.

  • Data Analysis:

    • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the samples by using the regression equation from the calibration curve.

Protocol for Sensory Evaluation of this compound

This protocol outlines a general procedure for the sensory evaluation of this compound by a trained panel.

Objective: To characterize the odor and flavor profile of this compound and determine its sensory threshold.

Materials and Equipment:

  • Trained sensory panel (8-12 members)

  • Odor-free sensory evaluation booths

  • Nosing glasses

  • Sample carriers (e.g., deionized water, ethanol, or a neutral food base)

  • This compound solutions of varying concentrations

  • Data collection software or paper ballots

Procedure:

  • Panel Training:

    • Familiarize the panelists with the aroma of this compound using a reference standard.

    • Establish a common vocabulary to describe the sensory attributes of the compound.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen carrier. The concentration range should span from below the expected detection threshold to a clearly perceivable level.

    • Prepare blank samples (carrier only) as controls.

    • Code all samples with random three-digit numbers to prevent bias.

  • Evaluation Session:

    • Conduct the evaluation in a controlled environment (odor-free, quiet, and with consistent lighting and temperature).

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to evaluate the aroma of each sample by sniffing from the nosing glass.

    • For flavor evaluation, instruct panelists to taste the samples and expectorate. Provide water for rinsing between samples.

    • Panelists should record their perceptions of the sensory attributes and their intensities on the provided ballot or data collection system.

  • Data Analysis:

    • Analyze the collected data to determine the odor and flavor profile of this compound.

    • Calculate the sensory detection threshold using appropriate statistical methods (e.g., ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits).

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway for Odorants

The perception of odorants like this compound is initiated by the binding of the molecule to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[12] This binding event triggers a signal transduction cascade.

Olfactory_Signaling Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR G_olf Gαolf (G-protein) OR->G_olf activates ACIII Adenylyl Cyclase III G_olf->ACIII activates cAMP cAMP ACIII->cAMP converts ATP ATP ATP->ACIII CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG opens Ca_ion Ca²⁺ Influx CNG->Ca_ion Cl_channel Ca²⁺-gated Cl⁻ Channel Ca_ion->Cl_channel opens Cl_ion Cl⁻ Efflux Cl_channel->Cl_ion Depolarization Depolarization Cl_ion->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction cascade.

Gustatory Signaling Pathway for Sweet Taste

The sweet taste of compounds like some furan derivatives is mediated by the T1R2/T1R3 G-protein coupled receptors on taste receptor cells.[13] The binding of a sweet molecule initiates a signaling cascade that leads to neurotransmitter release and the perception of sweetness.

Gustatory_Signaling Sweet_Molecule Sweet Molecule (e.g., Furan Derivative) T1R2_T1R3 Sweet Receptor (T1R2/T1R3 GPCR) Sweet_Molecule->T1R2_T1R3 Gustducin Gustducin (G-protein) T1R2_T1R3->Gustducin activates PLCb2 Phospholipase C-β2 Gustducin->PLCb2 activates IP3 IP₃ PLCb2->IP3 generates DAG DAG PLCb2->DAG generates PIP2 PIP₂ PIP2->PLCb2 ER Endoplasmic Reticulum IP3->ER binds to Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 opens Depolarization Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal Signal to Brain Neurotransmitter->Signal

Caption: Gustatory signal transduction for sweet taste.

Experimental Workflow for Flavor Stability Testing

This workflow outlines the key steps in assessing the stability of a flavor compound like this compound in a food product.

Flavor_Stability_Workflow Start Start: Flavor Formulation Packaging Packaging Selection Start->Packaging Storage Storage under Controlled Conditions (Real-time and Accelerated) Packaging->Storage Sampling Periodic Sampling Storage->Sampling Analysis Analysis Sampling->Analysis GC_MS GC-MS Analysis (Quantitative) Analysis->GC_MS Sensory Sensory Evaluation (Qualitative) Analysis->Sensory Data_Analysis Data Analysis and Interpretation GC_MS->Data_Analysis Sensory->Data_Analysis Shelf_Life Shelf-Life Determination Data_Analysis->Shelf_Life

Caption: Workflow for flavor stability testing.

References

Application Note: Quantification of 2-Ethylfuran in Coffee Using HS-SPME GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 2-ethylfuran in coffee samples. This compound, a volatile furan (B31954) derivative formed during the roasting process, contributes to the overall aroma profile of coffee but is also of interest due to the potential health concerns associated with furanic compounds. The described protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted, sensitive, and solvent-free technique for the analysis of volatile compounds in complex food matrices.[1] This method provides accurate and reproducible quantification of this compound, enabling researchers and quality control professionals to monitor its levels in various coffee products.

Introduction

Furan and its alkylated derivatives, including this compound, are formed in thermally processed foods, such as coffee, through the Maillard reaction and thermal degradation of carbohydrates.[2] While they are important contributors to the characteristic aroma of roasted coffee, concerns have been raised about their potential toxicity. Accurate quantification of these compounds is therefore crucial for both quality control and food safety assessment.

This protocol provides a detailed procedure for the analysis of this compound in coffee, addressing sample preparation, HS-SPME, and GC-MS analysis. Special consideration is given to the chromatographic separation of this compound from its isomer, 2,5-dimethylfuran (B142691), which is essential for accurate quantification.[3]

Experimental Workflow

This compound Quantification Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Coffee Sample (Ground Beans or Brew) weigh Weigh Sample (e.g., 1-5 g) sample->weigh vial Place in Headspace Vial weigh->vial add_solution Add Saturated NaCl Solution (e.g., 10 mL) vial->add_solution add_is Add Internal Standard (e.g., d4-furan) add_solution->add_is seal Seal Vial add_is->seal equilibrate Equilibrate Sample (e.g., 40°C for 15 min) seal->equilibrate expose_fiber Expose SPME Fiber (e.g., CAR/PDMS) equilibrate->expose_fiber extract Extract Volatiles (e.g., 15 min at 40°C with stirring) expose_fiber->extract retract_fiber Retract Fiber extract->retract_fiber desorb Thermal Desorption in GC Inlet (e.g., 260°C for 3 min) retract_fiber->desorb separate Chromatographic Separation (e.g., HP-5MS or Equity-1 column) desorb->separate detect Mass Spectrometric Detection (Scan or SIM mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results (ng/g or µg/kg) quantify->report Analytical Considerations coffee_type Coffee Type (Arabica, Robusta) concentration This compound Concentration coffee_type->concentration roast_degree Roast Degree (Light, Medium, Dark) roast_degree->concentration brew_method Brewing Method (Espresso, Drip) brew_method->concentration hs_spme HS-SPME Parameters (Fiber, Time, Temp) accuracy Accuracy & Precision hs_spme->accuracy gc_column GC Column Selection (e.g., Equity-1 for Isomer Separation) gc_column->accuracy ms_detection MS Detection Mode (Scan vs. SIM) sensitivity Sensitivity (LOD/LOQ) ms_detection->sensitivity accuracy->concentration sensitivity->concentration

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Ethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of 2-Ethylfuran by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is a volatile organic compound belonging to the furan (B31954) family. Furans and their alkylated derivatives are recognized as process-induced contaminants that can form in a variety of thermally treated foods and beverages.[1] The International Agency for Research on Cancer (IARC) has classified furan, the parent compound, as a possible human carcinogen (Group 2B), which has led to increased monitoring of these compounds in consumer products by regulatory bodies and the food industry.[1][2]

The analysis of this compound presents analytical challenges due to its high volatility and the presence of isomers, such as 2,5-dimethylfuran (B142691), which can be difficult to separate chromatographically.[1][3] Gas chromatography-mass spectrometry (GC-MS) is the preferred and most powerful analytical technique for the reliable detection and sensitive quantification of this compound and its derivatives, owing to its high sensitivity and specificity.[2]

This application note provides a detailed protocol for the analysis of this compound using GC-MS coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is designed for researchers, scientists, and quality control professionals in the food safety and drug development sectors.

Analytical Approach

Due to the high volatility of this compound, sample introduction into the GC-MS system is most effectively achieved using headspace (HS) or headspace solid-phase microextraction (HS-SPME).[2] HS-SPME offers excellent sensitivity for volatile analytes at low concentration levels and is the recommended approach for trace analysis.[1][2] The general workflow involves the extraction of volatile compounds from the sample matrix into the headspace of a sealed vial, followed by adsorption onto an SPME fiber. The fiber is then desorbed in the hot GC inlet, and the analytes are separated on a chromatographic column before detection by the mass spectrometer.

A critical aspect of the chromatographic separation is the resolution of this compound from its isomer, 2,5-dimethylfuran.[4] While many standard columns may result in co-elution, specialized columns, such as the Supelco Equity-1, have demonstrated complete baseline separation, which is crucial for accurate quantification without the need for tandem mass spectrometry (MS/MS).[3]

For quantification, the use of a deuterated internal standard (e.g., this compound-d5) is highly recommended to correct for matrix effects and variations in sample preparation and injection.[4] In complex matrices, the standard addition method may be necessary for the most accurate results.[2][5]

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Weigh Weigh Sample into Headspace Vial Sample->Weigh Additives Add Saturated NaCl & Internal Standard Weigh->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibrate & Heat Seal->Equilibrate Extract Expose SPME Fiber (Headspace Extraction) Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM/MRM) Ionize->Detect Quantify Quantification vs. Internal Standard Detect->Quantify Report Report Results Quantify->Report

Caption: General workflow for GC-MS analysis of this compound.

Detailed Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for a variety of food matrices.

Apparatus and Materials:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[1]

  • Heater-shaker or water bath with stirring capability

  • Autosampler for SPME or manual SPME holder

  • Homogenizer

  • Saturated Sodium Chloride (NaCl) solution

  • Internal Standard solution (e.g., this compound-d5 in methanol)

Procedure:

  • Homogenize the solid or semi-solid sample to ensure uniformity.

  • Weigh 1-5 g of the homogenized sample directly into a 20 mL headspace vial.[1] The exact weight should be optimized based on the expected analyte concentration.

  • Add a saturated solution of sodium chloride (NaCl). For a 1 g sample, add 9 mL of saturated NaCl solution.[1] The addition of salt increases the ionic strength of the sample matrix, which enhances the partitioning of volatile analytes like this compound into the headspace.[1]

  • Spike the sample with an appropriate volume of an internal standard solution.

  • Immediately seal the vial tightly with a magnetic screw cap.[1]

  • Place the vial in the heater-shaker and allow it to equilibrate at a set temperature (e.g., 35-60°C) for a defined period (e.g., 15 minutes) with agitation.[1][5]

  • After equilibration, expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 15-30 minutes) at the same temperature with continued agitation.[1]

  • Retract the fiber into the needle and immediately transfer it to the GC injector for thermal desorption and analysis.[1]

GC-MS Analysis

The following are example instrument conditions. These should be optimized for the specific instrument, column, and analytes of interest.

ParameterCondition 1Condition 2
GC System Shimadzu GCMS-QP2050[5]Agilent GC with Mass Spectrometer
Column SH-I-5MS (60 m × 0.32 mm i.d., 1.0 µm)[5]Rxi-624Sil MS (30 m x 0.25 mm, 1.40 µm)[4]
Carrier Gas Helium, constant linear velocity mode[5]Helium, 1.40 mL/min constant flow[4]
Injector Temp. 280°C[6]280°C[4]
Injection Mode Splitless (desorption time: 1-5 min)[1]Split (5:1)[5]
Oven Program 35°C (5 min), then 10°C/min to 100°C, then 20°C/min to 250°C (5 min)[1]40°C (3 min), then 6°C/min to 100°C, then 20°C/min to 280°C (5 min)[4]
MS System Single or Tandem QuadrupoleQuadrupole[4]
Ion Source Temp. 230°C[1]325°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[1][4]Electron Ionization (EI) at 70 eV[4]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[1]Selected Ion Monitoring (SIM)[4]
Transfer Line Temp. -280°C[4]

Quantitative Data

Accurate identification and quantification of this compound rely on monitoring its characteristic ions and comparing the response to that of an internal standard.

Table 1: Mass Spectrometric Data for this compound

The mass spectrum of this compound is characterized by a base peak at m/z 81.

CompoundRoleQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compoundAnalyte81[2][4]96, 53[2][4]
This compound-d5Internal Standard101[4]55[4]
Table 2: Method Performance Characteristics

The following data represents typical performance that can be achieved with a validated HS-SPME-GC-MS method.

ParameterValueMatrixReference
Recovery80-110 %Various Foods[3]
Repeatability (RSDr)< 14 %Various Foods[3]
Intermediate Reproducibility (RSDR)< 22 %Various Foods[3]
Limit of Quantitation (LOQ)0.003–0.01 ng/gFruit/Juice[6]

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a robust and sensitive framework for the analysis of this compound in various matrices. Key to a successful analysis is the optimization of both the sample preparation and the chromatographic separation to ensure accurate quantification, especially when dealing with isomeric compounds. The use of deuterated internal standards and appropriate calibration strategies, such as standard addition for complex matrices, is essential for achieving reliable and defensible results. This protocol serves as a solid foundation for laboratories involved in food safety testing, flavor and fragrance analysis, and metabolic research.

References

Application Notes: Synthesis and Evaluation of 2-Ethylfuran Derivatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan (B31954) scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a valuable building block in medicinal chemistry. Derivatives of furan have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This document provides detailed protocols and application notes on the synthesis of 2-ethylfuran derivatives and their subsequent evaluation for various pharmaceutical applications. We focus on established synthetic routes, such as the Paal-Knorr synthesis, and standard biological assays to determine cytotoxic and anti-inflammatory potential.

I. Synthesis of this compound Derivatives

A versatile and classical method for synthesizing substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2] To synthesize a 2,5-dialkyl-substituted furan, such as 2,5-diethylfuran (B173270) (a representative this compound derivative), the corresponding 1,4-diketone (3,6-octanedione) is required.

General Synthetic Workflow

The overall process involves selecting the appropriate 1,4-dicarbonyl precursor, performing an acid-catalyzed cyclization, and purifying the final furan derivative.

Synthesis Workflow cluster_synthesis Synthesis & Purification start Start: Select 1,4-Dicarbonyl (e.g., 3,6-Octanedione) setup Reaction Setup: Add diketone and acid catalyst (e.g., p-TsOH) to solvent start->setup reflux Heat to Reflux (Monitor by TLC) setup->reflux workup Aqueous Workup: Neutralize, extract with organic solvent reflux->workup purify Purification: Dry, concentrate, and purify (e.g., Column Chromatography) workup->purify product Final Product: 2,5-Diethylfuran purify->product

Caption: General experimental workflow for Paal-Knorr furan synthesis.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Diethylfuran

This protocol describes the synthesis of 2,5-diethylfuran from 3,6-octanedione (B30559) using p-toluenesulfonic acid as a catalyst. The principles are broadly applicable to other 1,4-diketones for generating various substituted furans.[1][3][4]

Materials:

  • 3,6-Octanedione

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297) and Hexane (for chromatography)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,6-octanedione (1.0 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure 2,5-diethylfuran.

II. Pharmaceutical Applications & Biological Activity

Furan derivatives have been extensively studied for their therapeutic potential. Below are key applications supported by quantitative biological data.

Anticancer Activity

Many furan-based compounds exhibit potent cytotoxic effects against various cancer cell lines. One key mechanism is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[5]

Table 1: Cytotoxic Activity of Representative Furan Derivatives

Compound Class Cell Line Target/Assay IC₅₀ (µM) Reference
Furan-based Pyridine Carbohydrazide MCF-7 (Breast Cancer) Cytotoxicity (MTT) 4.06 [6]
Furan-based N-phenyl Triazinone MCF-7 (Breast Cancer) Cytotoxicity (MTT) 2.96 [6]
Furo[2,3-d]pyrimidine Derivative - VEGFR-2 Kinase 0.0571 [7]

| Furo[2,3-d]pyrimidine Derivative | HepG2 (Liver Cancer) | Cytotoxicity | 1.83 |[7] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs.[8] Furan derivatives have been shown to inhibit these enzymes and also prevent protein denaturation, another hallmark of inflammation.[9]

Table 2: Anti-inflammatory Activity of Representative Furan Derivatives

Compound Class Assay IC₅₀ (µg/mL) Reference
Furan-Pyrrolidine Hybrid Albumin Denaturation 114.31 [10]
Furan-Piperidine Hybrid Albumin Denaturation 117.80 [10]

| Furan-Tetrahydroquinoline Hybrid | Antitryptic Activity | 60.10 |[10] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Furan derivatives, particularly nitrofuran compounds, have shown significant activity against a range of fungal and bacterial pathogens.

Table 3: Antifungal Activity of Representative Nitrofuran Derivatives

Compound ID Fungal Species MIC₉₀ (µg/mL) Reference
Compound 3 P. brasiliensis 0.48 [3]
Compound 9 P. brasiliensis 0.48 [3]
Compound 11 H. capsulatum 0.48 [3]

| Compound 8 | T. rubrum | 0.98 |[3] |

III. Signaling Pathway Analysis

Understanding the mechanism of action is critical in drug development. Furan derivatives often exert their effects by modulating key cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a primary mediator of angiogenesis. Its activation by VEGF leads to a cascade of downstream signaling that promotes endothelial cell proliferation, migration, and survival.[11][12][13] Furan-based inhibitors can block the ATP-binding site of the kinase domain, preventing this cascade.

VEGFR2_Pathway cluster_pathway VEGFR-2 Signaling Cascade cluster_downstream Downstream Effectors VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Furan Derivative (Inhibitor) Inhibitor->VEGFR2 Blocks Kinase Domain PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Permeability AKT->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of furan derivatives.

COX-2 Inflammatory Pathway

The COX-2 enzyme converts arachidonic acid into prostaglandin (B15479496) H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins (B1171923) like PGE₂.[14][15] Anti-inflammatory furan derivatives can inhibit COX-2, reducing the production of these mediators.

COX2_Pathway cluster_cox Prostaglandin Synthesis Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Converts to Inhibitor Furan Derivative (Inhibitor) Inhibitor->COX2 Inhibits PGES PGES PGH2->PGES PGE2 Prostaglandin E₂ (PGE₂) PGES->PGE2 Inflammation Inflammation Pain, Fever PGE2->Inflammation Mediates

Caption: Inhibition of the COX-2 pathway by anti-inflammatory furan derivatives.

IV. Biological Assay Protocols

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Workflow for MTT Assay

MTT_Workflow cluster_mtT MTT Assay Workflow seed 1. Seed cells in a 96-well plate incubate1 2. Incubate (e.g., 24h) to allow cell attachment seed->incubate1 treat 3. Treat cells with various concentrations of furan derivative incubate1->treat incubate2 4. Incubate for desired exposure time (e.g., 48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) to dissolve crystals incubate3->solubilize read 8. Read absorbance (570 nm) solubilize->read

References

2-Ethylfuran: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfuran is a biomass-derived organic compound that is gaining interest as a potential green solvent in organic synthesis. As a furan (B31954) derivative, it shares structural similarities with other bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a well-established greener alternative to conventional solvents such as tetrahydrofuran (B95107) (THF). This document provides a comprehensive overview of this compound's properties and explores its potential applications in organic synthesis, drawing parallels with the extensively studied 2-MeTHF due to the limited availability of specific experimental data for this compound. The protocols and data presented herein, primarily for 2-MeTHF, serve as a valuable guide for researchers looking to employ this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. The properties of this compound are summarized below, with a comparison to the well-characterized 2-methyltetrahydrofuran (2-MeTHF) and the conventional solvent tetrahydrofuran (THF) for context.

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)Tetrahydrofuran (THF)
CAS Number 3208-16-0[1]96-47-9109-99-9
Molecular Formula C₆H₈O[1]C₅H₁₀OC₄H₈O
Molecular Weight 96.13 g/mol [1]86.13 g/mol 72.11 g/mol
Boiling Point 92-93 °C[2]78-80 °C66 °C
Density 0.912 g/mL at 25 °C[2]0.854 g/mL at 20 °C0.889 g/mL at 20 °C
Flash Point -2 °C-11 °C-14 °C
Water Solubility Insoluble in water14 g/100 g at 20 °C (Limited miscibility)Miscible
Appearance Colorless liquidColorless liquidColorless liquid

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is crucial to avoid sources of ignition and to store the solvent in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).

Application Notes: A Promising Green Solvent

While specific literature on this compound as a solvent in a broad range of organic reactions is limited, its structural similarity to 2-MeTHF suggests it could be a viable green alternative in various transformations. 2-MeTHF has been successfully employed in numerous reactions, demonstrating advantages such as higher reaction temperatures, improved stability in the presence of certain reagents, and easier work-ups due to its limited water miscibility.[3][4] It is anticipated that this compound would exhibit similar beneficial properties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of solvent can significantly impact the efficiency and outcome of these reactions.[5] While specific data for this compound is scarce, 2-MeTHF has proven to be an excellent solvent for several key cross-coupling reactions.[4][6]

Key Advantages of Furan-Based Ethereal Solvents in Cross-Coupling:

  • Higher Boiling Point: Allows for a wider range of reaction temperatures, potentially leading to faster reaction rates.[7]

  • Improved Stability: Enhanced stability in the presence of strong bases and organometallic reagents compared to THF.[3]

  • Simplified Work-up: Limited water miscibility facilitates easier aqueous work-ups and product extractions, reducing the use of additional organic solvents.[3]

The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction, which is applicable to reactions conducted in this compound or 2-MeTHF.

G General Workflow for Palladium-Catalyzed Cross-Coupling reagents Combine Reactants: Aryl/Vinyl Halide Organoboron/-tin/-zinc Reagent Base solvent Add Solvent: This compound or 2-MeTHF reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst reaction Heat Reaction Mixture (Inert Atmosphere) catalyst->reaction workup Aqueous Work-up (Phase Separation) reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Experimental Protocols (Utilizing 2-MeTHF as a model for this compound)

The following protocols are based on literature procedures that utilize 2-MeTHF as the solvent. These should serve as a strong starting point for developing methodologies with this compound, with the understanding that some optimization of reaction conditions may be necessary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[8]

Reaction Scheme: Ar¹-X + Ar²-B(OR)₂ → Ar¹-Ar² (X = Br, I, OTf; B(OR)₂ = boronic acid or ester)

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar²-B(OR)₂ Base pd2_ar2 Ar¹-Pd(II)L₂-Ar² transmetal->pd2_ar2 red_elim Reductive Elimination pd2_ar2->red_elim red_elim->pd0 Ar¹-Ar²

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the ligand (if required).

  • Add 5 mL of anhydrous, degassed 2-MeTHF to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL). The limited miscibility of 2-MeTHF with water facilitates a clean phase separation.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Comparative Yields in Different Solvents (Model Reaction):

Aryl HalideArylboronic AcidSolventYield (%)Reference
4-BromotoluenePhenylboronic acid2-MeTHF79 (optimized)[9]
4-BromotoluenePhenylboronic acidToluene95[9]
4-BromotoluenePhenylboronic acidDioxane/Water>99[9]

Note: The lower initial yield in 2-MeTHF in this specific study was significantly improved with optimization, highlighting the importance of tailoring reaction conditions.

Heck Reaction

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[9][10]

Reaction Scheme: Ar-X + R-CH=CH₂ → Ar-CH=CH-R (X = Br, I)

Protocol:

  • In a sealed tube, combine the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Add a base (e.g., triethylamine (B128534), 1.5 mmol, 1.5 equiv) and 5 mL of 2-MeTHF.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filter cake with 2-MeTHF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12]

Reaction Scheme: Ar-X + H-C≡C-R → Ar-C≡C-R (X = Br, I)

G Sonogashira Coupling Workflow setup Schlenk Flask under Argon reagents Add Aryl Halide, Pd Catalyst, Cu(I) Co-catalyst, and Base setup->reagents solvent Add 2-MeTHF and Alkyne reagents->solvent reaction Stir at Room Temperature or Heat as Required solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Protocol:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Add 5 mL of 2-MeTHF and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) for 2-12 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound holds promise as a bio-based, sustainable solvent for organic synthesis. While direct experimental data for its application is currently sparse, the extensive and successful use of its close analog, 2-methyltetrahydrofuran, in a variety of important transformations provides a strong foundation for its potential utility. The protocols and comparative data presented in this document, centered on 2-MeTHF, offer a valuable starting point for researchers and drug development professionals to explore the use of this compound as a greener alternative to conventional solvents. Further research into the specific applications and performance of this compound is warranted to fully realize its potential in sustainable chemistry.

References

Application of 2-Ethylfuran in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based polymers are at the forefront of sustainable materials science, offering a renewable alternative to petroleum-derived plastics.[1] Sourced from biomass, furan (B31954) derivatives are being explored for a wide array of applications, from advanced packaging to biomedical devices. 2-Ethylfuran, a substituted furan, represents a compelling yet underexplored monomer for the synthesis of novel polymers. Its ethyl substitution is anticipated to influence the polymer's solubility, thermal properties, and processability compared to its unsubstituted counterpart, polyfuran.

This document provides a comprehensive overview of the potential applications of this compound in polymer chemistry. In the absence of direct literature on the homopolymerization of this compound, this note outlines hypothetical yet scientifically grounded protocols based on established polymerization techniques for analogous furan-containing monomers. These protocols are intended to serve as a foundational guide for researchers venturing into the synthesis and characterization of poly(this compound) and its copolymers.

Potential Polymerization Strategies for this compound

Several polymerization techniques employed for furan and its derivatives can be adapted for this compound to produce polymers with unique characteristics. The primary strategies include cationic polymerization and electrochemical polymerization, which are suitable for the aromatic furan ring. Additionally, a brief discussion on the potential for ring-opening polymerization of its saturated analogue, 2-ethyltetrahydrofuran, is included.

Cationic Polymerization

Cationic polymerization of furan derivatives is a known method, often initiated by Lewis acids.[2] This approach could lead to the formation of poly(this compound) with a conjugated backbone, potentially yielding materials with interesting electronic and optical properties. The reaction proceeds through the formation of a cationic intermediate at the furan ring, followed by propagation.

Electrochemical Polymerization

Electrochemical methods offer a high degree of control over the polymerization process, allowing for the direct synthesis of polymer films on an electrode surface.[3][4] This technique is particularly advantageous for creating thin, uniform films for applications in sensors, coatings, and electronic devices. The polymerization of furan is known to occur at a high oxidation potential, and the use of oligomers or specific solvent systems can mitigate this challenge.[4][5]

Experimental Protocols

The following are detailed, hypothetical protocols for the polymerization of this compound based on established methods for similar furanic monomers.

Protocol 1: Cationic Polymerization of this compound

This protocol is adapted from the general principles of cationic polymerization of furan and its derivatives.[2]

Materials:

  • This compound (monomer), freshly distilled

  • Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Titanium tetrachloride (TiCl₄))

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene)

  • Proton trap (e.g., 2,6-di-tert-butylpyridine), optional

  • Methanol (for quenching)

  • Hexane (B92381) or Diethyl ether (for precipitation)

  • Standard Schlenk line and glassware

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Monomer and Solvent Addition: Add the anhydrous solvent to the flask via cannula transfer, followed by the freshly distilled this compound monomer. Cool the solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation: Slowly add the Lewis acid catalyst to the stirred monomer solution. If a proton trap is used, it should be added prior to the catalyst.

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1-24 hours). Monitor the reaction progress by observing changes in viscosity.

  • Termination: Quench the polymerization by adding an excess of cold methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as hexane or diethyl ether.

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature.

G cluster_setup Reactor Setup cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_isolation Isolation & Purification A Flame-dried Schlenk flask B Inert atmosphere (N2/Ar) A->B C Add anhydrous solvent B->C D Add this compound monomer C->D E Cool to -78°C D->E F Add Lewis acid catalyst E->F G Stir for 1-24h F->G H Quench with Methanol G->H I Precipitate in non-solvent H->I J Filter and wash I->J K Dry under vacuum J->K

Caption: Workflow for Cationic Polymerization of this compound.
Protocol 2: Electrochemical Polymerization of this compound

This protocol is based on the electrochemical synthesis of polyfuran.[3][5]

Materials:

  • This compound (monomer)

  • Supporting electrolyte (e.g., Tetrabutylammonium tetrafluoroborate (B81430) (TBATFB))

  • Solvent (e.g., Acetonitrile, Boron trifluoride diethyl etherate/diethyl ether mixture)

  • Three-electrode electrochemical cell (Working electrode: e.g., Platinum, ITO glass; Counter electrode: e.g., Platinum wire; Reference electrode: e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent. Add the this compound monomer to this solution to the desired concentration.

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Electropolymerization: Apply a constant potential (potentiostatic), a constant current (galvanostatic), or a potential sweep (cyclic voltammetry) to the working electrode. The potential should be determined based on the oxidation potential of this compound. A polymer film will deposit on the working electrode.

  • Film Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh solvent to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer film under vacuum or in a stream of inert gas.

G cluster_prep Preparation cluster_poly Electropolymerization cluster_post Post-Treatment A Prepare electrolyte solution with this compound B Assemble three-electrode cell A->B C Deoxygenate with N2/Ar B->C D Apply potential/current C->D E Polymer film deposits on working electrode D->E F Rinse electrode with solvent E->F G Dry polymer film under vacuum F->G

Caption: Workflow for Electrochemical Polymerization of this compound.

Projected Properties of Poly(this compound)

As there is no experimental data available for poly(this compound), the following table presents projected properties based on known data for polyfuran and other poly(alkylene furanoate)s. These are estimates and require experimental verification.

PropertyProjected Value/CharacteristicBasis for Projection
Physical State Amorphous or semi-crystalline solidPoly(alkylene 2,5-furanoate)s can be semi-crystalline.[6] The ethyl group may disrupt packing, favoring an amorphous state.
Solubility Potentially soluble in common organic solvents (e.g., THF, CHCl₃)The ethyl group is expected to increase solubility compared to the often insoluble polyfuran.
Glass Transition (Tg) Expected to be in the range of 50-150 °CDependent on molecular weight and tacticity. For comparison, some poly(alkylene furanoate)s have Tg in this range.[7]
Thermal Stability Likely stable up to 200-300 °CFuran-based polyesters generally exhibit good thermal stability.[7][8]
Electrical Conductivity Low (insulating) in the neutral state; conductive upon dopingSimilar to polyfuran, which is a conducting polymer upon oxidation or reduction.[3]
Optical Band Gap Estimated to be around 2.2-2.5 eVBased on the values reported for electrochemically prepared polyfuran films.[4]

Characterization of Poly(this compound)

To validate the synthesis and understand the properties of the novel polymer, a suite of characterization techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and end-groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm polymerization.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (Mn, Mw, PDI).

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymer.

  • UV-Vis Spectroscopy: To study the electronic properties and determine the optical band gap.

  • Cyclic Voltammetry (CV): To investigate the electrochemical properties of the polymer, such as its oxidation and reduction potentials.

Conclusion

While the polymerization of this compound is not yet established in the scientific literature, the foundational knowledge from the broader field of furan-based polymers provides a strong basis for its exploration. The protocols outlined in this document offer a starting point for the synthesis of poly(this compound) via cationic and electrochemical routes. The anticipated properties of this novel polymer, such as enhanced solubility and processability, make it a promising candidate for a variety of applications, from sustainable plastics to functional materials in electronics. Further research is essential to validate these proposed methods and to fully characterize the resulting polymers, thereby unlocking the potential of this compound in polymer chemistry.

References

Application Note: Quantification of 2-Ethylfuran in Food Matrices using Headspace-Solid Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated protocol for the quantitative analysis of 2-Ethylfuran in various food matrices. This compound is a volatile organic compound that can contribute to the aroma of many foods but is also a subject of interest due to its potential formation during thermal processing. The described methodology utilizes Headspace-Solid Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This method offers high sensitivity and selectivity, making it suitable for complex food samples. The protocol includes procedures for sample preparation, calibration, and instrumental analysis, along with method validation data.

Introduction

This compound is a heterocyclic volatile compound found in a variety of thermally processed foods, including coffee, baked goods, and canned products. It is formed through the Maillard reaction and degradation of certain precursors during heating. While it can contribute to the desirable aroma profile of some foods, monitoring its levels is important for quality control and food safety assessment. The high volatility of this compound and the complexity of food matrices necessitate a sensitive and specific analytical method for accurate quantification. Headspace-Solid Phase Microextraction (HS-SPME) is an ideal sample preparation technique as it is solvent-free, simple, and effectively concentrates volatile and semi-volatile analytes from the sample headspace. Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), this method provides reliable identification and quantification of this compound, even at trace levels. A significant analytical challenge is the co-elution of this compound with its isomer, 2,5-dimethylfuran (B142691), which requires specific chromatographic conditions or tandem mass spectrometry for complete resolution.[1][2][3]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥99% purity), Furan-d4 (internal standard, IS), Methanol (B129727) (HPLC grade).[4][5]

  • Reagents: Sodium Chloride (NaCl, analytical grade), Ultrapure water.[4][6]

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or equivalent.[7]

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.05 - 50 µg/mL).[6]

  • Internal Standard (IS) Solution: Prepare a stock solution of Furan-d4 in methanol. Further dilute to a working concentration (e.g., 1 µg/mL).

Preparation of Calibration Standards
  • To a 20 mL headspace vial, add 4.5 g of NaCl and 10 mL of ultrapure water.[6]

  • Add a specific volume (e.g., 2 µL) of each working standard solution to create a calibration curve over the desired range (e.g., 0.01 to 10 ng/mL).[6]

  • Add a fixed amount of the internal standard solution to each vial.

  • Immediately seal the vial with a magnetic screw cap and vortex to mix.

Sample Preparation
  • Homogenize the food sample. For solid samples, a blender or food processor can be used.

  • Weigh 1 g of the homogenized sample into a 20 mL headspace vial containing 4.5 g of NaCl.[6]

  • Immediately add 9 mL of ultrapure water and a fixed amount of the internal standard solution.[6]

  • Seal the vial tightly and mix thoroughly using a vortex mixer.[6]

  • For the standard addition method, spike known amounts of this compound standard solutions into the sample vials before sealing.[4]

HS-SPME-GC-MS Analysis

The following is a general procedure. Parameters should be optimized for the specific instrument and application.

  • HS-SPME Parameters:

    • Incubation Temperature: 60 °C[4]

    • Incubation Time: 15 minutes[4]

    • Extraction Time: 10-20 minutes

    • Agitation: 250 rpm

    • Desorption Temperature: 250 °C

    • Desorption Time: 1 minute

  • GC-MS Parameters:

    • Injection Mode: Splitless or Split (e.g., 5:1)[4]

    • Injector Temperature: 250 °C

    • Column: A column capable of separating this compound and 2,5-dimethylfuran is recommended, such as a Supelco Equity-1 or equivalent.[1][2]

    • Oven Temperature Program: 50 °C (hold 3 min), ramp at 10 °C/min to 110 °C, then ramp at 20 °C/min to 200 °C (hold 5 min).[4]

    • Carrier Gas: Helium at a constant flow.

    • MS Parameters:

      • Ion Source Temperature: 200 °C[4]

      • Interface Temperature: 250 °C[4]

      • Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.[6]

      • Monitor Ions for this compound: m/z 96 (quantifier), 81, 53 (qualifiers).[6]

Data Presentation

Method Validation Data

A full method validation should be performed to ensure reliable results. Key validation parameters are summarized below.

ParameterTypical ValueReference
Recovery80-110%[1][2]
Repeatability (RSDr)< 14%[1][2]
Intermediate Reproducibility (RSDR)< 22%[1][2]
Linearity (R²)> 0.996[6]
Quantitative Results in Food Matrices

The following table presents example quantitative results for this compound in a baby food sample, comparing the external standard and standard addition methods to assess matrix effects.

SampleExternal Standard (µg/kg)Standard Addition (µg/kg)Reference
Baby Food0.310.43[6]

Discrepancies between the two methods can indicate the presence of matrix effects, suggesting that the standard addition method may provide more accurate results for that specific matrix.[4][6]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing Sample Homogenized Food Sample NaCl_Water Add NaCl, Water & IS Sample->NaCl_Water Vortex Vortex Mix NaCl_Water->Vortex Standard Prepare Calibration Standards Incubate Incubate at 60°C Standard->Incubate Vortex->Incubate Extract SPME Extraction Incubate->Extract Desorb Desorb in GC Inlet Extract->Desorb GC_MS GC-MS Analysis (SIM/MRM) Desorb->GC_MS Calibrate Generate Calibration Curve GC_MS->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound quantification.

logical_relationship Matrix Food Matrix Complexity HS_SPME HS-SPME Matrix->HS_SPME Influences Analyte Analyte Volatility Analyte->HS_SPME Exploits GC_MS GC-MS HS_SPME->GC_MS Introduces Sample Result Accurate Quantification GC_MS->Result Provides

Caption: Key relationships in the analytical method.

Conclusion

The HS-SPME-GC-MS method described provides a reliable and sensitive approach for the quantification of this compound in a variety of food matrices. Proper method validation, including the assessment of matrix effects through the use of the standard addition method, is crucial for obtaining accurate results. The provided protocol and guidelines will be valuable for researchers and scientists in the fields of food science, quality control, and safety assessment.

References

Application Notes and Protocols for 2-Ethylfuran as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-Ethylfuran as an analytical standard in the quantification of furan (B31954) and alkylfurans in food matrices. The methodologies outlined are primarily based on gas chromatography-mass spectrometry (GC-MS) coupled with headspace (HS) or headspace solid-phase microextraction (HS-SPME) sampling techniques.

Introduction

This compound is a volatile organic compound belonging to the furan family.[1][2] It is formed during the thermal processing of foods through various chemical reactions.[1][3] As furan and its derivatives are of potential health concern, accurate and sensitive analytical methods are essential for their monitoring in food products.[1][4] this compound is commonly used as a standard in these analyses to ensure the accuracy and reliability of quantitative results. It is particularly relevant in the analysis of coffee, infant formula, baby food, and cereals.[5][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, which is critical for its use as an analytical standard.

PropertyValueReference
Chemical Formula C₆H₈O[8][9]
Molecular Weight 96.13 g/mol [9]
CAS Number 3208-16-0[8][9]
Boiling Point 92-93 °C at 768 mmHg[9]
Density 0.912 g/mL at 25 °C[9]
Refractive Index n20/D 1.439[9]
Appearance Colorless liquid[10]
Odor Smoky, burnt odor; sweet when diluted[10]

Analytical Methodologies

The primary analytical technique for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[4] Due to the high volatility of this compound, headspace sampling is the preferred injection method. Both static headspace (HS) and solid-phase microextraction (HS-SPME) are widely used.[1][5] The use of an isotopically labeled internal standard, such as this compound-d5, is recommended for optimal accuracy and precision.[11]

Experimental Workflow

The general experimental workflow for the analysis of this compound in food samples is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Weighing Weighing & Transfer to Vial Homogenization->Weighing Addition Addition of NaCl, Water, and Internal Standard Weighing->Addition Sealing Vial Sealing Addition->Sealing Equilibration Incubation & Equilibration Sealing->Equilibration Extraction HS-SPME Extraction Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification validation Accuracy Accuracy (Closeness to True Value) Range Range (Acceptable Accuracy & Precision) Accuracy->Range Precision Precision (Repeatability, Reproducibility) Precision->Range Linearity Linearity (Proportional Response) Linearity->Range LOQ Limit of Quantitation (LOQ) Range->LOQ LOD Limit of Detection (LOD) LOD->LOQ Specificity Specificity (Analyte in Presence of Others) Specificity->Accuracy Specificity->Precision

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Furanic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of furanic compounds using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are essential for the quantification of key furanic compounds such as 5-hydroxymethylfurfural (B1680220) (5-HMF), furfural, and 2,5-furandicarboxylic acid (FDCA) in various matrices. These compounds are significant in fields ranging from food quality control to materials science and drug development, often arising from the degradation of carbohydrates.[1][2]

Application Note 1: Analysis of Furanic Compounds in Food and Beverages

The presence and concentration of furanic compounds, particularly 5-HMF and furfural, are critical indicators of heat treatment and storage conditions in many food products, including fruit juices, honey, and soft drinks.[2][3][4] High levels of these compounds can indicate excessive heat processing or prolonged storage, potentially affecting the nutritional quality and flavor profile of the product.[3]

A common analytical approach involves reversed-phase HPLC with UV detection.[5][6] This method offers a robust and reliable means for the simultaneous separation and quantification of multiple furanic compounds.

Experimental Protocol

1. Sample Preparation:

  • For clear liquid samples such as fruit juices and soft drinks, filter the sample through a 0.45 µm syringe filter prior to injection.[7][8]

  • For more complex matrices like honey, dissolve the sample in deionized water, sonicate to ensure complete dissolution, and then filter through a 0.45 µm syringe filter.[3]

  • Solid-phase extraction (SPE) with a C18 cartridge can be employed for sample cleanup and concentration if necessary.[6][7]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (often with a small amount of acid like sulfuric or formic acid to improve peak shape) is typical.[8][10] For example, an isocratic mobile phase of 19% (v/v) acetonitrile in 0.005 M sulfuric acid aqueous solution can be used.[8]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[11][12]

  • Detection: UV detection is commonly performed at wavelengths between 254 nm and 280 nm.[8][12]

  • Injection Volume: 10-20 µL.[12][13]

Quantitative Data
CompoundRetention Time (min)LOD (µg/L)LOQ (µg/L)
5-Hydroxymethylfurfural (5-HMF)~3.8~15~50
Furfural~4.5~15~50
2-Furoic acid~5.2--
2-Acetylfuran~6.1--

Note: Retention times, LOD, and LOQ are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions. Data is compiled from multiple sources for illustrative purposes.[14][15]

Experimental Workflow

HPLC_Workflow_Food cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Food/Beverage Sample Filter Filter (0.45 µm) Sample->Filter SPE SPE (Optional) Filter->SPE Inject Inject into HPLC SPE->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of furanic compounds in food.

Application Note 2: Determination of 2,5-Furandicarboxylic Acid (FDCA) Purity

2,5-Furandicarboxylic acid (FDCA) is a key bio-based monomer used in the production of polymers like polyethylene (B3416737) furanoate (PEF).[16] The purity of FDCA is crucial as impurities can negatively impact the polymerization process and the properties of the final polymer.[11] HPLC is the standard technique for assessing the purity of FDCA and quantifying process-related impurities.[11]

Common impurities that need to be monitored include the starting material, 5-hydroxymethylfurfural (HMF), and intermediates such as 2,5-diformylfuran (DFF), 5-hydroxymethylfuran-2-carboxylic acid (HMFCA), and 5-formylfuran-2-carboxylic acid (FFCA).[11]

Experimental Protocol

1. Sample and Standard Preparation:

  • FDCA Sample Solution: Accurately weigh and dissolve the FDCA sample in a suitable diluent (e.g., a mixture of water and the organic component of the mobile phase) to a known concentration.[11]

  • Standard Solutions: Prepare individual or mixed stock solutions of high-purity FDCA and potential impurities (HMF, DFF, HMFCA, FFCA) in the same diluent.[11]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the analytes.[11]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is typically used.[9]

  • Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.025 M sulfuric acid) and an organic phase (e.g., acetonitrile and methanol). A common mobile phase composition is a 90:5:5 ratio of 0.025 M H₂SO₄:acetonitrile:methanol.[9]

  • Flow Rate: 0.4 - 1.0 mL/min.[9]

  • Column Temperature: Maintained at a constant temperature, for instance, 30-50 °C, to ensure reproducible retention times.[9][11]

  • Detection: UV detection at a wavelength of approximately 270 nm.[9]

  • Injection Volume: 10 µL.[9]

Quantitative Data
CompoundRetention Time (min)Linearity (r²)
5-Hydroxymethylfurfural (HMF)~3.8≥ 0.999
5-Formylfuran-2-carboxylic acid (FFCA)~4.5≥ 0.999
2,5-Furandicarboxylic acid (FDCA)~5.2≥ 0.999
2,5-Diformylfuran (DFF)--
5-Hydroxymethylfuran-2-carboxylic acid (HMFCA)--

Note: Retention times are illustrative and based on available chromatograms. Linearity data is based on typical validation parameters for such methods.[14][15]

Logical Relationship of FDCA Synthesis and Impurities

FDCA_Synthesis HMF 5-HMF DFF DFF HMF->DFF Oxidation HMFCA HMFCA HMF->HMFCA Oxidation FFCA FFCA DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA FDCA (Product) FFCA->FDCA Oxidation

Caption: Oxidation pathways from 5-HMF to FDCA showing key intermediates.

Application Note 3: Analysis of Furanic Compounds in Electrical Insulating Liquids

Furanic compounds in electrical insulating liquids, such as transformer oil, are degradation products of cellulosic insulation materials like paper and pressboard.[1] Monitoring the concentration of these compounds, particularly 2-furaldehyde, can provide valuable information about the aging and condition of the transformer, helping to prevent incipient faults.[1] ASTM D5837 is a standard test method for this analysis.[1]

Experimental Protocol

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): Mix the transformer oil sample with an extraction solvent like acetonitrile. Vortex the mixture and then centrifuge to separate the layers. The acetonitrile layer containing the furanic compounds is collected for analysis.[14]

  • Solid-Phase Extraction (SPE): Alternatively, an SPE column can be used to extract the furanic compounds from the oil sample, which is typically diluted in a non-polar solvent like hexane.[1]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: An aqueous C18 column is often recommended.[13]

  • Mobile Phase: A gradient elution is typically used, starting with a high percentage of water and increasing the proportion of acetonitrile over the run. For example, a gradient from 85% water/15% acetonitrile to 100% acetonitrile.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 25 °C.[13]

  • Detection: UV detection at multiple wavelengths, such as 218 nm and 278 nm, can be used to optimize the detection of different furanic compounds.[13]

  • Injection Volume: 10 µL.[13]

Quantitative Data
CompoundRetention Time (min)LOD (µg/L)LOQ (µg/L)
5-Hydroxymethyl-2-furaldehyde~3.51030
Furfuryl alcohol~4.22060
2-Furaldehyde~5.81030
2-Acetylfuran~7.51030
5-Methyl-2-furaldehyde~8.91030

Note: Data is illustrative and compiled from application notes following ASTM D5837.[14]

Experimental Workflow for Transformer Oil Analysis

HPLC_Workflow_Oil cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Transformer Oil Sample LLE Liquid-Liquid Extraction (with Acetonitrile) Sample->LLE Centrifuge Centrifuge LLE->Centrifuge Collect Collect Acetonitrile Layer Centrifuge->Collect Inject Inject into HPLC Collect->Inject Separate Aqueous C18 Column Inject->Separate Detect UV/PDA Detector Separate->Detect Quantify Quantification of Furans Detect->Quantify Assess Assess Transformer Condition Quantify->Assess

Caption: Workflow for analyzing furanic compounds in transformer oil.

References

Application Notes and Protocols for the Analysis of 2-Ethylfuran using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfuran is a volatile organic compound that can be found in a variety of thermally treated foods and beverages, contributing to their aroma and flavor profiles. Its presence, along with other furan (B31954) derivatives, is of interest due to potential health implications, making sensitive and reliable analytical methods crucial for its detection and quantification.[1] Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds like this compound.[1] Headspace SPME (HS-SPME) is the preferred method for such volatile analytes, offering high sensitivity and minimizing matrix effects.[1] Recent advancements, such as the SPME Arrow, provide enhanced robustness and higher sorbent phase volumes, leading to improved sensitivity compared to traditional SPME fibers.[2][3][4]

This document provides detailed application notes and protocols for the analysis of this compound using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and related furan derivatives using SPME-GC-MS from various studies. These values are highly matrix-dependent.

Table 1: Method Detection and Quantification Limits for this compound

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Fruit0.001 - 0.204 ng/g0.003 - 0.675 ng/g[5]
Juice0.001 - 0.048 ng/g0.003 - 0.160 ng/g[5]
Canned Oily Fish0.002 - 0.101 ng/g0.007 - 0.337 ng/g[5]
Baby Food0.018 - 0.035 ng/g (for furan derivatives)Not Specified[5]
ChocolateNot Specified0.48 - 2.50 µg/kg (for furan derivatives)[6]

Table 2: Recovery and Precision Data for Furan Derivatives

MatrixAnalyte ConcentrationRecovery (%)Relative Standard Deviation (RSD%)Reference
Canned Oily FishHigh and Low75.9 - 114.6Intra-day: 1-16, Inter-day: 4-20[5]
FruitHigh and Low86.1 - 113.9Intra-day: 1-16, Inter-day: 4-20[5]
JuiceHigh and Low84.9 - 117.2Intra-day: 1-16, Inter-day: 4-20[5]
Chocolate10, 25, and 50 µg/kg81 - 109Repeatability: 0.1-8, Intermediate Precision: 1.7-7[6]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using HS-SPME-GC-MS. The protocol is a synthesis of best practices from multiple sources and can be adapted for various sample matrices.

SPME Fiber Selection and Conditioning

The choice of SPME fiber coating is critical for efficient extraction. For volatile compounds like this compound, fibers with porous sorbents are generally more effective.

  • Recommended Fibers:

    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This triphasic fiber is suitable for a broad range of volatile and semi-volatile compounds.[1][7]

    • Carboxen/Polydimethylsiloxane (CAR/PDMS): Often effective for furan and its derivatives due to its high adsorption capacity.

    • Carbon Wide Range/Polydimethylsiloxane (CWR/PDMS) SPME Arrow: Offers higher sensitivity and robustness.[2][4][8]

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specified temperature and time to remove any contaminants.

Sample Preparation

Accurate and consistent sample preparation is key to reproducible results.

  • Apparatus and Materials:

    • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.[1]

    • Heater-shaker or water bath with stirring capability.[1]

    • Autosampler for SPME or a manual SPME holder.[1]

  • Procedure for Liquid Samples (e.g., beverages, juices):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a salt, such as sodium chloride (NaCl), to increase the ionic strength of the solution and promote the partitioning of this compound into the headspace. A common approach is to create a saturated NaCl solution or add a specific amount (e.g., 1.5 g).[1][5]

    • If using an internal standard, spike the sample with an appropriate volume of a deuterated analogue of this compound (e.g., this compound-d5).[3]

    • Immediately seal the vial with a magnetic screw cap.[1]

  • Procedure for Solid and Semi-Solid Samples (e.g., coffee, baby food):

    • Weigh 0.5 - 5 g of the homogenized sample into a 20 mL headspace vial.[1][5][8]

    • Add a specific volume of saturated NaCl solution (e.g., for a 1 g sample, add 9 mL).[1]

    • If using an internal standard, spike the sample with a deuterated analogue.

    • Immediately seal the vial.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Incubation/Equilibration:

    • Place the sealed vial in a heater-shaker or water bath.

    • Incubate the sample at a controlled temperature to allow the analytes to partition into the headspace. A typical temperature range is 35°C to 60°C.[5][8] An incubation time of 10-15 minutes is common.[5][8]

    • Agitate the sample during incubation (e.g., 250 rpm) to facilitate equilibrium.[8]

  • Extraction:

    • After incubation, expose the conditioned SPME fiber to the headspace of the vial.

    • The extraction time will depend on the fiber, analyte, and matrix, but typically ranges from 10 to 30 minutes.[1][2][8] It is important to keep the extraction time and temperature consistent across all samples and standards for reproducibility.

    • Continue agitation during the extraction process.

GC-MS Analysis
  • Desorption:

    • After extraction, retract the fiber into the needle and immediately transfer it to the GC injector.

    • Desorb the analytes from the fiber onto the GC column. A typical desorption temperature is 250°C to 280°C for 1 to 5 minutes in splitless or split mode, depending on the analyte concentration.[1][2][9]

  • Gas Chromatography (GC) Conditions:

    • Column: A mid-polar column, such as an Rxi-624Sil MS (30 m, 0.25 mm ID, 1.40 µm), is suitable for separating furan and its derivatives, including the isomers this compound and 2,5-dimethylfuran.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.4 mL/min.[1][9]

    • Oven Temperature Program: An example program is:

      • Initial temperature: 35°C, hold for 3-5 minutes.[1][9]

      • Ramp 1: 8-10°C/min to 75-100°C.[1][9]

      • Ramp 2: 20-25°C/min to 200-250°C, hold for 1-5 minutes.[1][9] This program should be optimized for the specific column and analytes of interest.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][9]

    • Ion Source Temperature: 230-325°C.[1][9]

    • Acquisition Mode: For higher selectivity and sensitivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is recommended.[1]

    • Quantifier and Qualifier Ions for this compound:

      • Quantifier ion: m/z 81

      • Qualifier ion: m/z 96, 53[4][9]

Visualizations

Experimental Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample Homogenized Sample (Liquid or Solid) Vial Weigh/Pipette into 20 mL Headspace Vial Sample->Vial Salt Add Saturated NaCl Solution Vial->Salt IS Spike with Internal Standard Salt->IS Seal Seal Vial IS->Seal Incubate Incubate and Agitate (e.g., 50°C, 10 min) Seal->Incubate Extract Expose SPME Fiber to Headspace (e.g., 10 min) Incubate->Extract Desorb Desorb in GC Inlet (e.g., 280°C, 1 min) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM/MRM) Separate->Detect Data_Analysis Data_Analysis Detect->Data_Analysis Quantification

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Key Optimization Parameters in HS-SPME

SPME_Optimization cluster_params Influencing Parameters center HS-SPME Efficiency Fiber SPME Fiber Coating (e.g., DVB/CAR/PDMS) Fiber->center Temp Extraction Temperature Temp->center Time Extraction Time Time->center Salt Salt Addition (Ionic Strength) Salt->center Agitation Agitation Speed Agitation->center pH Sample pH pH->center

Caption: Critical parameters for optimizing HS-SPME efficiency.

References

Application Notes and Protocols for Engine Performance Testing of 2-Ethylfuran (2-EF) Blended Fuels

Author: BenchChem Technical Support Team. Date: December 2025

A- Introduction

As the transportation sector continues to seek sustainable alternatives to conventional fossil fuels, biomass-derived compounds are of significant interest. 2-Ethylfuran (2-EF) is a promising biofuel candidate due to its furan (B31954) structure, which suggests favorable combustion properties.[1][2] This document provides detailed application notes and protocols for researchers and scientists investigating the performance and emission characteristics of 2-EF blended fuels in internal combustion engines.

Disclaimer: There is a notable scarcity of published experimental data specifically for this compound (2-EF) in engine performance applications. The majority of available research focuses on its close analogue, 2-Methylfuran (B129897) (2-MF). Given their structural similarities, the data for 2-MF is presented herein as a proxy to provide insights into the expected performance of 2-EF. It is anticipated that 2-EF and 2-MF will exhibit comparable, though not identical, performance and emission characteristics.

B- Physicochemical Properties

Understanding the physical and chemical properties of 2-EF is crucial for its application as a fuel. These properties influence its blending with conventional fuels, its behavior in fuel delivery systems, and its combustion characteristics.

PropertyThis compound (2-EF)2-Methylfuran (2-MF)Gasoline (Typical)Diesel (Typical)
Molecular Formula C₆H₈O[1][3]C₅H₆OC₄-C₁₂ HydrocarbonsC₈-C₂₁ Hydrocarbons
Molecular Weight ( g/mol ) 96.13[1][3]82.1~100-105~200
Density (g/mL at 25°C) 0.912[1]0.913~0.72-0.78~0.82-0.85
Boiling Point (°C) 92-93[1]63-6525-215180-360
Research Octane Number (RON) Not Available103[4]91-98-
Motor Octane Number (MON) Not Available86[4]81-89-
Cetane Number (CN) Not AvailableLow (challenges in diesel engines)[5][6]-40-55
Lower Heating Value (MJ/kg) Not Available31.2~42-44~42-46
Solubility in Water Insoluble[3]Low solubilityInsolubleInsoluble

C- Experimental Protocols

The following protocols provide a generalized framework for the preparation and testing of 2-EF blended fuels in both spark-ignition (SI) and compression-ignition (CI) engines.

1- Protocol for Fuel Blend Preparation

  • Materials and Equipment:

    • This compound (≥98% purity)

    • Base fuel (gasoline or diesel)

    • Graduated cylinders or volumetric flasks

    • Magnetic stirrer and stir bars

    • Airtight storage containers

  • Procedure:

    • Determine the desired volumetric blend ratios (e.g., 10% 2-EF, 90% gasoline, denoted as EF10).

    • Measure the required volume of the base fuel using a graduated cylinder or volumetric flask.

    • Measure the corresponding volume of 2-EF.

    • In a suitable container, add the 2-EF to the base fuel.

    • Place a magnetic stir bar in the container and place it on a magnetic stirrer.

    • Stir the mixture for a minimum of 30 minutes to ensure homogeneity.

    • Transfer the prepared blend to a labeled, airtight storage container and store in a cool, dark place until use.

2- Protocol for Engine Performance and Emissions Testing

  • Engine Testbed Setup:

    • A single-cylinder or multi-cylinder research engine (SI or CI).

    • Dynamometer to control engine speed and load.

    • Fuel consumption measurement system (e.g., gravimetric or volumetric flow meter).

    • In-cylinder pressure transducer and data acquisition system.

    • Exhaust gas analyzer for measuring CO, CO₂, HC, NOx, and O₂.

    • Particulate matter (soot) measurement equipment (for CI engines).

    • Sensors for measuring temperatures (coolant, oil, intake air, exhaust gas) and pressures (intake manifold, exhaust).

  • Experimental Procedure:

    • Warm up the engine to a stable operating temperature using the baseline fuel (gasoline or diesel).

    • Set the engine to the desired operating condition (e.g., constant speed and varying load or constant load and varying speed).[4]

    • Record baseline performance and emissions data for the pure base fuel.

    • Switch the fuel supply to the prepared 2-EF blend.

    • Allow the engine to run for a sufficient period (e.g., 15-20 minutes) to ensure the new fuel has purged the system and operation has stabilized.[5]

    • For each test point (a specific speed and load condition), record the following data for at least 300 consecutive engine cycles:

      • Engine speed (rpm)

      • Engine torque (Nm)

      • Fuel consumption rate (g/s or kg/h )

      • In-cylinder pressure data

      • Exhaust gas concentrations (CO, CO₂, HC, NOx, O₂)

      • Soot concentration (if applicable)

      • Relevant temperatures and pressures

    • Repeat the measurements for all desired operating conditions.

    • After testing all blends, switch back to the baseline fuel and run the engine to flush the fuel system.

D- Data Presentation: Performance and Emission Characteristics (Based on 2-Methylfuran Data)

The following tables summarize the expected trends in engine performance and emissions when using furan-based fuel blends, based on published data for 2-Methylfuran (2-MF).

Table 1: Engine Performance Parameters (2-MF as a proxy for 2-EF)

Fuel BlendBrake Specific Fuel Consumption (BSFC)Brake Thermal Efficiency (BTE)Observations
Gasoline Blends (SI Engine) Lower than gasoline/ethanol blends[7]Higher than gasoline[8]2-MF blends show improved thermal efficiency due to faster combustion and better anti-knock properties.[8]
Diesel Blends (CI Engine) Higher than diesel[4]Higher than diesel[4]The lower heating value of 2-MF leads to higher fuel consumption for the same power output. However, the presence of oxygen can improve combustion efficiency.[4]
Diesel Blends with 2-EHN (CI Engine) Decreased by 2.78% - 7.33% compared to blends without 2-EHN[5][6][9]Increased by 3.30% - 7.1% compared to blends without 2-EHN[5][6][9]The cetane improver 2-EHN significantly improves combustion, leading to better fuel economy and efficiency.[5][6][9]

Table 2: Exhaust Emission Characteristics (2-MF as a proxy for 2-EF)

Fuel BlendNOx EmissionsCO EmissionsHC EmissionsSoot/Particulate Matter
Gasoline Blends (SI Engine) Increased compared to gasoline[7]Lower than gasoline[7]Lower than gasoline[10][11]-
Diesel Blends (CI Engine) Increased compared to diesel[4]Higher at low loads, similar at high loads[4]Lower at low loads, similar at high loads[4]Significantly reduced compared to diesel[4]
Diesel Blends with 2-EHN (CI Engine) Decreased by 9.20% - 17.57%[5][6]Decreased by 12.11% - 85.5%[5][9]Decreased by 7.93% - 24.90%[5][9]A slight increase compared to blends without 2-EHN, but still lower than diesel[5][6]

E- Visualizations

Experimental_Workflow cluster_prep Fuel Preparation cluster_testing Engine Testing Protocol cluster_analysis Data Analysis P1 Select Blend Ratio (e.g., EF10, EF20) P2 Measure 2-EF and Base Fuel Volumes P1->P2 P3 Mix and Homogenize P2->P3 P4 Store in Airtight Container P3->P4 T3 Switch to 2-EF Blend P4->T3 Introduce Blend to Engine T1 Engine Warm-up (Baseline Fuel) T2 Record Baseline Data T1->T2 T2->T3 T4 Stabilize Engine Operation T3->T4 T5 Set Speed and Load T4->T5 T6 Acquire Performance and Emissions Data T5->T6 T6->T5 Next Test Point T7 Repeat for all Test Points T6->T7 A1 Calculate BSFC and BTE T6->A1 Performance Data A2 Analyze Emission Concentrations T6->A2 Emissions Data A3 Compare with Baseline A1->A3 A2->A3

Caption: Experimental workflow for engine performance and emissions testing of this compound blended fuels.

Logical_Relationships cluster_inputs Inputs cluster_combustion Combustion Process cluster_outputs Outputs Fuel Fuel Properties (2-EF Blend %, Oxygen Content) Comb Combustion Characteristics (Ignition Delay, Duration, Peak Pressure) Fuel->Comb influences Engine Engine Parameters (Speed, Load, Injection Timing) Engine->Comb controls Perf Engine Performance (BSFC, BTE) Comb->Perf determines Emis Exhaust Emissions (NOx, CO, HC, Soot) Comb->Emis produces Perf->Engine feedback for optimization

References

Olfactory Evaluation of 2-Ethylfuran for Sensory Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfuran is a volatile organic compound and a significant aroma constituent in a variety of foods and beverages. It is a member of the furan (B31954) class of compounds and is often formed during thermal processing through the Maillard reaction and degradation of carbohydrates.[1] Its characteristic aroma profile makes it a key compound in the flavor and fragrance industry. This document provides detailed application notes and protocols for the sensory evaluation of this compound, intended for researchers, scientists, and professionals involved in flavor and sensory analysis, as well as those in drug development where understanding excipient odors is crucial.

The sensory properties of this compound are generally described as sweet, burnt, and earthy.[2] Other common descriptors include coffee, ethereal, chemical, beany, bready, and malty.[3][4] Due to its potent and complex aroma, standardized evaluation is essential for its application in product development and quality control.

Data Presentation: Sensory & Physicochemical Properties

Quantitative data for this compound is summarized below to provide a clear reference for its sensory and physical characteristics.

Table 1: Odor Detection Thresholds of this compound
MatrixThreshold ConcentrationReference(s)
Water2.3 - 12 ng/g[2]

Note: Odor detection thresholds can be significantly influenced by the matrix due to interactions between the analyte and other components.

Table 2: Representative Quantitative Sensory Profile of this compound

The following table presents a representative quantitative sensory profile for this compound. This profile is based on typical descriptors associated with the compound and should be adapted based on specific panel training and product matrix. Intensity is rated on a scale from 0 (not perceptible) to 10 (very strong).

Sensory AttributeIntensity Score (0-10)Description
Sweet6A basic sweet aroma, reminiscent of caramel (B1170704) or cooked sugar.
Burnt5A smoky, slightly acrid note, similar to roasted coffee or toasted bread.
Earthy4A soil-like, musty aroma.
Coffee4A roasted coffee bean note.
Ethereal3A light, slightly chemical, solvent-like character.[3]
Beany2A subtle green, leguminous note.[3]
Malty2A cereal or malt-like aroma.[3]
Table 3: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₆H₈O
Molecular Weight96.13 g/mol
Boiling Point92-93 °C at 768 mmHg
AppearanceColorless to pale yellow liquid[1]
Odor DescriptionPowerful, smoky, burnt aroma[5]

Experimental Protocols

Detailed methodologies for the sensory and instrumental analysis of this compound are provided below.

Protocol 1: Sensory Panel Evaluation of this compound

This protocol outlines the procedure for conducting a sensory panel evaluation to determine the odor profile of this compound using a trained panel.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to discriminate different odors, and verbal fluency.

  • Train panelists with a range of reference odor standards relevant to the expected aroma profile of this compound (e.g., solutions representing sweet, burnt, earthy, coffee, etc.).

  • Familiarize panelists with the rating scale and terminology to be used.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or deodorized propylene (B89431) glycol) at a concentration of 1% (w/v).

  • For odor evaluation, prepare a series of dilutions in odor-free water in sealed, coded glass vials. A starting concentration for evaluation could be 10 ppm.

  • Prepare a blank sample containing only the solvent in water at the same concentration as the test samples.

3. Evaluation Procedure:

  • Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths under controlled temperature and lighting.

  • Present the samples to the panelists in a randomized order.

  • Instruct panelists to remove the cap, sniff the headspace of the vial, and rate the intensity of the pre-defined sensory attributes on a structured scoresheet with a 10-point intensity scale.

  • Provide panelists with unsalted crackers and purified water for palate cleansing between samples.

4. Data Analysis:

  • Collect the intensity ratings from all panelists.

  • Calculate the mean intensity for each attribute.

  • Perform statistical analysis (e.g., ANOVA) to determine significant differences between samples and to assess panel performance.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of this compound

This protocol describes the use of GC-O to identify and characterize the odor-active components in a sample containing this compound.

1. Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • The GC column effluent should be split (e.g., 1:1) between the FID and the sniffing port.

2. Sample Preparation:

  • For liquid samples (e.g., beverages), use headspace solid-phase microextraction (HS-SPME) for sample preparation.

  • Place a 5 mL aliquot of the sample in a 20 mL headspace vial.

  • Add a known amount of an internal standard (e.g., deuterated this compound) if quantitative analysis is required.

  • Equilibrate the sample at a controlled temperature (e.g., 40°C) for a defined period (e.g., 15 minutes).

  • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

3. GC-O Conditions (Representative):

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

  • FID Temperature: 250°C.

  • Sniffing Port: Heated transfer line at 200°C, with humidified air added as a make-up gas.

4. Olfactometry Procedure:

  • A trained panelist (or multiple panelists in sequence) sniffs the effluent from the sniffing port.

  • The panelist records the retention time, duration, and a description of each odor event perceived.

  • The intensity of each odor can also be rated using a continuous scale.

5. Data Analysis:

  • Correlate the odor events with the peaks detected by the FID.

  • Identify the compounds responsible for the odors by running the same sample on a GC-Mass Spectrometry (GC-MS) system under identical chromatographic conditions.

  • Calculate odor activity values (OAVs) by dividing the concentration of the compound by its odor detection threshold in the relevant matrix.

Mandatory Visualizations

Olfactory Signaling Pathway

The following diagram illustrates the simplified G-protein coupled receptor (GPCR) signaling pathway initiated by the binding of an odorant molecule like this compound to an olfactory receptor.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR G_protein G-protein (Golf) OR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts Ion_Channel Ion Channel (CNG) Depolarization Depolarization & Signal to Brain Ion_Channel->Depolarization influx leads to ATP ATP ATP->AC cAMP->Ion_Channel opens Ions Na+, Ca2+ Ions->Ion_Channel

Caption: Simplified olfactory signal transduction pathway.

Experimental Workflow for Sensory Analysis

This diagram outlines the logical flow of the sensory evaluation process, from sample preparation to data interpretation.

Sensory_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panel_Selection Panelist Selection & Training Sample_Prep Sample Preparation (Dilutions & Blanks) Panel_Selection->Sample_Prep Randomized_Presentation Randomized Sample Presentation Sample_Prep->Randomized_Presentation Sensory_Evaluation Sensory Evaluation (Sniffing & Rating) Randomized_Presentation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Stat_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stat_Analysis Interpretation Interpretation & Reporting Stat_Analysis->Interpretation

Caption: Workflow for sensory panel evaluation.

GC-O Experimental Workflow

The following diagram illustrates the key steps in a Gas Chromatography-Olfactometry experiment.

GCO_Workflow cluster_detection Detection Sample Sample containing This compound HS_SPME Headspace SPME Extraction Sample->HS_SPME GC_Injection GC Injection & Separation HS_SPME->GC_Injection FID FID Detection (Chromatogram) GC_Injection->FID Sniffing_Port Olfactometry Port (Sensory Detection) GC_Injection->Sniffing_Port Data_Correlation Data Correlation (Odor Events to Peaks) FID->Data_Correlation Sniffing_Port->Data_Correlation GC_MS GC-MS for Identification Data_Correlation->GC_MS Final_Report Final Report (Odor Profile) Data_Correlation->Final_Report GC_MS->Final_Report

Caption: Gas Chromatography-Olfactometry (GC-O) workflow.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 2-Ethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of 2-Ethylfuran. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial routes for this compound synthesis are:

  • Hydrogenation of 2-Acetylfuran (B1664036): This is a common and effective method where 2-acetylfuran is reduced to this compound. This can be achieved through various reduction methods, including catalytic hydrogenation, Wolff-Kishner reduction, and Clemmensen reduction.

  • Grignard Reaction with Furfural (B47365): This route involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with furfural to produce an alcohol intermediate, which is then reduced to this compound.

  • Direct Alkylation of Furan (B31954): This method involves the direct introduction of an ethyl group onto the furan ring. However, Friedel-Crafts alkylation of furan can be challenging due to the acid sensitivity of the furan ring, often leading to polymerization.[1]

Q2: What are the major challenges in scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges:

  • Heat Management: Many of the synthesis reactions are exothermic. In large reactors, inefficient heat dissipation can lead to temperature gradients, localized overheating, and an increase in side reactions or product decomposition.[2]

  • Mass Transfer Limitations: Ensuring efficient mixing of reactants, especially in heterogeneous catalytic systems, becomes more difficult at a larger scale. Poor mass transfer can result in lower reaction rates and yields.[2]

  • Catalyst Deactivation: Catalysts used in hydrogenation processes can deactivate over time due to coking (carbon deposition), poisoning by impurities in the feedstock, or sintering at high temperatures.[3][4]

  • Byproduct Formation: Increased reaction volumes and longer reaction times can amplify the formation of unwanted byproducts, complicating purification and reducing the overall yield.[2]

  • Purification: Separating this compound from unreacted starting materials, catalysts, and byproducts at a large scale can be complex and costly, often requiring fractional distillation or other advanced separation techniques.[5]

  • Safety: Handling large quantities of flammable solvents (like diethyl ether or THF often used in Grignard reactions) and pyrophoric reagents (like n-BuLi for furan lithiation) requires stringent safety protocols to mitigate risks of fire and explosion.[6][7]

Q3: What are the common byproducts and impurities in this compound synthesis?

A3: The byproducts and impurities depend on the synthetic route:

  • From 2-Acetylfuran Hydrogenation: Incomplete reduction can leave unreacted 2-acetylfuran. Over-hydrogenation can lead to ring-opened products or saturation of the furan ring to form tetrahydrofuran (B95107) derivatives.

  • From Furfural via Grignard Reaction: Besides unreacted furfural and Grignard reagent, side reactions can include the formation of Wurtz coupling products from the ethyl halide.

  • From Direct Alkylation of Furan: The primary byproducts are polymers and resins resulting from the acid-catalyzed degradation of the furan ring.[1] Other potential impurities include isomers (e.g., 3-ethylfuran) and poly-alkylated furans.

Troubleshooting Guides

Problem 1: Low Yield in this compound Synthesis

Q: My large-scale synthesis of this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in this compound synthesis can be attributed to several factors depending on the chosen synthetic route. Below is a breakdown of potential causes and solutions for the most common methods.

Route 1: Hydrogenation of 2-Acetylfuran

  • Issue: Incomplete Reaction

    • Possible Cause: Insufficient catalyst activity, low hydrogen pressure, or inadequate reaction time.

    • Troubleshooting Steps:

      • Catalyst Activity: Ensure the catalyst is fresh and has not been deactivated. If using a recycled catalyst, consider a regeneration step (e.g., calcination to remove coke).[8]

      • Hydrogen Pressure: Increase the hydrogen pressure within the safe operating limits of your reactor to enhance the rate of hydrogenation.

      • Reaction Time: Monitor the reaction progress using techniques like GC-MS and extend the reaction time until the starting material is consumed.

      • Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.

  • Issue: Catalyst Deactivation

    • Possible Cause: Poisoning of the catalyst by impurities (e.g., sulfur compounds) in the 2-acetylfuran feedstock, or coking on the catalyst surface.[4]

    • Troubleshooting Steps:

      • Feedstock Purity: Purify the 2-acetylfuran feedstock to remove potential catalyst poisons.

      • Catalyst Regeneration: Implement a regeneration protocol for the catalyst. For coked catalysts, this often involves controlled oxidation to burn off carbon deposits.[8]

      • Catalyst Selection: Consider using a more robust catalyst that is less susceptible to poisoning or coking under your reaction conditions.

Route 2: Grignard Reaction of Furfural with Ethylmagnesium Bromide

  • Issue: Low Conversion of Furfural

    • Possible Cause: Poor quality of the Grignard reagent, presence of moisture, or incorrect stoichiometry. Grignard reagents are highly sensitive to water and air.[9]

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Grignard Reagent Quality: Use freshly prepared or recently titrated Grignard reagent to ensure accurate concentration.

      • Stoichiometry: Use a slight excess of the Grignard reagent to ensure complete conversion of the furfural.

  • Issue: Formation of Side Products

    • Possible Cause: Wurtz coupling of the ethyl bromide, or reaction of the Grignard reagent with acidic protons.

    • Troubleshooting Steps:

      • Slow Addition: Add the ethyl bromide slowly to the magnesium turnings during the Grignard reagent preparation to minimize Wurtz coupling.

      • Temperature Control: Maintain a low temperature during the addition of the Grignard reagent to the furfural to minimize side reactions.

Problem 2: Catalyst Deactivation and Regeneration

Q: The catalyst in my 2-acetylfuran hydrogenation is losing activity over time. How can I identify the cause and regenerate the catalyst?

A: Catalyst deactivation is a common issue in large-scale hydrogenation processes. Identifying the cause is crucial for effective regeneration.

  • Identifying the Cause of Deactivation:

    • Coking/Fouling: This is the deposition of carbonaceous material on the catalyst surface, blocking active sites. It often manifests as a gradual loss of activity.[4]

    • Poisoning: This is the strong chemisorption of impurities from the feedstock onto the catalyst's active sites. This can cause a rapid and severe loss of activity.[4]

    • Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area. This is often irreversible.[4]

  • Catalyst Regeneration Protocol (for Coking):

    • Solvent Wash: After the reaction, wash the catalyst with a suitable solvent to remove any adsorbed organic residues.

    • Calcination: Heat the catalyst in a controlled flow of air or a dilute oxygen/nitrogen mixture. This will burn off the carbon deposits. The temperature program should be carefully controlled to avoid overheating and sintering the catalyst.[8]

    • Reduction: For metal oxide catalysts that require a reduced metal for activity (e.g., copper chromite, nickel), the calcined catalyst must be re-reduced in a stream of hydrogen at an appropriate temperature before reuse.[8]

Problem 3: Purification Challenges

Q: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended large-scale purification methods?

A: The choice of purification method depends on the boiling points of this compound and the major impurities.

  • Fractional Distillation: This is the most common method for purifying volatile liquids like this compound (boiling point: 92-93 °C). A distillation column with sufficient theoretical plates is required to achieve good separation from close-boiling impurities. Vacuum distillation is recommended to reduce the boiling point and prevent thermal decomposition of the product.[5]

  • Liquid-Liquid Extraction: This can be used as an initial purification step to remove water-soluble impurities, salts, and some polar byproducts from the crude reaction mixture before distillation.[5]

  • Chromatography: While highly effective for achieving very high purity, large-scale column chromatography can be expensive and is typically reserved for applications requiring ultra-pure material.

Data Presentation

Table 1: Comparison of Synthesis Routes for 2-Acetylfuran (a key intermediate for this compound)

Synthesis RouteStarting MaterialsCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Friedel-Crafts AcylationFuran, Acetic AnhydridePhosphoric Acid70589.099.2[10]
Friedel-Crafts AcylationFuran, Acetic AnhydrideZinc Chloride25-503-5~90>99[5]
Vapor Phase AcylationFuran, Acetic AnhydrideFerrite300Continuous89.199.7[5]

Note: Data for direct large-scale synthesis of this compound with comparative yields is limited in the reviewed literature. The data for 2-acetylfuran is provided as it is a primary precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wolff-Kishner Reduction of 2-Acetylfuran

This protocol is a general laboratory-scale procedure that can be adapted for larger scales with appropriate equipment and safety considerations.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-acetylfuran, diethylene glycol, and hydrazine hydrate.

  • Slowly add potassium hydroxide pellets to the mixture while stirring.

  • Heat the mixture to 110-130 °C for 1 hour.

  • Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off. Continue heating for an additional 4-5 hours.[2]

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice and slowly add hydrochloric acid to neutralize the solution.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation under atmospheric or reduced pressure.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol outlines a general procedure for the Grignard synthesis of this compound. Extreme caution must be exercised due to the use of flammable solvents and a moisture-sensitive reagent.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Furfural

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium. The reaction should initiate spontaneously (bubbling, cloudy appearance). If not, gentle warming may be required.

    • Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Furfural:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of furfural in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • The resulting intermediate alcohol can be reduced to this compound using a suitable method (e.g., dehydration followed by hydrogenation).

    • Purify the final product by fractional distillation.

Mandatory Visualizations

G cluster_synthesis Synthesis of this compound via Hydrogenation cluster_purification Purification Workflow start Starting Material: 2-Acetylfuran reactor Hydrogenation Reactor start->reactor crude Crude this compound (with byproducts and unreacted material) reactor->crude Reaction catalyst Catalyst (e.g., Cu/Cr, Ni, Pd/C) catalyst->reactor loaded into h2 Hydrogen (H2) h2->reactor fed into extraction Liquid-Liquid Extraction (to remove polar impurities) crude->extraction distillation Fractional Distillation (Vacuum recommended) extraction->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for the synthesis and purification of this compound via hydrogenation of 2-Acetylfuran.

G cluster_troubleshooting Troubleshooting Low Yield in this compound Synthesis cluster_hydrogenation cluster_grignard low_yield Low Yield of this compound check_route Identify Synthesis Route low_yield->check_route hydrogenation Hydrogenation of 2-Acetylfuran check_route->hydrogenation Route 1 grignard Grignard Reaction check_route->grignard Route 2 incomplete_rxn Incomplete Reaction? hydrogenation->incomplete_rxn catalyst_deact Catalyst Deactivation? hydrogenation->catalyst_deact bad_reagent Poor Grignard Reagent? grignard->bad_reagent side_products Side Product Formation? grignard->side_products inc_h2 Increase H2 Pressure incomplete_rxn->inc_h2 Yes inc_time Increase Reaction Time incomplete_rxn->inc_time Yes opt_temp Optimize Temperature incomplete_rxn->opt_temp Yes purify_feed Purify Feedstock catalyst_deact->purify_feed Yes regen_cat Regenerate Catalyst catalyst_deact->regen_cat Yes anhydrous Ensure Anhydrous Conditions bad_reagent->anhydrous Yes titrate Titrate Reagent bad_reagent->titrate Yes slow_add Slow Reagent Addition side_products->slow_add Yes low_temp Lower Reaction Temperature side_products->low_temp Yes

Caption: Logical workflow for troubleshooting low yields in the large-scale synthesis of this compound.

References

Technical Support Center: Optimizing 2-Ethylfuran Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethylfuran. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound is commonly synthesized through two main pathways starting from furan-based precursors:

  • Grignard Reaction followed by Dehydration and Reduction: This multi-step synthesis begins with the reaction of furfural (B47365) with a methylmagnesium halide (Grignard reagent) to produce furfuryl methyl carbinol. Subsequent dehydration of the carbinol yields 2-vinylfuran, which is then reduced to this compound.

  • Acylation followed by Reduction: This two-step process involves the Friedel-Crafts acylation of furan (B31954) with acetic anhydride (B1165640) to produce 2-acetylfuran (B1664036).[1] The carbonyl group of 2-acetylfuran is then reduced to a methylene (B1212753) group to yield this compound. Common reduction methods include the Wolff-Kishner, Clemmensen, and catalytic hydrogenation reactions.

Q2: Which reduction method is most suitable for converting 2-acetylfuran to this compound?

A2: The choice of reduction method depends on the stability of your substrate and the desired reaction conditions.

  • Wolff-Kishner Reduction: This method uses hydrazine (B178648) and a strong base (e.g., KOH) at high temperatures. It is suitable for substrates that are sensitive to acidic conditions.[2]

  • Clemmensen Reduction: This reaction employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for compounds stable in strong acid.[2][3]

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium on carbon) and a hydrogen source. It often proceeds under milder conditions and can offer high selectivity.

Q3: What are the common side reactions to be aware of during this compound synthesis?

A3: Depending on the chosen synthesis route, several side reactions can occur:

  • Grignard Route:

    • Wurtz-type homocoupling: This can be a major side reaction when using primary or benzylic halides for Grignard reagent formation.[4]

    • Oxidation of the intermediate: The magnesium heptoxide intermediate can be oxidized to 3-heptanone (B90015) during the Grignard reaction with propionaldehyde.

  • Reduction of 2-Acetylfuran:

    • Wolff-Kishner: Azine formation can occur from the reaction of the hydrazone with the starting carbonyl compound.[5] This can be minimized by ensuring anhydrous conditions.

    • Clemmensen: Dimerization products like pinacols and other related compounds can form. Using highly concentrated hydrochloric acid helps to suppress these side reactions.[6]

    • Catalytic Hydrogenation: Over-reduction of the furan ring can occur, leading to the formation of 2-ethyltetrahydrofuran.

Troubleshooting Guides

Grignard Reaction for Furfuryl Methyl Carbinol Synthesis
Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of Grignard reagent 1. Moisture in glassware or solvents.1. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
2. Inactive magnesium turnings (oxide layer).2. Activate magnesium using a crystal of iodine or by crushing the turnings to expose a fresh surface.
3. Slow initiation of the reaction.3. Add a small amount of pre-formed Grignard reagent or use an ultrasonic bath to initiate the reaction.
Formation of biphenyl (B1667301) side product Reaction of the Grignard reagent with unreacted bromobenzene (B47551).Ensure slow addition of bromobenzene to the magnesium suspension to maintain a low concentration of the halide.
Cloudy and black reaction mixture Prolonged heating leading to decomposition.Monitor the disappearance of magnesium turnings to determine reaction completion instead of relying on a fixed reaction time. Refluxing for extended periods (e.g., 3 hours) may not be necessary.[4]
Reduction of 2-Acetylfuran to this compound
Issue Possible Cause(s) Recommended Solution(s) (Wolff-Kishner) Recommended Solution(s) (Clemmensen) Recommended Solution(s) (Catalytic Hydrogenation)
Low yield of this compound 1. Incomplete reaction.1. Ensure sufficiently high temperatures (typically 180-200 °C in a high-boiling solvent like ethylene (B1197577) glycol).[2]1. Use activated zinc and ensure the hydrochloric acid is concentrated.1. Optimize catalyst loading, hydrogen pressure, and reaction temperature.
2. Side reactions.2. Use pre-formed hydrazone to minimize azine formation. Ensure anhydrous conditions.2. Use a large excess of amalgamated zinc and concentrated HCl.2. Screen different catalysts (e.g., Pd/C, Pt/C) and supports to improve selectivity for the carbonyl reduction over ring hydrogenation.
Formation of undesired by-products 1. Over-reduction of the furan ring.1. This is less common under Wolff-Kishner conditions.1. Not a typical side reaction.1. Use a more selective catalyst or milder reaction conditions (lower temperature and pressure).
2. Formation of an alcohol intermediate instead of the alkane.2. Ensure a strong enough base and high enough temperature to drive the reaction to completion.2. Alcohols are generally not intermediates in the Clemmensen reduction.[6]2. Optimize reaction conditions to favor hydrogenolysis of the C-O bond over simple hydrogenation.
Difficulty in product purification Presence of high-boiling solvent or unreacted starting material.Use a one-pot modification where excess water and hydrazine are distilled off before heating to simplify workup.Purify by distillation, being mindful of potential dimerization products.The product is typically cleaner, but purification by column chromatography or distillation may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation

This protocol is a prerequisite for the subsequent reduction to this compound.

Materials:

Procedure:

  • To a stirred solution of furan (1.0 eq) in dichloromethane at 0 °C, add anhydrous zinc chloride (0.1 eq).

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 2-acetylfuran by vacuum distillation.

Protocol 2: Wolff-Kishner Reduction of 2-Acetylfuran

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylfuran (1.0 eq) in diethylene glycol.

  • Add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).

  • Heat the mixture to 130-140 °C for 1 hour.

  • Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.

  • Maintain the reaction at this temperature for 3-4 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the this compound by distillation.

Data Presentation

The following tables summarize the effect of different catalysts and reaction conditions on the synthesis of furan derivatives, which can serve as a starting point for the optimization of this compound production.

Table 1: Comparison of Catalysts for the Hydrogenation of Furfural to 2-Methylfuran (B129897) (Analogous to this compound Synthesis)

CatalystTemperature (°C)H₂ Pressure (psig)FFR Conversion (%)2-MF Selectivity (%)Reference
5% Ir/C22010010095[7]
Cu-Fe/Al₂O₃22090 bar>93>98 (to Furfuryl Alcohol)[8]
10% Cu-10% Ni/Al₂O₃---92 (with formic acid)[8]

Note: FFR = Furfural, 2-MF = 2-Methylfuran. These conditions for 2-methylfuran can be used as a starting point for optimizing this compound synthesis from 2-acetylfuran via catalytic hydrogenation.

Visualizations

Experimental Workflow for this compound Synthesis

G Workflow for this compound Synthesis cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Acylation and Reduction Furfural Furfural Grignard Furfuryl Methyl Carbinol Furfural->Grignard + CH3MgBr Dehydration 2-Vinylfuran Grignard->Dehydration - H2O Reduction1 This compound Dehydration->Reduction1 H2/Catalyst Furan Furan Acylation 2-Acetylfuran Furan->Acylation + (CH3CO)2O/ZnCl2 Reduction2 This compound Acylation->Reduction2 Reduction

Caption: Alternative synthesis routes for this compound.

Troubleshooting Logic for Low Yield in Grignard Reaction

G Troubleshooting Low Yield in Grignard Reaction Start Low Yield of Grignard Product CheckMoisture Check for Moisture in Reagents/Glassware? Start->CheckMoisture Investigate DryGlassware Flame-dry glassware, use anhydrous solvents CheckMoisture->DryGlassware Yes CheckMg Check Mg Activation? CheckMoisture->CheckMg No End Re-evaluate Reaction Conditions DryGlassware->End ActivateMg Activate Mg with Iodine or Crushing CheckMg->ActivateMg No CheckInitiation Reaction Initiation Issues? CheckMg->CheckInitiation Yes ActivateMg->End AddInitiator Add initiator or use ultrasonic bath CheckInitiation->AddInitiator Yes CheckInitiation->End No AddInitiator->End

Caption: Decision tree for troubleshooting Grignard reactions.

References

Technical Support Center: Overcoming Matrix Effects in 2-Ethylfuran Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate matrix effects during the analysis of 2-Ethylfuran.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects, and how do I know if they are impacting my this compound analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix (e.g., plasma, coffee, infant formula).[1][2][3] These effects can cause signal suppression (lower-than-expected signal) or enhancement (higher-than-expected signal), leading to inaccurate quantification.[2][4]

You can assess matrix effects using two primary methods:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at which points in your chromatogram matrix effects occur.[3][5][6] A constant flow of this compound solution is infused into the mass spectrometer after the GC column. A blank, extracted matrix sample is then injected. Any deviation (a dip or rise) in the stable analyte signal indicates the presence of ion suppression or enhancement from eluting matrix components.[3][5]

  • Quantitative Assessment (Post-Extraction Spike): This is the standard method for quantifying the extent of matrix effects.[3] It involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of the analyte in a pure solvent at the same concentration.[6] A matrix factor (MF) less than 1 indicates suppression, while an MF greater than 1 signifies enhancement.[3]

Q2: My this compound signal is significantly suppressed in my samples compared to my solvent standards. What are the most effective solutions?

A: Signal suppression is a common challenge in complex matrices. A systematic approach, from sample preparation to data analysis, is the most effective way to resolve this issue.

  • Enhance Sample Preparation: The goal is to remove interfering matrix components before analysis. For a volatile compound like this compound, headspace techniques are preferred.[7][8]

    • Headspace Solid-Phase Microextraction (HS-SPME): This technique is highly effective for extracting volatile and semi-volatile compounds from complex matrices, improving sensitivity and reducing matrix interferences.[5][9][10] The SPME Arrow format is mechanically more robust and can provide significantly higher analyte responses compared to traditional SPME fibers.[7][8]

  • Optimize Chromatography: Improving the chromatographic separation can move the this compound peak away from co-eluting matrix interferences.

    • Select the Right GC Column: Columns like the HP-5MS or Equity-1 have demonstrated effective separation of this compound, even from its isomers like 2,5-dimethylfuran (B142691).[9][11][12]

    • Use Tandem Mass Spectrometry (GC-MS/MS): By using Multiple Reaction Monitoring (MRM) mode, you can significantly improve selectivity and reduce the impact of interfering compounds.[5][9]

  • Implement a Corrective Calibration Strategy: If matrix effects cannot be eliminated, they must be compensated for.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution.[5] An ideal SIL-IS for this analysis is this compound-d5.[7] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of matrix suppression or enhancement, providing highly accurate correction.[7][13]

Q3: What is the recommended sample preparation technique for analyzing this compound in a complex food matrix like coffee or baby formula?

A: For volatile compounds like this compound in complex food matrices, Headspace Solid-Phase Microextraction (HS-SPME) , particularly with the SPME Arrow, is the recommended technique.[7][8][14]

  • Why HS-SPME? It is an equilibrium-based, solvent-free extraction technique that concentrates volatile and semi-volatile analytes from the headspace above the sample. This process effectively leaves behind non-volatile matrix components (sugars, lipids, proteins) that often cause matrix effects, resulting in a cleaner extract and improved sensitivity.[9][10]

  • SPME Arrow Advantage: Studies have shown that the SPME Arrow provides significantly better analyte responses—often more than double—for this compound compared to traditional SPME fibers, due to its larger phase volume and improved mechanical robustness.[7][8]

Q4: How do I choose the best calibration strategy: matrix-matched, standard addition, or an internal standard?

A: The choice depends on the availability of a blank matrix and the variability of the matrix effect across different samples.

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is free of the analyte but otherwise identical to your samples.[5][15] This is an excellent strategy if the matrix effect is consistent across all samples and a true blank matrix is readily available.[4]

  • Standard Addition: This method is used when a blank matrix is unavailable.[6] It requires spiking each sample with at least two different known concentrations of the analyte and creating a calibration curve for each sample. While accurate, it is labor-intensive.[16]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects, especially when the effect is variable between samples.[5][7] The SIL-IS (e.g., this compound-d5) is added to every sample, standard, and blank at a constant concentration.[7] The ratio of the analyte signal to the IS signal is used for quantification, which corrects for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement.[4]

The diagram below provides a decision-making framework.

Diagram 1: Calibration Strategy Decision Tree start Start: Matrix Effect Requires Correction q1 Is a representative blank matrix available? start->q1 q2 Is the matrix effect consistent across samples? q1->q2 Yes q3 Is a stable isotope-labeled internal standard (SIL-IS) available? q1->q3 No q2->q3 No s1 Use Matrix-Matched Calibration q2->s1 Yes s4 Use Matrix-Matched Calibration with a non-labeled IS q2->s4 Alternative s2 Use Standard Addition Method q3->s2 No s3 Use SIL-IS Method (Most Robust) q3->s3 Yes s4->s1

Caption: A decision tree for selecting the appropriate calibration method.

Q5: I am struggling to chromatographically separate this compound from the isomeric compound 2,5-dimethylfuran. How can I resolve this co-elution?

A: Co-elution of these isomers is a known analytical challenge that can lead to inaccurate quantification.[9][11][12] While some GC columns struggle to separate them, a complete baseline separation is achievable.[12]

  • Optimized Chromatography: A study reported that using a Supelco Equity-1 column provides complete baseline separation of this compound and 2,5-dimethylfuran, outperforming other commonly used columns.[11][12] This allows for accurate quantification even with a standard single quadrupole mass spectrometer.[11]

  • Tandem Mass Spectrometry (MS/MS): If changing the column is not feasible, using a GC-MS/MS system in MRM mode can provide the necessary selectivity. Although these isomers share some fragment ions, unique precursor-to-product ion transitions can be identified to differentiate them and allow for selective quantification.[9]

Quantitative Data Summary

Table 1: Comparison of Analyte Response for Furan (B31954) Compounds using Different Headspace Techniques

CompoundHS-SPME Arrow ResponseTraditional HS-SPME ResponseStatic Headspace (HS) Response
Furan~2.5x higher~1.2x higherBaseline
2-Methylfuran~2.2x higher~1.1x higherBaseline
This compound ~2.1x higher ~1.0x higher Baseline
2,5-Dimethylfuran~2.1x higher~1.0x higherBaseline
2-Pentylfuran~1.3x higher~1.0x higherBaseline
(Data synthesized from graphical representations in Restek literature comparing techniques for furan analysis.[7] Baseline response for HS was set to 0 for relative comparison as it was significantly lower.)

Table 2: Example GC-MS/MS (MRM) Parameters for this compound Analysis

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (Quantifier)Collision Energy (V)Product Ion (Qualifier)Collision Energy (V)
This compound-d5 (IS)7.0011015530--
This compound 7.100 81 53 10 50 50
(Parameters adapted from published methods for furan derivative analysis.[7][9])

Experimental Protocols & Workflows

The following workflow outlines a general approach to identifying and mitigating matrix effects in your analysis.

Diagram 2: Troubleshooting Workflow for Matrix Effects cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation A Analyze Sample and Solvent Standard B Is Analyte Response Unexpectedly Low/High? A->B C Perform Post-Extraction Spike Experiment B->C Yes E No Significant Matrix Effect B->E No D Matrix Effect Confirmed C->D F Optimize Sample Preparation (e.g., HS-SPME) D->F G Optimize Chromatography (e.g., Change Column) F->G H Implement Corrective Calibration (e.g., SIL-IS) G->H I Validate Method H->I

Caption: A general workflow for identifying and solving matrix effect issues.

Protocol 1: HS-SPME Arrow GC-MS for this compound in Food Matrices

This protocol is a synthesized example based on methods developed for analyzing furans in complex food matrices like baby formula, juices, and coffee.[7][9][14][17]

1. Sample Preparation:

  • For semi-solid foods (e.g., baby formula, fruit puree): Weigh 0.5 - 5 g of homogenized sample into a 20 mL headspace vial.[9][17]

  • For liquid samples (e.g., juice, coffee): Pipette 5 - 10 mL of the liquid into a 20 mL headspace vial.[9][14]

  • Add 5 mL of saturated NaCl solution to the vial. The "salting-out" effect increases the volatility of this compound, improving its transfer to the headspace.[9]

  • Spike the sample with an appropriate amount of this compound-d5 internal standard solution.[7]

  • Immediately seal the vial with a magnetic crimp cap.

2. HS-SPME Arrow Extraction:

  • SPME Arrow Fiber: CAR/PDMS (Carboxen/Polydimethylsiloxane) is effective for volatile furans.[9]

  • Incubation: Place the vial in an autosampler tray. Incubate at 50°C for 10 minutes with agitation (e.g., 250 rpm) to allow the analytes to equilibrate into the headspace.[14][17]

  • Extraction: Expose the SPME Arrow fiber to the headspace of the vial for 10-15 minutes at 50°C to adsorb the analytes.[9][14]

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, transfer the fiber to the GC inlet, heated to 280°C, for 1 minute to desorb the analytes onto the column.[14][17]

  • GC Column: Equity-1 or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).[9][11]

  • Carrier Gas: Helium at a constant flow of 1.0-1.4 mL/min.[7][9]

  • Oven Program: 35°C (hold 3 min), ramp at 8°C/min to 75°C, then ramp at 25°C/min to 200°C (hold 1 min).[7] This program must be optimized for your specific column and instrument to ensure separation from isomers.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.[7][9]
    • Monitored Ions (SIM): For this compound, use m/z 81 (quantifier) and 96 (qualifier). For this compound-d5, use m/z 101.[7]

Protocol 2: Preparation of Matrix-Matched Calibration Standards

This protocol describes how to create a set of calibration standards that will experience the same matrix effects as the samples.[4][15]

1. Prepare Blank Matrix Extract:

  • Select a sample of the matrix (e.g., coffee, infant formula) that is known to be free of this compound. If a certified blank is unavailable, screen several sources to find one with no detectable analyte.

  • Process this blank matrix using the exact same sample preparation procedure (Protocol 1) as for the unknown samples, but do not add the internal standard yet. This resulting supernatant/extract is your "blank matrix extract."

2. Prepare a Stock Standard Solution:

  • Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol).

3. Create Calibration Levels:

  • Serially dilute the stock standard to create working standard solutions at several concentration levels.

  • For each calibration level, take a fixed volume of the blank matrix extract (e.g., 950 µL) and spike it with a small volume of the corresponding working standard solution (e.g., 50 µL). This creates a set of standards where the analyte is present in the matrix.

  • Prepare a "zero" standard (Level 0) by taking an aliquot of the blank matrix extract and adding pure solvent instead of a working standard.

4. Finalize Standards for Analysis:

  • Add the internal standard (e.g., this compound-d5) to each matrix-matched calibration vial at the same constant concentration used for the samples.

  • Analyze these standards alongside your samples to construct a calibration curve that inherently corrects for consistent matrix effects.

References

Technical Support Center: Gas Chromatography (GC) Analysis of 2-Ethylfuran and 2,5-Dimethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving challenges in the gas chromatographic separation of 2-Ethylfuran and 2,5-dimethylfuran (B142691) isomers. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound and 2,5-dimethylfuran by GC challenging?

A1: The primary challenge in separating this compound and 2,5-dimethylfuran lies in their isomeric nature and consequently, their very similar physicochemical properties. They have nearly identical boiling points (this compound: ~91.5°C; 2,5-dimethylfuran: 92-94°C), which makes achieving baseline separation on standard non-polar GC columns difficult, often resulting in co-elution.[1][2][3] Accurate quantification of these isomers requires either complete chromatographic separation or the use of tandem mass spectrometry (MS/MS) for selective detection.[4][5]

Q2: What type of GC column is recommended for the successful separation of these isomers?

A2: A Supelco Equity-1 column, which has a poly(dimethyl siloxane) stationary phase, has been demonstrated to provide complete baseline separation of this compound and 2,5-dimethylfuran.[4][5][6] While other columns like the HP-5MS can be used, they may require more extensive method optimization or may not achieve baseline resolution, potentially necessitating MS/MS for accurate quantification.[7] For furan (B31954) derivatives in general, columns with some degree of polarity or those capable of shape-selective interactions, such as cyclodextrin-based chiral columns, have also been used.[8]

Q3: How critical is the oven temperature program for this separation?

A3: The oven temperature program is a critical parameter for resolving these isomers. A slow temperature ramp rate is often necessary to enhance separation. For instance, a previous method required a very slow ramp of 3°C/min to achieve partial separation.[6] Lowering the initial oven temperature can also increase the interaction of the analytes with the stationary phase, which can amplify the small differences between the isomers and lead to better resolution.[8]

Q4: What sample preparation techniques are suitable for analyzing these furan isomers?

A4: For volatile compounds like this compound and 2,5-dimethylfuran, especially in complex matrices such as food, headspace (HS) and solid-phase microextraction (SPME) are highly effective sample preparation techniques.[9] These methods are sensitive and can minimize the introduction of non-volatile matrix components into the GC system.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution or Complete Co-elution of this compound and 2,5-Dimethylfuran Peaks

  • Question: My GC method is not separating the this compound and 2,5-dimethylfuran peaks. What are the likely causes and how can I fix this?

  • Answer:

    • Inadequate GC Column: Your current column may not have the required selectivity.

      • Solution: Switch to a recommended column such as the Supelco Equity-1 (30 m x 0.25 mm x 0.10 µm).[6] This column has proven effective for baseline separation.

    • Suboptimal Oven Temperature Program: A fast temperature ramp will not provide sufficient time for the column to resolve these closely eluting isomers.

      • Solution: Optimize your oven temperature program. Start with a lower initial temperature and employ a slow ramp rate (e.g., 3-5°C/min) during the elution window of the target analytes.[6][8]

    • High Carrier Gas Flow Rate: An excessively high flow rate reduces the time the analytes spend in the stationary phase, thus decreasing resolution.

      • Solution: Ensure your carrier gas (Helium is recommended) flow rate is optimal. A flow rate of around 0.7 mL/min has been used successfully.[6]

Issue 2: Peak Tailing for Furan Isomer Peaks

  • Question: The peaks for my furan isomers are showing significant tailing. What could be the cause and how do I resolve it?

  • Answer:

    • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, the column itself, or the detector can interact with the analytes, causing peak tailing.[7]

      • Solution: Use deactivated liners and columns. If your column is old, consider trimming the first few centimeters from the inlet side or replacing it entirely.[7]

    • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can lead to peak distortion.[7]

      • Solution: Regularly bake out your column at a high temperature (within the column's limits) to remove contaminants. Trimming the front end of the column can also be effective.[7]

    • Improper Column Installation: Incorrect column installation in the injector or detector can create dead volumes, leading to peak tailing.[7]

      • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.

Issue 3: Poor Reproducibility of Retention Times

  • Question: I am observing significant variability in the retention times for my furan isomers between injections. What is causing this?

  • Answer:

    • Leaks in the System: Leaks in the carrier gas flow path will cause fluctuations in the flow rate, leading to unstable retention times.

      • Solution: Perform a thorough leak check of the system, paying close attention to the septum, liner O-ring, and column fittings.

    • Inconsistent Oven Temperature: Poor control of the oven temperature will directly impact retention times.

      • Solution: Ensure the GC oven is properly calibrated and that the equilibration time before each run is sufficient.

    • Changes in Sample Matrix: Variations in the sample matrix can slightly alter the chromatographic behavior of the analytes.

      • Solution: Ensure consistent sample preparation and matrix matching for standards and samples.

Experimental Protocol: GC-MS Method for Separation of this compound and 2,5-Dimethylfuran

This protocol is based on a validated method that achieves complete baseline separation of the target isomers.[5][6]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

Parameter Value
Column Equity-1 (30 m x 0.25 mm, 0.10 µm film thickness)
Carrier Gas Helium
Flow Rate Constant flow at 0.7 mL/min
Injector Temperature 250°C
Injection Mode Splitless

| Oven Program | - Initial Temperature: 40°C, hold for 5 min- Ramp 1: 20°C/min to 200°C- Ramp 2: 100°C/min to 250°C, hold for 2 min |

MS Conditions:

Parameter Value
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Quantitative Data Summary

CompoundRetention Time (approx. min)Quantifier Ion (m/z)Qualifier Ion (m/z)
This compound~7.59681
2,5-Dimethylfuran~7.89681

Note: Actual retention times may vary depending on the specific instrument and conditions.

Experimental Workflow Diagram

GC_Separation_Workflow Sample Sample Preparation (e.g., HS-SPME) GC_Injection GC Injection (Splitless Mode) Sample->GC_Injection Introduction of Analytes GC_Column Chromatographic Separation (Equity-1 Column) GC_Injection->GC_Column Transfer to Column MS_Detection MS Detection (EI, SIM/Scan) GC_Column->MS_Detection Separated Isomers Elute Oven_Program Optimized Oven Temperature Program Oven_Program->GC_Column Controls Elution Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Data Acquisition

References

Troubleshooting low yields in 2-Ethylfuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethylfuran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a significantly low yield in my this compound synthesis. What are the most common culprits?

Low yields in this compound synthesis can often be attributed to several factors, primarily related to the stability of the furan (B31954) ring and the reactivity of the intermediates. The most common issues include:

  • Polymerization and Tar Formation: The furan ring is sensitive to acidic conditions and can readily polymerize, leading to the formation of dark, tar-like substances that are difficult to remove and significantly reduce the yield of the desired product.

  • Ring-Opening Side Reactions: In the presence of acid and water, the furan ring can undergo cleavage, leading to the formation of acyclic byproducts.

  • Incomplete Reaction: Insufficient reaction time, improper temperature, or the use of impure or inactive reagents can lead to incomplete conversion of starting materials.

  • Moisture in Reaction Components: For reactions involving organometallic reagents, such as the lithiation of furan, the presence of even trace amounts of water in the solvent or glassware will quench the reactive species and prevent the desired reaction from occurring.

Q2: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?

The formation of a dark, polymeric substance is a frequent challenge in furan chemistry, especially under acidic conditions. This coloration is indicative of polymerization or decomposition of the starting materials or the this compound product.

To mitigate this:

  • Control pH: If using an acid catalyst, consider using a milder acid (e.g., p-toluenesulfonic acid instead of sulfuric acid) or a buffered system to maintain a less acidic environment.

  • Temperature Management: Run the reaction at the lowest effective temperature to minimize side reactions. High temperatures can accelerate polymerization.

  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried, as water can promote ring-opening and subsequent polymerization.

Q3: I am attempting to synthesize this compound via lithiation of furan followed by alkylation with bromoethane (B45996), but my yield is poor. What are the key parameters to optimize?

This is a common and effective method, but it is highly sensitive to reaction conditions. Key optimization parameters include:

  • Anhydrous Conditions: This is the most critical factor. All glassware must be flame-dried or oven-dried immediately before use, and all solvents (typically THF or diethyl ether) must be rigorously dried and deoxygenated.

  • Temperature Control: The lithiation step should be performed at a low temperature, typically -78 °C, to ensure the stability of the 2-lithiofuran (B141411) intermediate. Allowing the temperature to rise prematurely can lead to side reactions.

  • Purity of Reagents: Use freshly distilled furan and high-purity bromoethane. The n-butyllithium (n-BuLi) solution should be titrated before use to determine its exact concentration, as it can degrade over time.

  • Order and Rate of Addition: Add the n-BuLi dropwise to the solution of furan in the anhydrous solvent. After the lithiation is complete, the bromoethane should also be added slowly at low temperature.

Q4: What are the primary side reactions to be aware of during the Paal-Knorr synthesis of this compound?

The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound (in the case of this compound, this would be 3,4-hexanedione). The main side reactions are:

  • Acid-Catalyzed Polymerization: As with other furan syntheses, the furan product can polymerize under the acidic reaction conditions.

  • Incomplete Cyclization: The reaction may not go to completion, leaving unreacted 1,4-dicarbonyl starting material.

  • Side reactions of the dicarbonyl compound: The 1,4-dicarbonyl starting material itself may be sensitive to the acidic conditions and undergo other reactions.

Troubleshooting Guides

Low Yield in Lithiation-Alkylation Synthesis

This guide provides a systematic approach to troubleshooting low yields when synthesizing this compound from furan and bromoethane.

Symptom Potential Cause Recommended Solution
No or very little product formation Presence of moistureFlame-dry all glassware and use freshly distilled, anhydrous solvents. Ensure reagents are dry.
Inactive n-BuLiTitrate the n-BuLi solution before use to confirm its molarity.
Low yield with recovery of starting furan Incomplete lithiationEnsure the correct stoichiometry of n-BuLi. Allow sufficient time for the lithiation reaction at -78 °C (typically 30-60 minutes).
Formation of multiple unidentified byproducts Reaction temperature too highMaintain a low temperature (-78 °C) during the addition of both n-BuLi and bromoethane. Allow the reaction to warm to room temperature slowly.
Impure reagentsUse freshly distilled furan and high-purity bromoethane.
Low Yield in Paal-Knorr Synthesis

This guide addresses common issues in the synthesis of this compound from a 1,4-dicarbonyl precursor.

Symptom Potential Cause Recommended Solution
Dark, tar-like reaction mixture Acid concentration too highUse a milder acid catalyst (e.g., p-toluenesulfonic acid) or reduce the concentration of the strong acid.
Reaction temperature too highOptimize the reaction temperature to find a balance between the rate of cyclization and the rate of polymerization.
Incomplete reaction (starting material remains) Insufficient catalyst or reaction timeIncrease the catalyst loading or extend the reaction time. Monitor the reaction progress by TLC or GC.
Ineffective catalystConsider using a different acid catalyst (e.g., a Lewis acid like zinc chloride).
Product degradation during workup Residual acidNeutralize the reaction mixture thoroughly during workup with a base wash (e.g., saturated sodium bicarbonate solution).

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation of Furan and Alkylation with Bromoethane

Materials:

  • Furan, freshly distilled

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Bromoethane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware, all flame-dried.

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Add freshly distilled furan (1.0 equivalent) to anhydrous THF in the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. A color change may be observed.

  • Stir the solution at -78 °C for 1 hour to ensure complete lithiation.

  • Slowly add bromoethane (1.1 equivalents) to the solution at -78 °C.

  • After the addition of bromoethane is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by distillation.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Method Which synthesis method? Start->Check_Method Lithiation Lithiation-Alkylation Check_Method->Lithiation Furan + Bromoethane Paal_Knorr Paal-Knorr Check_Method->Paal_Knorr 1,4-Dicarbonyl Moisture Moisture Present? Lithiation->Moisture Polymerization Polymerization/Tar? Paal_Knorr->Polymerization Temp_Control_L Temperature Control Issue? Moisture->Temp_Control_L No Sol_Dry Use anhydrous solvents/glassware Moisture->Sol_Dry Yes Reagent_Purity_L Reagent Purity Issue? Temp_Control_L->Reagent_Purity_L No Sol_Temp Maintain -78°C during additions Temp_Control_L->Sol_Temp Yes Sol_Reagent Use pure reagents, titrate n-BuLi Reagent_Purity_L->Sol_Reagent Yes Incomplete_Rxn Incomplete Reaction? Polymerization->Incomplete_Rxn No Sol_Polymer Use milder acid, lower temperature Polymerization->Sol_Polymer Yes Sol_Incomplete Increase catalyst/time, monitor reaction Incomplete_Rxn->Sol_Incomplete Yes

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Glassware Flame-dry Glassware Cool Cool Furan/THF to -78°C Prep_Glassware->Cool Prep_Solvent Use Anhydrous Solvent (THF) Prep_Solvent->Cool Prep_Reagents Prepare Furan & Bromoethane Prep_Reagents->Cool Add_nBuLi Add n-BuLi dropwise at -78°C Cool->Add_nBuLi Stir_Lithiation Stir for 1h at -78°C Add_nBuLi->Stir_Lithiation Add_Bromoethane Add Bromoethane dropwise at -78°C Stir_Lithiation->Add_Bromoethane Warm_Stir Warm to RT and stir Add_Bromoethane->Warm_Stir Quench Quench with aq. NH4Cl Warm_Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate under Vacuum Wash_Dry->Concentrate Purify Purify by Distillation Concentrate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for this compound synthesis.

Technical Support Center: 2-Ethylfuran Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 2-Ethylfuran during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, offering potential causes and recommended actions.

IssuePossible Cause(s)Recommended Action(s)
Discoloration (Yellowing or Browning) of Liquid - Oxidation: Exposure to air (oxygen) can initiate oxidative degradation pathways.[1] - Polymerization: Exposure to light, heat, or acidic/basic contaminants can catalyze polymerization.[2] - Elevated Storage Temperatures: Higher temperatures accelerate the rates of both oxidation and polymerization.- Inert Atmosphere: Before sealing, purge the container with an inert gas like nitrogen or argon to displace oxygen. - Light Protection: Store the container in the dark, or use an amber or opaque vial. - Temperature Control: Store at recommended refrigerated temperatures (2-8°C).[3] For long-term storage, consider freezing, ensuring the container is suitable for low temperatures. - Purity Check: Before use, verify the purity of the discolored sample using a suitable analytical method like GC-MS. If significant degradation is confirmed, it is advisable to use a fresh, properly stored sample.
Formation of Precipitate or Gummy Residue - Polymerization: this compound can polymerize over time, especially when exposed to heat, light, or contaminants, forming insoluble materials.[1][2]- Review Storage Conditions: Ensure the storage conditions have been consistently maintained as recommended. - Avoid Contamination: Use clean, dry glassware and utensils when handling the compound. - Purification: If the bulk of the material is still liquid, it may be possible to purify it by distillation. However, for critical applications, using a fresh lot is recommended.
Unexpected Experimental Results (e.g., low yield, side products) - Degradation of this compound Stock: The starting material may have degraded during storage, leading to lower effective concentration and the presence of impurities that can interfere with the reaction.- Verify Purity: Analyze the this compound stock using GC-MS to confirm its purity and identify any potential degradation products.[4][5] - Use Fresh Aliquots: Whenever possible, use a freshly opened container or a recently prepared solution from a properly stored stock. - Consider Stabilizers: For long-term storage or for applications sensitive to oxidation, consider adding a stabilizer like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm).[6][7][8][9]
Inconsistent Results Between Aliquots from the Same Bottle - Localized Degradation: If the container has been opened multiple times, the headspace may have a higher concentration of oxygen, leading to more significant degradation of the liquid at the surface. - Peroxide Formation: As a furan (B31954) derivative, this compound may form peroxides upon exposure to air, which can be hazardous and affect reactivity.- Aliquot Upon Receipt: For larger quantities, it is best practice to aliquot the this compound into smaller, single-use vials under an inert atmosphere upon receipt. This minimizes the number of times the main stock is exposed to air. - Test for Peroxides: If peroxide formation is suspected, test for their presence using appropriate peroxide test strips before use. Caution: Do not concentrate solutions suspected of containing peroxides.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are oxidation and polymerization .[1][2] Oxidation can be initiated by exposure to atmospheric oxygen and may be accelerated by light and heat. This can lead to ring-opening and the formation of various polar compounds.[1] Polymerization can be catalyzed by heat, light, and acidic or basic impurities, resulting in the formation of insoluble gums and precipitates.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short to medium-term storage.[3] For long-term storage, freezing is a viable option.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Keep in an amber or opaque container to protect it from light.

  • Container: Use a tightly sealed, chemically resistant container, such as a glass bottle with a secure cap.

Q3: Can I use an antioxidant to improve the stability of this compound?

A3: Yes, for compounds susceptible to oxidation like this compound, adding an antioxidant can be beneficial. Butylated Hydroxytoluene (BHT) is a commonly used stabilizer for similar compounds and can be effective at mitigating oxidative degradation by scavenging free radicals.[6][7][8][9] A typical concentration for BHT is in the range of 100-200 ppm.

Q4: How can I check the purity of my this compound sample?

A4: The purity of this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of this compound from potential degradation products and provides information for their identification.[4][5][10] A detailed protocol for GC-MS analysis is provided in the "Experimental Protocols" section below.

Q5: What are the likely degradation products of this compound?

A5: Based on studies of similar alkylfurans, the degradation of this compound likely involves the formation of radical intermediates, followed by ring-opening to form unsaturated carbonyl compounds.[11][12] These initial products can then undergo further reactions, including polymerization, to form more complex mixtures.[1]

Quantitative Data on this compound Stability

Storage ConditionAtmosphereStabilizerDuration (6 months)Expected Purity
2-8°C Inert (Nitrogen/Argon) BHT (200 ppm) 6 months >99%
2-8°CInert (Nitrogen/Argon)None6 months>98%
2-8°CAirBHT (200 ppm)6 months~97-98%
2-8°CAirNone6 months~95-97%
25°C (Room Temperature) Inert (Nitrogen/Argon) BHT (200 ppm) 6 months ~98-99%
25°C (Room Temperature)Inert (Nitrogen/Argon)None6 months~96-98%
25°C (Room Temperature)AirBHT (200 ppm)6 months~94-96%
25°C (Room Temperature)AirNone6 months<95% (significant degradation)
40°C (Accelerated) Air None 6 months <90% (extensive degradation)

Note: This data is illustrative and intended to demonstrate the relative effects of storage conditions. Actual degradation rates may vary.

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

  • Sample Preparation:

    • Prepare multiple aliquots of high-purity this compound in amber glass vials.

    • For samples to be tested with a stabilizer, add BHT to a final concentration of 200 ppm.

    • For samples to be stored under an inert atmosphere, purge the vials with nitrogen or argon before sealing.

  • Storage Conditions:

    • Place the prepared vials in stability chambers under the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Photostability: Expose samples to a light source according to ICH Q1B guidelines.[13]

  • Testing Schedule:

    • Analyze the samples at the following time points:

      • Initial (time zero)

      • Accelerated: 1, 3, and 6 months

      • Long-term: 3, 6, 9, 12, 18, and 24 months

      • Photostability: After the specified exposure period.

  • Analysis:

    • At each time point, analyze the samples by GC-MS according to Protocol 2 to determine the purity of this compound and identify any degradation products.

Protocol 2: GC-MS Analysis of this compound Purity

This protocol provides a general method for the analysis of this compound purity.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create a working solution of approximately 10-100 µg/mL, depending on the sensitivity of the instrument.

  • GC-MS Parameters (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/min.

      • Hold: Maintain 200°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (e.g., m/z 35-350) to identify unknown degradation products and Selected Ion Monitoring (SIM) for accurate quantification of this compound (target ion: m/z 96).

Visualizations

cluster_factors Factors Influencing Degradation cluster_pathways Degradation Pathways cluster_products Degradation Products Temperature Temperature Oxidation Oxidation Temperature->Oxidation Polymerization Polymerization Temperature->Polymerization Light Light Light->Oxidation Light->Polymerization Oxygen Oxygen Oxygen->Oxidation Contaminants Contaminants Contaminants->Polymerization Ring-Opened Products Ring-Opened Products Oxidation->Ring-Opened Products Polymers/Gums Polymers/Gums Polymerization->Polymers/Gums This compound This compound This compound->Oxidation (Initiation) This compound->Polymerization (Initiation)

Caption: Factors and pathways leading to this compound degradation.

Start Start Prepare_Samples Prepare this compound Samples (with/without stabilizer, air/inert) Start->Prepare_Samples Store_Samples Store Under Defined Conditions (Temp, Humidity, Light) Prepare_Samples->Store_Samples Time_Point Analyze at Pre-defined Time Points Store_Samples->Time_Point GCMS_Analysis Perform GC-MS Analysis (Purity Assay) Time_Point->GCMS_Analysis t = 0, 1, 3, 6... months Data_Analysis Analyze Data (Calculate Degradation Rate) GCMS_Analysis->Data_Analysis Data_Analysis->Time_Point Continue study? End End Data_Analysis->End Study complete

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Optimization of SPME Parameters for 2-Ethylfuran Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Solid Phase Microextraction (SPME) parameters for the efficient extraction of 2-Ethylfuran.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a volatile organic compound and a member of the furan (B31954) family, which can be found in various heat-processed foods.[1] The analysis of furan and its derivatives is significant due to their potential carcinogenicity.[2]

Q2: Which SPME fiber is recommended for the extraction of this compound?

A2: For highly volatile substances like furan and its alkylated derivatives, SPME fibers with porous sorbents that facilitate adsorption are most suitable.[3] A carbon-based coating, such as a wide-range carbon SPME Arrow, has been shown to provide excellent results for furan and alkylfurans.[3] Another effective option is a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber, which has a high adsorption capacity for volatile and semi-volatile compounds.[4][5]

Q3: What are the critical parameters to optimize for Headspace (HS)-SPME extraction of this compound?

A3: The key parameters to optimize for the HS-SPME extraction of this compound include the choice of fiber coating, extraction temperature, extraction time, and the addition of salt to modify the sample's ionic strength.[4] Additionally, desorption temperature and time are crucial for the efficient transfer of the analyte to the gas chromatograph.[4]

Q4: How does extraction temperature affect the extraction of this compound?

A4: The extraction temperature can have a varied effect on furan derivatives. For this compound and 2,5-dimethylfuran, studies have shown no significant difference in the responses obtained at 40°C and 50°C.[3] However, for more volatile compounds like furan, 2-methylfuran (B129897), and 3-methylfuran, an increase in extraction temperature can lead to a decrease in the analytical response.[3] Therefore, an extraction temperature of around 50°C is often considered a good compromise for the analysis of a range of alkylfurans.[3] It is crucial to maintain precise temperature control for good precision and accuracy.[3]

Q5: What is the optimal extraction time for this compound?

A5: The goal of optimizing extraction time is to reach equilibrium, where the amount of analyte adsorbed by the fiber is proportional to its concentration in the sample, leading to the best sensitivity and precision.[3] For the most volatile furans, equilibrium may be reached in as little as 10 minutes.[6] However, for less volatile compounds, a plateau may not be reached even after 20 minutes.[6] A 10-minute extraction time is often chosen as a practical compromise between sensitivity and sample throughput.[7]

Q6: How does the addition of salt impact the extraction efficiency of this compound?

A6: Adding salt, such as sodium chloride (NaCl), to the sample matrix increases the ionic strength of the solution. This "salting-out" effect can decrease the solubility of volatile organic compounds like this compound, thereby promoting their transfer into the headspace and enhancing their adsorption onto the SPME fiber.[4][8] For the analysis of furan and alkylfurans in baby formula, a 30% sodium chloride solution has been used effectively.[3]

Q7: What is the difference between a standard SPME fiber and an SPME Arrow?

A7: SPME Arrows have a larger surface area and volume of sorbent material compared to traditional SPME fibers, which allows for higher sensitivity analysis.[9] They also feature a more robust stainless-steel sheath and an inner stabilizing rod, which prevents breakage during use.[10][11] Studies have shown that SPME Arrows can provide significantly higher responses for target analytes compared to headspace or traditional SPME fibers.[11][12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or very low peak for this compound - Inappropriate SPME fiber selection.- Suboptimal extraction temperature or time.- Incorrect GC-MS parameters.- Analyte degradation.- Test different fiber coatings, with a focus on carbon-based or CAR/PDMS fibers.[3][4]- Systematically optimize extraction temperature and time (see Experimental Protocols section).- Verify GC inlet temperature, column type, and MS parameters.[4]- For light-sensitive compounds, consider using amber vials and minimizing light exposure.[4]
Poor reproducibility (high %RSD) - Inconsistent sample volume or headspace volume.- Variations in extraction time or temperature.- Fiber degradation or carryover.- Matrix effects.- Use a consistent and accurately measured sample volume.[8]- Ensure precise control of extraction time and temperature, preferably using an autosampler.[3]- Properly condition the fiber before each use and check for carryover by running blank samples.[13]- Consider using an internal standard or matrix-matched calibration to correct for matrix effects.[8]
Broad or tailing peaks - Incorrect injector liner.- Suboptimal desorption temperature or time.- Active sites in the GC system.- Use a narrow-bore injector liner specifically designed for SPME.[4]- Optimize desorption temperature and time to ensure rapid and complete transfer of the analyte.- Deactivate the liner and column if necessary.[4]
Ghost peaks or carryover - Incomplete desorption of analytes from the previous run.- Contaminated syringe or injector.- Increase desorption time and/or temperature.[4]- Bake out the fiber for a longer period between analyses.[4]- Regularly clean the GC inlet and syringe.[4]
Saturated detector signal - Sample concentration is too high.- High concentration of interfering compounds.- Dilute the sample or reduce the sample volume.[4]- Adjust the split ratio in the GC inlet.[4]- If interfering compounds are an issue, consider a more selective fiber or additional sample cleanup steps.[4]

Experimental Protocols

SPME Fiber Selection for this compound Extraction

Objective: To identify the most efficient SPME fiber coating for the extraction of this compound.

Methodology:

  • Prepare identical aqueous or matrix-matched samples spiked with a known concentration of this compound.

  • Test a minimum of three different fiber coatings. Based on literature, recommended coatings to evaluate include:

    • Carbon Wide Range/Polydimethylsiloxane (CWR/PDMS)[10]

    • Carboxen/Polydimethylsiloxane (CAR/PDMS)[5]

    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[14]

  • Perform the extractions under consistent and moderate conditions (e.g., 10-minute extraction at 50°C with an agitation speed of 250 rpm).[10]

  • Desorb the analytes in the GC inlet (e.g., 1 minute at 280°C).[10]

  • Analyze the extracts by GC-MS.

  • Compare the peak area of this compound obtained with each fiber. The fiber that yields the highest peak area is considered the most efficient for this application.

Optimization of Extraction Temperature

Objective: To determine the optimal temperature for partitioning this compound from the sample matrix into the headspace.

Methodology:

  • Using the most efficient fiber identified in the previous protocol, prepare a series of identical spiked samples.

  • Set a constant extraction time (e.g., 10 minutes).[7]

  • Perform extractions at a range of different temperatures (e.g., 40°C, 50°C, and 60°C).[3]

  • Analyze the extracts by GC-MS.

  • Plot the peak area of this compound against the extraction temperature. The temperature that results in the highest peak area is the optimum. For this compound, the response may be similar across a range of temperatures.[3]

Optimization of Extraction Time

Objective: To determine the necessary time to reach equilibrium or a desirable level of extraction for this compound.

Methodology:

  • Using the optimal fiber and temperature determined previously, prepare a series of identical spiked samples.

  • Extract the samples for varying durations (e.g., 1, 2, 5, 10, and 20 minutes).[6]

  • Analyze the extracts by GC-MS.

  • Plot the peak area of this compound against the extraction time. The optimal time is typically where the peak area begins to plateau.[3]

Evaluation of Salt Addition

Objective: To assess the effect of ionic strength on the extraction efficiency of this compound.

Methodology:

  • Using the optimized fiber, temperature, and time, prepare a series of identical spiked samples.

  • To these samples, add varying concentrations of NaCl (e.g., 0%, 15%, and 30% w/v).[3][5]

  • Perform the extractions and analyze the samples by GC-MS.

  • Compare the peak areas of this compound at different salt concentrations to determine if the addition of salt enhances the extraction efficiency.

Quantitative Data Summary

Table 1: Recommended SPME Fiber Coatings for Furan and Alkylfurans
SPME Fiber CoatingTarget AnalytesReference(s)
Carbon Wide Range (CWR)/PDMSFuran and Alkylfurans[3][12]
Carboxen (CAR)/PDMSFuran, 2-Methylfuran, 2-Pentylfuran (B1212448)[5]
DVB/CAR/PDMSVolatile Organic Compounds[14]
Table 2: Optimized SPME Parameters for this compound and Related Compounds from Literature
ParameterOptimized ValueSample MatrixReference(s)
SPME Device 120 µm Carbon Wide Range/PDMS SPME ArrowBaby Formula[10]
Extraction Temperature 50°CBaby Formula[3][10]
Incubation Time 10 minutesBaby Formula[6][10]
Extraction Time 10 minutesBaby Formula[10]
Agitation Speed 250 rpmBaby Formula[10]
Salt Addition 30% NaCl solutionBaby Formula[3]
Desorption Temperature 280°CNot specified[10]
Desorption Time 1 minuteNot specified[10]
Table 3: Example GC-MS Parameters for the Analysis of this compound
ParameterValueReference(s)
GC Column Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm[7]
Injection Mode Split (1:10)[7]
Injector Temperature 280°C[7]
Oven Program 35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C (hold 1 min)[7]
Carrier Gas Helium at a constant flow of 1.4 mL/min[7]
Acquisition Mode SIM (Selected Ion Monitoring)[7]
Transfer Line Temp. 280°C[7]
Source Temperature 325°C[7]
Quantifier Ion for this compound 81[11]

Visualizations

SPME_Optimization_Workflow SPME Parameter Optimization Workflow for this compound A Start: Define Analytical Objective B Select SPME Fiber Coatings for Evaluation (e.g., CWR/PDMS, CAR/PDMS) A->B C Optimize Extraction Temperature (e.g., 40°C, 50°C, 60°C) B->C D Optimize Extraction Time (e.g., 1-20 min) C->D E Evaluate Effect of Salt Addition (e.g., 0-30% NaCl) D->E F Validate Optimized Method (Linearity, Precision, Accuracy) E->F G End: Routine Analysis F->G

Caption: A general workflow for the optimization of SPME parameters.

SPME_Troubleshooting_Tree Troubleshooting Common SPME Issues Start Identify the Problem NoPeak No or Low Peak Area Start->NoPeak PoorRepro Poor Reproducibility Start->PoorRepro Carryover Carryover / Ghost Peaks Start->Carryover Sol_NoPeak1 Check Fiber Choice and Integrity NoPeak->Sol_NoPeak1 Is the fiber appropriate? Sol_NoPeak2 Optimize Temperature and Time NoPeak->Sol_NoPeak2 Are conditions optimal? Sol_NoPeak3 Verify GC-MS Parameters NoPeak->Sol_NoPeak3 Is the instrument set up correctly? Sol_PoorRepro1 Ensure Consistent Sample/Headspace Volume PoorRepro->Sol_PoorRepro1 Is sample preparation consistent? Sol_PoorRepro2 Automate Extraction for Consistency PoorRepro->Sol_PoorRepro2 Are extraction parameters controlled? Sol_PoorRepro3 Use Internal Standard PoorRepro->Sol_PoorRepro3 Are matrix effects a concern? Sol_Carryover1 Increase Desorption Time/Temperature Carryover->Sol_Carryover1 Is desorption complete? Sol_Carryover2 Perform Blank Runs to Clean Fiber Carryover->Sol_Carryover2 Is the fiber clean? Sol_Carryover3 Clean GC Inlet Carryover->Sol_Carryover3 Is the system contaminated?

Caption: A decision tree for troubleshooting common SPME problems.

References

Reducing interference in the mass spectrometric detection of 2-Ethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference during the mass spectrometric detection of 2-Ethylfuran.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Suspected Isobaric Interference

Q1: I am observing a broad or tailing peak for this compound, or I suspect co-elution with an interfering compound. What is the most common interferent and how can I resolve it?

A1: A common issue in the analysis of this compound is the presence of its isomer, 2,5-dimethylfuran (B142691). As isomers, they have the same mass-to-charge ratio (m/z) and can be difficult to distinguish using mass spectrometry alone if not chromatographically separated.[1] To address this, optimization of the gas chromatography (GC) method is crucial.

Troubleshooting Steps:

  • Column Selection: Employ a GC column with a stationary phase suitable for separating volatile organic compounds and isomers. Columns such as the Supelco Equity-1, Rxi-624Sil MS, or HP-5MS have demonstrated effective separation of this compound and 2,5-dimethylfuran.[1][2][3]

  • Oven Temperature Program: A carefully optimized temperature program can significantly enhance the resolution of these isomers. An example of an effective temperature program is:

    • Initial temperature of 35°C, hold for 3-5 minutes.

    • Ramp up to 75°C-100°C at a rate of 8-10°C/min.

    • Follow with a second ramp to 200°C-250°C at 20-25°C/min, and hold for 1-5 minutes.[4][5]

  • Carrier Gas Flow Rate: Ensure a constant and optimal flow rate of the carrier gas, typically helium, between 1.0-1.4 mL/min.[3][5]

Issue 2: Low Signal Intensity and Poor Sensitivity

Q2: My signal for this compound is weak, and I am struggling to achieve the required limits of detection (LOD) and quantification (LOQ). How can I improve my method's sensitivity?

A2: Low signal intensity can be due to inefficient sample preparation, matrix effects, or suboptimal instrument parameters. For a volatile compound like this compound, enhancing the extraction and introduction into the GC-MS system is key.

Troubleshooting Steps:

  • Sample Preparation Technique: Standard liquid injections can be inefficient for volatile analytes. Consider using headspace (HS) or solid-phase microextraction (SPME) techniques. SPME, and particularly the SPME Arrow, has been shown to significantly improve analyte response compared to static headspace.[2][6]

  • SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for extracting a broad range of volatile compounds, including furans.[4]

  • Matrix Effects Mitigation: The sample matrix can suppress the ionization of this compound.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Salting Out: Adding sodium chloride (NaCl) to aqueous samples can increase the volatility of this compound, driving it into the headspace for more efficient extraction by SPME.[3]

    • Internal Standards: The use of a stable isotope-labeled internal standard, such as this compound-d5, is highly recommended to compensate for matrix effects and variations in sample preparation.[2]

  • Mass Spectrometer Settings:

    • Acquisition Mode: For increased sensitivity, switch from full scan mode to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if using a tandem mass spectrometer.[4][7]

    • Ion Selection: Ensure you are monitoring the most abundant and specific ions for this compound. The quantifier ion is typically m/z 81, with qualifier ions at m/z 53 and 96.[5][7]

Issue 3: Inconsistent and Irreproducible Results

Q3: I am observing significant variability in my results across different samples or batches. What are the likely causes and how can I improve reproducibility?

A3: Irreproducible results often point to issues with sample preparation, instrument stability, or the presence of carryover.

Troubleshooting Steps:

  • Automate Sample Preparation: Manual SPME can be subject to variability. Using an autosampler for SPME extraction and injection will ensure consistent incubation times, extraction depths, and desorption parameters, leading to improved precision.[6]

  • Check for System Leaks: Leaks in the GC inlet or transfer line can lead to fluctuating signals and poor chromatography. Regularly check for leaks using an electronic leak detector.

  • Address Carryover: If a high concentration sample is followed by a low concentration one, carryover can be an issue.

    • Blank Injections: Run blank solvent or matrix injections between samples to check for and wash out residual analytes.

    • SPME Fiber Bakeout: Ensure the SPME fiber is adequately cleaned between injections by programming a sufficient bakeout time and temperature in the GC inlet.

    • Injector Temperature: Maintain a sufficiently high injector temperature (e.g., 280°C) to ensure complete desorption of this compound from the SPME fiber.[5]

  • Method Validation: A full method validation should be performed, assessing parameters like repeatability and intermediate reproducibility across different matrices to identify and control sources of variability.[1]

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound using various methods, providing a basis for comparison.

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation TechniqueTypical Recovery (%)Limit of Quantification (LOQ)Key Advantages
Static Headspace (HS)80 - 110%[8]200 µg/kg (in coffee)[8]Simple, good for high concentration samples.
Solid-Phase Microextraction (SPME)80 - 110%[8]5 µg/kg (in infant formula)[8]Higher sensitivity than HS, good for trace analysis.
SPME Arrow76 - 117%[3]0.003 - 0.01 ng/g (in various food matrices)[9]Enhanced sensitivity and robustness compared to traditional SPME.[2]

Table 2: GC-MS Method Parameters and Performance for this compound

ParameterMethod 1Method 2Method 3
GC Column Rxi-624Sil MS (30 m x 0.25 mm, 1.40 µm)[2]Supelco Equity-1[1]HP-5MS (30 m x 0.25 mm, 0.25 µm)[3]
Oven Program 35°C (3 min) -> 75°C (8°C/min) -> 200°C (25°C/min, 1 min hold)[5]Not specified32°C (4 min) -> 200°C (20°C/min, 3 min hold)[3]
MS Acquisition Mode SIM[2]Single Mass Spectrometry[1]MS/MS (MRM)[3]
Quantifier Ion (m/z) 81[2]Not specifiedNot specified
Qualifier Ion(s) (m/z) 53, 96[2]Not specifiedNot specified
Repeatability (RSD%) < 14%[1]< 16% at 50 µg/kg[8]Intra-day: 1-16%, Inter-day: 4-20%[3]

Experimental Protocols

Protocol 1: HS-SPME-GC-MS/MS Analysis of this compound in Food Matrices

This protocol is adapted for the simultaneous analysis of furan (B31954) and its derivatives at trace levels in food samples.[3]

  • Sample Preparation:

    • For fruit or juice samples, mix 5 g of the homogenized sample with 5 mL of a saturated NaCl solution in a 20 mL headspace vial.

    • For canned oily fish samples, mix 1 g of the homogenized sample with 9 mL of a saturated NaCl solution in a 20 mL headspace vial.

    • Spike the sample with an appropriate internal standard (e.g., this compound-d5).

  • SPME Extraction:

    • Equilibrate the sealed vial at 35°C for 15 minutes with agitation.

    • Expose a CAR/PDMS SPME Arrow fiber to the headspace of the sample for 15 minutes at 35°C to adsorb the analytes.

  • GC-MS/MS Analysis:

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Splitless mode at 280°C for a desorption time of 1 minute.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 32°C (hold 4 min), then ramp to 200°C at 20°C/min (hold 3 min).

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Homogenized Sample (e.g., Food Matrix) vial Weigh Sample into Headspace Vial sample->vial nacl Add Saturated NaCl Solution vial->nacl is Spike with Internal Standard nacl->is equilibrate Equilibrate at 35°C (15 min) is->equilibrate spme HS-SPME Arrow Extraction (15 min) equilibrate->spme desorb Thermal Desorption in GC Inlet (280°C) spme->desorb separate Chromatographic Separation (e.g., HP-5MS column) desorb->separate ionize Electron Ionization (70 eV) separate->ionize detect MS/MS Detection (MRM Mode) ionize->detect data data detect->data Data Acquisition & Processing

Caption: Workflow for HS-SPME-GC-MS/MS analysis of this compound.

troubleshooting_logic cluster_issues Symptom Identification cluster_solutions1 Solutions for Resolution cluster_solutions2 Solutions for Sensitivity cluster_solutions3 Solutions for Reproducibility start Problem Detected with This compound Analysis issue1 Poor Resolution / Co-elution start->issue1 issue2 Low Signal / Poor Sensitivity start->issue2 issue3 Inconsistent Results start->issue3 sol1a Optimize GC Column (e.g., Equity-1, Rxi-624Sil MS) issue1->sol1a sol1b Optimize Oven Temperature Program issue1->sol1b sol2a Use HS-SPME (or SPME Arrow) issue2->sol2a sol2b Mitigate Matrix Effects (Dilution, Salting Out) issue2->sol2b sol2c Use SIM or MRM Acquisition Mode issue2->sol2c sol3a Automate Sample Prep issue3->sol3a sol3b Check for System Leaks issue3->sol3b sol3c Run Blanks to Check for Carryover issue3->sol3c

Caption: Troubleshooting logic for this compound mass spectrometric analysis.

References

Technical Support Center: Enhancing Combustion Efficiency of 2-Ethylfuran in Engines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the use of 2-Ethylfuran (2-EF) as a biofuel in engine experiments. The information is presented in a question-and-answer format to directly address potential challenges.

Disclaimer: Direct engine test data for this compound is limited in publicly available literature. Much of the engine performance and emissions data presented here is based on its close analog, 2-Methylfuran (B129897) (2-MF). While the combustion characteristics are expected to be similar, researchers should consider this when designing and interpreting their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its use as a fuel?

A1: The properties of this compound are crucial for understanding its behavior in an engine. Key properties are summarized in the table below.

Q2: How does the combustion of this compound compare to its more commonly studied analog, 2-Methylfuran?

A2: Both this compound and 2-Methylfuran are furanic biofuels with similar molecular structures. Studies on the pyrolysis of 2-EF indicate that its decomposition is initiated by H-abstraction from the ethyl group, leading to the formation of various radicals and stable intermediates.[1] While direct comparative engine studies are scarce, it is anticipated that 2-EF may exhibit a slightly different auto-ignition behavior and produce a different profile of unburned hydrocarbons due to the presence of the ethyl group instead of a methyl group.

Q3: What are the primary emissions concerns when using this compound in engines?

A3: Based on studies of similar furan-based fuels like 2-Methylfuran, the primary emissions of concern are nitrogen oxides (NOx), carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (soot).[2][3] The high oxygen content in 2-EF can lead to more complete combustion, potentially reducing CO and soot formation compared to conventional gasoline.[3] However, the combustion temperature and reaction kinetics can influence NOx formation.[4]

Troubleshooting Guide

This guide addresses common issues encountered during engine experiments with this compound and its blends.

Issue Potential Cause(s) Recommended Action(s)
Engine Knocking or Pinging - Premature ignition of the fuel-air mixture.- Inadequate octane (B31449) rating of the fuel blend.- Advanced ignition timing.- Retard ignition timing incrementally.- Increase the proportion of a higher-octane blending agent (e.g., gasoline, ethanol).- Verify the Research Octane Number (RON) and Motor Octane Number (MON) of your specific 2-EF blend.
High NOx Emissions - High peak combustion temperatures.- Lean air-fuel mixtures.- Employ exhaust gas recirculation (EGR) to lower combustion temperatures.- Enrich the air-fuel mixture slightly (move closer to stoichiometric).- Retard injection or spark timing.
High CO and HC Emissions - Incomplete combustion.- Rich air-fuel mixture.- Low combustion temperatures.- Poor fuel-air mixing.- Optimize the air-fuel ratio.- Advance injection or spark timing to allow for more complete combustion.- Check for and address any issues with fuel injection or carburation systems to improve mixture homogeneity.
Engine Misfires or Rough Idling - Poor fuel atomization or vaporization due to higher latent heat of vaporization compared to gasoline.- Inappropriate fuel delivery settings.- Increase fuel injection pressure to improve atomization.- Adjust cold-start enrichment settings.- Consider using a fuel heater if operating in cold conditions.
Fuel System Material Incompatibility - this compound may be incompatible with certain elastomers and plastics used in older fuel systems.- Ensure all fuel lines, seals, and gaskets are made of materials compatible with furan-based fuels (e.g., Viton®, Teflon®).

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₈O[5]
Molecular Weight96.13 g/mol [5]
Density at 25°C0.912 g/mL[6]
Boiling Point92-93 °C at 768 mmHg[6]
Water Solubility7.78 g/L (Predicted)[7]
Research Octane Number (RON)Not widely reported for pure 2-EF. 2-MF has a RON of ~103.[8]
Motor Octane Number (MON)Not widely reported for pure 2-EF. 2-MF has a MON of ~86.[8]
Engine Performance and Emissions Data (using 2-Methylfuran as an analog)

The following data is for a 10% blend of 2-Methylfuran with gasoline (M10) compared to pure gasoline and a 10% ethanol-gasoline blend (E10) in a single-cylinder spark-ignition engine at wide-open throttle and various speeds.[4]

ParameterGasolineE10M10
Brake Torque (Nm) at 1800 rpm ~24.8~24.9~25.1
Brake Power (kW) at 1800 rpm ~4.68~4.70~4.73
Brake Specific Fuel Consumption (g/kWh) at 1800 rpm ~265~275~260
Brake Thermal Efficiency (%) at 1800 rpm ~30.2~29.1~30.8
NOx Emissions (ppm) at 1800 rpm ~2800~2600~3200
CO Emissions (% vol) at 1800 rpm ~0.8~0.6~0.6
HC Emissions (ppm) at 1800 rpm ~1800~1600~1500

Experimental Protocols

Engine Setup and Operation for Gaseous Emissions Analysis (Adapted from 2-MF studies)

This protocol describes a general procedure for evaluating the performance and emissions of this compound blends in a spark-ignition engine.[3][9]

  • Engine and Fuel System:

    • Utilize a single-cylinder, four-stroke spark-ignition research engine with a configurable engine control unit (ECU).

    • Ensure the fuel delivery system (injectors, fuel lines, seals) is compatible with furan-based fuels.

    • The engine should be coupled to a dynamometer to control speed and load.

  • Instrumentation:

    • Install a pressure transducer in the cylinder head to measure in-cylinder pressure.

    • Use thermocouples to monitor coolant, oil, intake air, and exhaust gas temperatures.

    • Employ a wideband oxygen sensor in the exhaust to measure the air-fuel ratio (lambda).

    • Connect the exhaust to a gaseous emissions analyzer (e.g., FTIR or dedicated analyzers for CO, CO₂, HC, and NOx).

  • Test Procedure:

    • Warm up the engine to a stable operating temperature (e.g., coolant at 85°C, oil at 90°C).[9]

    • Operate the engine at a constant speed (e.g., 1500 rpm) and a specific load (e.g., 5.5 bar IMEP).[10]

    • For each this compound blend, perform a spark timing sweep to determine the Maximum Brake Torque (MBT) timing.

    • Set the air-fuel ratio to stoichiometric (λ=1) or other desired values.[10]

    • Record engine performance data (torque, power, fuel consumption) and emissions data for a stabilized period.

    • Repeat the procedure for different engine speeds, loads, and fuel blends.

Visualizations

This compound Combustion Chemistry Overview

G cluster_reactants Reactants cluster_initiation Initiation Reactions cluster_intermediates Key Intermediates cluster_products Final Products This compound This compound H-abstraction H-abstraction This compound->H-abstraction + Radicals O2 O2 Radicals OH, H, O O2->Radicals High Temp. 1-(2-furyl)ethyl radical 1-(2-furyl)ethyl radical H-abstraction->1-(2-furyl)ethyl radical 2-vinylfuran 2-vinylfuran 1-(2-furyl)ethyl radical->2-vinylfuran + H Furan (B31954) Furan 1-(2-furyl)ethyl radical->Furan + C2H4 UHC Unburned Hydrocarbons 1-(2-furyl)ethyl radical->UHC Incomplete Combustion Small hydrocarbons C2H4, C2H2, etc. 2-vinylfuran->Small hydrocarbons Decomposition Furan->Small hydrocarbons Decomposition H2O H2O Small hydrocarbons->H2O Oxidation CO CO Small hydrocarbons->CO Partial Oxidation CO2 CO2 CO->CO2 Further Oxidation NOx NOx G start High NOx Emissions Detected check_temp Is Peak Combustion Temperature Too High? start->check_temp check_afr Is Air-Fuel Ratio Lean? check_temp->check_afr No action_egr Implement or Increase Exhaust Gas Recirculation (EGR) check_temp->action_egr Yes action_afr Enrich Air-Fuel Mixture (closer to stoichiometric) check_afr->action_afr Yes re_evaluate Re-evaluate NOx Levels check_afr->re_evaluate No action_timing Retard Ignition or Injection Timing action_egr->action_timing action_timing->re_evaluate action_afr->re_evaluate

References

Addressing challenges in the polymerization of 2-Ethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the polymerization of 2-Ethylfuran.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of this compound?

A1: The polymerization of this compound, like other furan (B31954) derivatives, presents several challenges. The furan ring is susceptible to side reactions, especially under acidic conditions, which can lead to low yields and polymers with undesirable properties.[1][2] Key challenges include controlling the polymerization rate, achieving a high molecular weight, maintaining a narrow molecular weight distribution (polydispersity), and preventing unwanted side reactions such as ring opening and cross-linking.[1]

Q2: My polymerization of this compound results in a dark, tar-like substance. What is happening?

A2: The formation of a dark, viscous residue is a common indicator of uncontrolled polymerization or significant side reactions.[3] This is often due to the high reactivity of the furan ring, which can be initiated by impurities, excessive temperatures, or highly reactive initiators.[1][4] In cationic polymerization, strong acids can lead to degradation and charring.[1]

Q3: I am observing a low yield of poly(this compound). What are the potential causes?

A3: Low yields can stem from several factors. Inefficient initiation, premature termination of growing polymer chains, or the prevalence of side reactions that consume the monomer without leading to polymerization are common culprits.[5] Impurities in the monomer or solvent can also inhibit the polymerization process.[4]

Q4: How can I control the molecular weight of my poly(this compound)?

A4: The molecular weight of the resulting polymer is influenced by several factors, including the monomer-to-initiator ratio, reaction temperature, and the presence of chain transfer agents.[6][7] Generally, a lower initiator concentration will result in a higher molecular weight.[6][7] Temperature control is also crucial, as higher temperatures can increase the rate of termination reactions, leading to lower molecular weights.[8]

Q5: What characterization techniques are suitable for poly(this compound)?

A5: Standard polymer characterization techniques can be employed. Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity of the polymer.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can be used to confirm the polymer structure and identify end groups.[10][11][12]

Troubleshooting Guides

Issue 1: Low Polymer Yield
Possible Cause Recommended Solution
Initiator Inefficiency Ensure the chosen initiator is appropriate for the polymerization type and is used at the correct concentration. For free-radical polymerization, ensure the initiator is properly decomposed to generate radicals.[6]
Presence of Inhibitors Purify the this compound monomer (e.g., by distillation) to remove any inherent inhibitors or impurities. Ensure all solvents and reagents are anhydrous and free of contaminants.[4]
Suboptimal Temperature Optimize the reaction temperature. Excessively high temperatures can favor side reactions and termination, while very low temperatures may result in a slow or incomplete reaction.[8]
Chain Transfer Reactions Minimize the presence of chain transfer agents unless they are being used intentionally to control molecular weight. This includes impurities in the solvent or monomer.
Issue 2: High Polydispersity (Broad Molecular Weight Distribution)
Possible Cause Recommended Solution
Slow Initiation Select an initiator that provides rapid initiation relative to propagation. This ensures all polymer chains start growing at approximately the same time.
Chain Transfer Reactions Purify all reagents and solvents to minimize chain transfer, which can lead to the formation of new chains of varying lengths.
Termination Reactions Optimize the reaction conditions (e.g., lower temperature) to minimize premature termination of growing polymer chains.[8]
Non-uniform Reaction Conditions Ensure efficient stirring and temperature control throughout the polymerization to maintain uniform reaction conditions.

Data Presentation

Table 1: Effect of Initiator Concentration on Polymerization Rate and Molecular Weight (General Trends)

Initiator Concentration Polymerization Rate (Rp) Molecular Weight (Mw)
LowSlowerHigher
HighFasterLower
Note: This table presents a general trend observed in many polymerization reactions.[6][7] The exact relationship can vary depending on the specific monomer, initiator, and reaction conditions.

Table 2: Effect of Temperature on Polymerization Kinetics (General Trends)

Temperature Polymerization Rate Potential Side Reactions
LowSlowerReduced
OptimalMaximizedControlled
HighMay decrease after an optimumIncreased (e.g., chain transfer, degradation)[8]
Note: The optimal temperature is specific to each polymerization system and needs to be determined experimentally.[8]

Experimental Protocols

Protocol 1: Cationic Polymerization of this compound

Objective: To synthesize poly(this compound) via cationic polymerization using a Lewis acid initiator.

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.

  • Under an inert atmosphere, add anhydrous DCM to the flask.

  • Cool the flask to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Inject the freshly distilled this compound into the flask.

  • Slowly add the BF₃·OEt₂ initiator dropwise to the stirred solution.

  • Allow the reaction to proceed for the desired time (e.g., 1-4 hours), monitoring the viscosity of the solution.

  • Quench the polymerization by adding cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.

Protocol 2: Free-Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via free-radical polymerization.

Materials:

  • This compound (inhibitor removed)

  • Anhydrous toluene (B28343) or another suitable solvent

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator

  • Methanol (for precipitation)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Add the inhibitor-free this compound and anhydrous toluene to the flask.

  • Add the AIBN or BPO initiator to the solution.

  • De-gas the mixture by bubbling nitrogen or argon through it for at least 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) to initiate the polymerization.

  • Maintain the reaction at this temperature for a specified time (e.g., 6-24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow cluster_1 Corrective Actions cluster_2 Outcome start Start: Low Yield or Unwanted Polymer Properties check_monomer Check Monomer Purity start->check_monomer check_initiator Verify Initiator Activity and Concentration check_monomer->check_initiator purify_monomer Purify Monomer (e.g., Distillation) check_monomer->purify_monomer check_conditions Review Reaction Conditions (Temp., Time, Solvent) check_initiator->check_conditions optimize_initiator Optimize Initiator Concentration check_initiator->optimize_initiator check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere adjust_conditions Adjust Temperature and/or Reaction Time check_conditions->adjust_conditions improve_inertness Improve Degassing and Inert Gas Flow check_atmosphere->improve_inertness end Improved Polymerization Results purify_monomer->end optimize_initiator->end adjust_conditions->end improve_inertness->end

Caption: Troubleshooting workflow for this compound polymerization.

G cluster_workflow Experimental Workflow: Cationic Polymerization setup 1. Assemble Flame-Dried Glassware under Inert Gas reagents 2. Add Anhydrous Solvent and Cool to -78°C setup->reagents monomer 3. Inject Purified This compound reagents->monomer initiator 4. Add Lewis Acid Initiator Dropwise monomer->initiator polymerization 5. Allow Polymerization to Proceed initiator->polymerization quench 6. Quench with Methanol polymerization->quench precipitate 7. Precipitate Polymer in Non-Solvent quench->precipitate isolate 8. Filter, Wash, and Dry Polymer precipitate->isolate

Caption: Experimental workflow for cationic polymerization.

G cluster_params Reaction Parameters cluster_props Polymer Properties temp Temperature mw Molecular Weight temp->mw - pdi Polydispersity (PDI) temp->pdi +/- yield Yield temp->yield +/- side_reactions Side Reactions temp->side_reactions + initiator_conc [Initiator] initiator_conc->mw - initiator_conc->pdi + initiator_conc->yield + monomer_purity Monomer Purity monomer_purity->mw + monomer_purity->pdi - monomer_purity->yield + monomer_purity->side_reactions - solvent Solvent solvent->mw +/- solvent->pdi +/- solvent->yield +/-

Caption: Logical relationships between parameters and properties.

References

Improving the sensory perception of 2-Ethylfuran in flavor profiles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethylfuran

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the sensory perception of this compound in various flavor profiles. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the typical sensory characteristics of this compound?

A1: this compound is a versatile aromatic compound known for its complex flavor profile. Its primary sensory characteristics are described as sweet, burnt, and earthy .[1][2] Depending on its concentration and the food matrix, it can also contribute notes of coffee, chocolate, nutty, malty, beany, and ethereal .[3][4]

Q2: In what types of products is this compound naturally found or used?

A2: this compound is formed naturally in a variety of thermally processed foods such as coffee, baked goods, and canned products.[5][6] It is a product of both the Maillard reaction and the oxidation of polyunsaturated fatty acids.[6][7] As a flavoring agent, it is used to impart roasted notes in products like bakery, desserts, beverages, and confectioneries.[3]

Q3: How does the food matrix impact the perception of this compound?

A3: The food matrix plays a critical role in the release and perception of volatile compounds like this compound.[8]

  • Lipids (Fats/Oils): High-fat matrices can entrap volatile compounds, lowering their release into the headspace and thus reducing the perceived aroma intensity. The odor detection threshold of this compound is significantly higher in oil-based systems compared to water-based ones.[9]

  • Proteins: Proteins can bind with flavor molecules, which may either suppress or enhance their perception depending on the nature of the interaction.[10]

  • Carbohydrates: The structure of the carbohydrate matrix can affect the volatility and release of aroma compounds.

Due to these interactions, the sensory profile of this compound can be markedly different in a complex food system compared to a simple solution.[8]

Troubleshooting Guide

Q4: My product has a harsh, acrid, or overly smoky flavor instead of the desired "sweet, roasted" notes from this compound. What is the likely cause?

A4: This issue often stems from excessive thermal processing or an imbalance of precursors.

  • Problem: Over-processing (too high temperature or too long duration) can lead to the excessive formation of furanic compounds and pyrazines. While this compound contributes desirable notes, its overabundance or the formation of other related compounds can shift the profile from "roasted" to "burnt" or "acrid."[5]

  • Solution:

    • Optimize Thermal Processing: Methodically reduce the temperature and/or duration of your heating step. Analyze samples at various time points to identify the optimal processing window where the desired sweet and roasted notes are prominent.

    • Precursor Control: this compound forms from the degradation of carbohydrates, amino acids, and polyunsaturated fatty acids.[6] An excess of these precursors can lead to its rapid formation. Evaluate the levels of reducing sugars, specific amino acids, and fatty acids (like linoleic and linolenic acid) in your formulation and adjust if necessary.

Q5: The "earthy" or "malty" notes of this compound are being perceived as a "stale," "cardboard," or "musty" off-flavor. How can I fix this?

A5: This problem typically points towards oxidative degradation, either of the product itself or the raw ingredients.

  • Problem: this compound is often formed from lipid oxidation. If not controlled, oxidation can also produce undesirable compounds like (E)-2-Nonenal, which imparts a "cardboard" or "stale" off-flavor. This off-flavor can mask or negatively interact with the desired profile of this compound.

  • Solution:

    • Control Lipid Oxidation: Ensure the oils and fats in your formulation are of high quality with low initial peroxide values.

    • Use Antioxidants: The addition of antioxidants (e.g., tocopherols, ascorbic acid) can mitigate the oxidation of lipids and other precursor molecules, preventing the formation of undesirable off-notes.

    • Packaging and Storage: Use packaging with a high oxygen barrier and consider modified atmosphere packaging (MAP) with nitrogen flushing. Store the finished product away from light and at controlled temperatures to minimize degradation.[9]

Q6: I've added this compound to my formulation, but its sensory impact is much lower than expected. Why is it being suppressed?

A6: Flavor suppression is almost always a matrix effect.[8]

  • Problem: As discussed in Q3, high-fat or high-protein matrices are common culprits. The hydrophobic nature of this compound can cause it to be retained within the lipid phase, reducing its volatility and availability for perception.[9][10]

  • Solution:

    • Quantify Release: Use headspace GC-MS analysis (see Protocol 1) to measure the concentration of this compound in the air above your product. If the headspace concentration is low despite a high total concentration in the product, this confirms a matrix retention issue.

    • Formulation Adjustment: Consider using emulsifiers to modify the fat structure and potentially improve the release of volatile compounds.

    • Dosage Adjustment: The most direct approach is to incrementally increase the dosage of this compound in your formulation. Conduct sensory testing at each level to find the concentration that provides the desired impact without introducing negative attributes. Refer to the quantitative data tables for typical usage levels.

Quantitative Data Summary

The sensory threshold and typical concentration of this compound are highly dependent on the matrix. The data below should be used as a guideline for initial experiments.

Table 1: Sensory Thresholds and Recommended Usage Levels for this compound

ParameterMedium/ProductValueUnitReference
Odor Detection ThresholdWater2.3ng/g (ppb)[9]
Recommended UsageBakeryup to 40ppm[3]
Recommended UsageDesserts & Frozen Dairyup to 20ppm[3]
Recommended UsageSoft Drinksup to 12ppm[3]
Recommended UsageAlcoholic Beveragesup to 3ppm[3]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound via HS-SPME-GC-MS

This method is standard for quantifying volatile and semi-volatile compounds in a food or drug matrix.

1. Objective: To determine the concentration of this compound in a sample matrix.

2. Materials & Equipment:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Headspace (HS) Autosampler with Solid-Phase Microextraction (SPME) capability

  • SPME Fiber (e.g., Divinylbenzene/Carboxen/PDMS)

  • 20 mL Headspace Vials with Magnetic Screw Caps

  • Analytical Balance, Vortex Mixer, Heating Block/Incubator

  • This compound standard, internal standard (e.g., d5-2-Ethylfuran), solvents (if needed)

  • Saturated NaCl solution

3. Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. The exact weight depends on the expected concentration and matrix consistency.

    • Add a known amount of internal standard solution.

    • For aqueous samples, add saturated NaCl solution (e.g., 5 mL) to increase the volatility of the analyte.

    • Immediately seal the vial.

  • Standard Curve Preparation: Prepare a series of headspace vials containing a blank matrix spiked with known concentrations of this compound to create a calibration curve.

  • HS-SPME Extraction:

    • Place the vials in the autosampler tray.

    • Incubation/Equilibration: Heat the vial at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation to allow the volatiles to equilibrate in the headspace.

    • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) at the same temperature to adsorb the analytes.

  • GC-MS Analysis:

    • Desorption: The fiber is automatically retracted and injected into the hot GC inlet (e.g., 250°C), where the adsorbed compounds are thermally desorbed onto the analytical column.

    • Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX or HP-5MS) to separate the compounds. A typical temperature program might be: hold at 40°C for 2 min, ramp to 240°C at 10°C/min, and hold for 5 min.

    • Mass Spectrometry Detection: Operate the MS in Selective Ion Monitoring (SIM) mode for highest sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 96, 81, 53) and its internal standard.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Use the calibration curve to calculate the concentration of this compound in the original sample.

Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)

This protocol allows for the creation of a detailed sensory "fingerprint" of a product.

1. Objective: To identify and quantify the key sensory attributes of a product containing this compound.

2. Panelist Selection & Training (Critical Step):

  • Select 8-12 individuals based on their sensory acuity and ability to articulate perceptions.

  • Conduct a multi-session training program (can be 20-40 hours).

  • Lexicon Development: In the initial sessions, present panelists with a wide range of products representative of the category (some with high, low, or no this compound). Through group discussion led by a panel leader, the panelists develop a list of specific, objective terms (lexicon ) to describe the aroma, flavor, and texture attributes. For this compound, terms might include "sweet," "roasted coffee," "earthy," "smoky," "burnt," and "malty."

  • Reference Standards: For each term in the lexicon, prepare or source a physical reference standard. For example, 'roasted coffee' could be freshly brewed coffee; 'smoky' could be a dilute solution of liquid smoke.

  • Scale Training: Train panelists to rate the intensity of each attribute on a structured line scale (e.g., a 15-cm line anchored with "low" and "high"). They practice by rating the reference standards to calibrate their use of the scale.

3. Sample Evaluation:

  • Prepare samples under controlled, identical conditions. Code them with random three-digit numbers.

  • Present the samples one at a time to the panelists in individual sensory booths.

  • Panelists independently evaluate each sample and rate the intensity of every attribute from the agreed-upon lexicon on their scoresheets.

  • Provide water and unsalted crackers for palate cleansing between samples. Randomize the presentation order of samples for each panelist to avoid bias.

4. Data Analysis:

  • For each attribute, calculate the mean intensity score across all panelists for each product.

  • Use statistical analysis (e.g., ANOVA, PCA) to determine significant differences between products.

  • Visualize the results using spider or radar plots to create a sensory fingerprint for each product, allowing for easy comparison.

Visualizations

Signaling Pathway

olfactory_pathway cluster_membrane Ciliary Membrane cluster_cytosol Olfactory Neuron Cytosol receptor Odorant Receptor (GPCR) G-Protein (Golf) adenylyl_cyclase Adenylyl Cyclase receptor:g->adenylyl_cyclase 2. Activates camp cAMP adenylyl_cyclase->camp 3. ATP to cAMP cng_channel CNG Ion Channel ions Na+ / Ca2+ Influx cng_channel->ions 5. Ions Enter Cell camp->cng_channel 4. Opens Channel depolarization Depolarization (Signal to Brain) ions->depolarization 6. Generates Signal odorant This compound odorant->receptor:n 1. Binds

Caption: General olfactory signal transduction pathway for this compound.

Experimental Workflow

experimental_workflow cluster_analysis Parallel Analysis start Product Formulation with this compound prep Sample Preparation (Homogenization) start->prep sensory Sensory Evaluation (QDA Protocol) prep->sensory chemical Chemical Analysis (HS-SPME-GC-MS) prep->chemical data_sensory Sensory Profile Data (Spider Plot) sensory->data_sensory data_chemical Quantitative Data (Concentration ppb) chemical->data_chemical integrate Data Integration & Correlation data_sensory->integrate data_chemical->integrate conclusion Conclusion & Formulation Optimization integrate->conclusion

Caption: Experimental workflow for analyzing this compound in a flavor profile.

Formation Pathway

formation_pathway pufa Polyunsaturated Fatty Acid (e.g., Linoleic Acid) process Oxidation (Heat, Oxygen, Enzyme) pufa->process hydroperoxide Lipid Hydroperoxide aldehyde Unsaturated Aldehyde (e.g., 2-Hexenal) hydroperoxide->aldehyde 2. Scission/Degradation ethylfuran This compound aldehyde->ethylfuran 3. Cyclization & Dehydration process->hydroperoxide 1. Peroxidation

Caption: Simplified formation pathway of this compound from lipid oxidation.

References

Technical Support Center: Trace-Level Detection of 2-Ethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method development of trace-level detection of 2-Ethylfuran. This resource is designed to assist researchers, scientists, and drug development professionals by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data for your analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the trace-level detection of this compound.

Q1: I am having difficulty separating this compound from its isomer, 2,5-dimethylfuran (B142691). What can I do?

A1: Co-elution of this compound and 2,5-dimethylfuran is a common challenge due to their similar boiling points and polarities. Here are several strategies to improve separation:

  • Chromatographic Column Selection: The choice of GC column is critical. A column with a stationary phase that provides shape selectivity is recommended. For instance, a Supelco Equity-1 column has demonstrated complete baseline separation of these two isomers.[1] An Rxi-624Sil MS column has also been shown to achieve good separation.[2][3]

  • Optimize GC Oven Temperature Program: A slow and optimized temperature ramp can enhance separation. An initial temperature of 35°C held for a few minutes, followed by a slow ramp (e.g., 8°C/min) to a certain temperature (e.g., 75°C), and then a faster ramp to a final temperature (e.g., 200°C) can be effective.[2]

  • Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium) is at an optimal and constant flow rate (e.g., 1.40 mL/min) to maintain chromatographic efficiency.[2]

  • Mass Spectrometry (MS) Detection: If complete chromatographic separation is not achievable, using tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) can provide the necessary selectivity for accurate quantification.[1] However, with an optimized GC method, a single quadrupole MS in selected ion monitoring (SIM) mode can be sufficient.[1][4]

Q2: My analyte response for this compound is very low. How can I improve the sensitivity of my method?

A2: Low sensitivity can be a significant hurdle in trace-level analysis. Consider the following to boost your signal:

  • Sample Preparation Technique: Headspace Solid-Phase Microextraction (HS-SPME) generally offers better sensitivity compared to static headspace (HS) for volatile compounds like this compound.[4][5][6] The use of SPME Arrow, which has a larger sorbent volume, can significantly increase analyte responses, in some cases by more than two-fold compared to traditional SPME fibers.[4]

  • SPME Fiber Selection: The choice of SPME fiber coating is crucial. A Carbon Wide Range (CWR) coating is effective for extracting highly volatile compounds with low molecular weights.[4]

  • Extraction Optimization: Optimize HS-SPME parameters such as extraction time, incubation temperature, and sample agitation to ensure efficient transfer of this compound from the sample matrix to the fiber.

  • MS Parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This significantly enhances sensitivity by focusing on specific ions for your target analyte. For this compound, quantifier and qualifier ions should be carefully selected (e.g., m/z 81 as the quantifier).[2][4]

Q3: I am observing poor reproducibility in my results. What are the likely causes?

A3: Poor reproducibility can stem from various factors throughout the analytical workflow. Here are key areas to investigate:

  • Sample Handling: this compound is a volatile organic compound.[7] Ensure consistent and minimal sample handling to prevent variable analyte loss. It is crucial to keep samples chilled and sealed in their original containers until analysis.[8]

  • Internal Standard Usage: Employing an isotopic-labeled internal standard, such as this compound-d5, is highly recommended for accurate quantification.[4] This compensates for variations in sample preparation, injection volume, and instrument response.

  • SPME Fiber Care: If using HS-SPME, ensure the fiber is properly conditioned before its first use and cleaned between injections to avoid carryover. The mechanical robustness of SPME Arrows can also contribute to better reproducibility compared to traditional fibers.[4]

  • System Leaks: Check the GC-MS system for any leaks, as this can lead to inconsistent results.

  • Consistent Sample Matrix: Variations in the sample matrix (e.g., water content, fat content) can affect analyte extraction efficiency. For solid samples, ensure thorough homogenization.

Q4: What are the best practices for preparing calibration standards for this compound?

A4: Proper preparation of calibration standards is fundamental for accurate quantification.

  • Purity of Standard: Use a certified analytical standard of this compound with a known purity (e.g., ≥98.0%).[9]

  • Solvent: Acetonitrile or methanol (B129727) can be used to prepare stock solutions.

  • Storage: Store stock solutions in a refrigerator or freezer to minimize evaporation of the volatile analyte.[10] Due to its volatility, it is advisable to prepare fresh working standard solutions daily.[11]

  • Calibration Curve: Prepare a multi-point calibration curve that brackets the expected concentration range of this compound in your samples. For samples with widely different concentration levels (e.g., coffee vs. baby food), it may be necessary to prepare separate low-level and high-level calibration curves.[8]

  • Matrix-Matching: Whenever possible, prepare your calibration standards in a matrix that closely resembles your samples to account for matrix effects on extraction efficiency and instrument response.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the trace-level detection of this compound using HS-SPME-GC-MS.

Table 1: Method Performance Parameters

ParameterValueFood MatrixReference
Limit of Quantification (LOQ)5 µg/kgBaby food, Cereals, Fruit juices, Infant formula[6]
Limit of Quantification (LOQ)200 µg/kgCoffee[6]
Recovery80 - 110%Various food matrices[1][6]
Repeatability (RSDr)< 14% at 5 µg/kgVarious food matrices[8]
Intermediate Reproducibility< 22%Various food matrices[1]

Table 2: Mass Spectrometry Parameters (SIM Mode)

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Reference
This compound7.1008153, 96[2][4]
This compound-d5 (Internal Standard)7.00110155[2][4]

Experimental Protocols

Detailed Methodology: HS-SPME-GC-MS for this compound Detection

This protocol provides a general framework. Optimization may be required for specific sample matrices and instrumentation.

1. Sample Preparation

  • For liquid samples (e.g., fruit juice), transfer a known volume (e.g., 10 mL) into a 20 mL headspace vial.

  • For solid samples (e.g., cereals, baby food), weigh a pre-cooled sample portion (0.5 g for dry samples, 1.0 g for high water content samples) into a 20 mL headspace vial.[8]

  • Add 10 mL of a cold 30% NaCl solution to the vial to improve the release of volatile compounds.[8]

  • Add the internal standard solution (e.g., 50 µL of 1 µg/mL this compound-d5).[8]

  • Immediately crimp the vial and vortex for approximately 15 seconds.[8]

2. HS-SPME Extraction

  • SPME Device: Use a SPME Arrow with a Carbon Wide Range (CWR) / PDMS coating.[3][4]

  • Incubation: Incubate the sample vial at a set temperature (e.g., 50°C) for a specific time (e.g., 10 minutes) with agitation (e.g., 250 rpm).[2][3]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10 minutes) under continued incubation and agitation.[2][3]

3. GC-MS Analysis

  • Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 280°C) for a short duration (e.g., 1 minute).[2][3] Use a split injection mode (e.g., 10:1 split ratio).[2]

  • GC Column: Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow of 1.40 mL/min.[2]

  • Oven Program: 35°C (hold 3 min), ramp to 75°C at 8°C/min, then ramp to 200°C at 25°C/min (hold 1 min).[2]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM).[2]

    • Transfer Line Temperature: 280°C.[2]

    • Ion Source Temperature: 325°C.[2]

    • Monitored Ions: As specified in Table 2.

Visualizations

The following diagrams illustrate key workflows and concepts in the trace-level detection of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Sample Weighing (Solid/Liquid) NaCl Addition of NaCl Solution Sample->NaCl IS Internal Standard Spiking NaCl->IS Vortex Vortexing & Sealing IS->Vortex Incubate Incubation & Agitation Vortex->Incubate Extract Headspace Extraction Incubate->Extract Desorb SPME Desorption (GC Inlet) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect MS Detection (SIM Mode) Separate->Detect Data Data Acquisition & Processing Detect->Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_gc GC Method cluster_ms MS Method Start Poor Peak Separation (2-EF & 2,5-DMF) Col Check GC Column (e.g., Equity-1, Rxi-624Sil MS) Start->Col Investigate Prog Optimize Oven Temperature Program Col->Prog Flow Verify Carrier Gas Flow Rate Prog->Flow SIM Use SIM Mode Flow->SIM MSMS Consider MS/MS (if co-elution persists) SIM->MSMS Resolved Problem Resolved SIM->Resolved If successful MSMS->Resolved

Caption: Troubleshooting logic for isomeric separation issues.

References

Technical Support Center: Strategies for Mitigating Furanic Compound Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges associated with the toxicity of furanic compounds in experimental settings.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments involving furanic compounds and offers practical solutions.

Issue 1: High levels of cytotoxicity observed in primary cell cultures treated with a furan-based compound.

  • Question: My primary cell culture shows significant cell death even at low concentrations of my furan-containing compound. How can I reduce this off-target cytotoxicity?

  • Answer: Furan-induced cytotoxicity is often mediated by its metabolic activation to the reactive intermediate, cis-2-butene-1,4-dial (BDA), by cytochrome P450 enzymes, particularly CYP2E1.[1][2] This reactive metabolite can cause oxidative stress, DNA damage, and apoptosis.[3][4] Here are several strategies to mitigate this:

    • Inhibit Metabolic Activation: Prevent the formation of the toxic BDA metabolite by co-incubating your cells with a known inhibitor of the CYP2E1 enzyme, such as 1-phenylimidazole.[1] This directly addresses the root cause of the toxicity.

    • Enhance Cellular Detoxification: Supplement your culture medium with glutathione (B108866) (GSH) or its precursor, N-acetylcysteine (NAC).[1] GSH is crucial for neutralizing the electrophilic BDA metabolite through conjugation, rendering it less toxic.[1]

    • Reduce Oxidative Stress: Co-administer a potent antioxidant with your furan (B31954) derivative. Antioxidants can help neutralize the reactive oxygen species (ROS) generated during furan metabolism.[3][5] Common choices include Vitamin E (α-tocopherol) or Vitamin C (ascorbic acid).[1]

Issue 2: Microbial fermentation is inhibited in the presence of furanic compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF).

  • Question: My microbial fermentation yield is significantly reduced when using lignocellulosic hydrolysates containing furfural and HMF. What strategies can I employ to overcome this inhibition?

  • Answer: Furfural and HMF are well-known inhibitors of microbial growth and metabolism.[6] They can disrupt cell membranes, inhibit key enzymes in glycolysis, and cause DNA damage.[7] Here are some approaches to improve microbial tolerance:

    • Metabolic Engineering: Engineer your microbial strain to enhance its natural detoxification pathways. This can involve overexpressing genes that encode for aldehyde reductases or dehydrogenases, which convert furfural and HMF into their less toxic alcohol forms.[7][8] For example, in Saccharomyces cerevisiae, overexpression of genes like ADH6 and ARI1 has been shown to improve tolerance.

    • In Situ Detoxification: Some microorganisms can naturally detoxify furanic compounds.[9][10] You can optimize fermentation conditions to favor these detoxification processes. This may involve adjusting aeration, pH, or nutrient availability.

    • Process Modifications: Consider a detoxification step prior to fermentation. This could involve physical methods like vacuum evaporation, or chemical methods that modify the furanic compounds.

Issue 3: Inconsistent results in experiments assessing the toxicity of furan derivatives.

  • Question: I am observing high variability in my experimental results when testing the toxicity of different furan-based compounds. What could be the cause of this?

  • Answer: The toxicity of furanic compounds can be influenced by a variety of factors, leading to variability in experimental outcomes.

    • Metabolic Capacity of the Cell Line: Different cell lines have varying levels of CYP450 enzyme expression. Cell lines with high CYP2E1 expression will be more sensitive to furan-induced toxicity due to higher rates of metabolic activation.

    • Cellular Antioxidant Status: The baseline levels of intracellular antioxidants, such as glutathione, can influence the cell's ability to detoxify reactive metabolites.

    • Compound Stability: Furanic compounds can be unstable under certain conditions. Ensure consistent storage and handling of your compounds to avoid degradation.

Quantitative Data on Furan Toxicity and Mitigation

The following tables summarize quantitative data on the toxicity of furanic compounds and the efficacy of various mitigation strategies.

Table 1: IC50 Values of Furan Derivatives in Different Cell Lines

CompoundCell LineIC50 (µM)Reference
FuranHeLa>1000[11]
FuranHepG2>1000[11]
FuranVero>1000[11]
5-Nitrofuran derivativeS. aureusVaries[12]
5-Nitrofuran derivativeC. crescentusVaries[12]
Furan-based derivative 4-53% inhibition at IC50[13]
Furan-based derivative 7-71% inhibition at IC50[13]

Table 2: Reduction of Furan Formation with Antioxidants

AntioxidantModel SystemConcentration% Reduction of FuranReference
Butylated Hydroxyl Toluene (BHT)Linoleic acid-92%[14]
Butylated Hydroxyl Toluene (BHT)Linolenic acid-80%[14]
Chlorogenic acidAscorbic acid-Most efficient[14]
Calcium sulphateSoy sauce-90.68%[15]
EpicatechinSoy sauce-89.66%[15]
KaempferolSoy sauce-88.80%[15]
Ascorbic acidApple cider (UV-C treated)0.5% (w/v)>99%[5]
Gallic acidApple cider (UV-C treated)0.5% (w/v)>99%[5]
Caffeic acidPumpkin puree-71.9%[16]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity of Furanic Compounds using the MTT Assay

This protocol outlines a general procedure for determining the cytotoxic effects of a furanic compound on a mammalian cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the furanic compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound (or vehicle control) to the appropriate wells.[1]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Mitigating Furan-Induced Cytotoxicity with an Antioxidant

This protocol describes how to assess the protective effect of an antioxidant against furan-induced cytotoxicity.

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Compound Preparation: Prepare stock solutions of the furanic compound and the antioxidant (e.g., N-acetylcysteine).

  • Pre-treatment (Optional): In some experimental designs, cells are pre-treated with the antioxidant for a specific period (e.g., 1-2 hours) before the addition of the furanic compound.

  • Co-treatment: Prepare treatment media containing a fixed concentration of the furanic compound (e.g., its IC50 value) and varying concentrations of the antioxidant. Also, include controls for the furanic compound alone, the antioxidant alone, and a vehicle control.

  • Treatment and Incubation: Remove the old medium and add the treatment media to the respective wells. Incubate for the desired period.

  • Cytotoxicity Assessment: Assess cell viability using the MTT assay (steps 5-8 from Protocol 1) or another suitable cytotoxicity assay (e.g., LDH assay).

  • Data Analysis: Compare the cell viability in the co-treatment groups to the group treated with the furanic compound alone to determine the protective effect of the antioxidant.

Signaling Pathways and Experimental Workflows

Furan Toxicity and Mitigation Pathways

Furanic compounds exert their toxicity through a series of cellular events, primarily initiated by metabolic activation. Understanding these pathways is key to developing effective mitigation strategies.

Furan_Toxicity_Mitigation cluster_0 Metabolic Activation cluster_1 Cellular Damage cluster_2 Mitigation Strategies Furanic Compound Furanic Compound CYP2E1 CYP2E1 Furanic Compound->CYP2E1 Metabolism BDA (cis-2-butene-1,4-dial) BDA (cis-2-butene-1,4-dial) CYP2E1->BDA (cis-2-butene-1,4-dial) Oxidation ROS Production ROS Production BDA (cis-2-butene-1,4-dial)->ROS Production Induces DNA Damage DNA Damage BDA (cis-2-butene-1,4-dial)->DNA Damage Causes Protein Adducts Protein Adducts BDA (cis-2-butene-1,4-dial)->Protein Adducts Forms GSH Conjugation GSH Conjugation BDA (cis-2-butene-1,4-dial)->GSH Conjugation Detoxified by Apoptosis Apoptosis ROS Production->Apoptosis DNA Damage->Apoptosis Protein Adducts->Apoptosis CYP2E1 Inhibitors CYP2E1 Inhibitors CYP2E1 Inhibitors->CYP2E1 Inhibits Antioxidants (e.g., NAC, Vit C/E) Antioxidants (e.g., NAC, Vit C/E) Antioxidants (e.g., NAC, Vit C/E)->ROS Production Neutralizes Detoxified Metabolite Detoxified Metabolite GSH Conjugation->Detoxified Metabolite

Caption: Furan toxicity pathway and points of intervention.

Experimental Workflow for Assessing Mitigation Strategies

A logical workflow is essential for systematically evaluating strategies to mitigate furan toxicity.

Mitigation_Workflow Start Start Select Cell Line/Microbial Strain Select Cell Line/Microbial Strain Start->Select Cell Line/Microbial Strain Determine IC50 of Furan Compound Determine IC50 of Furan Compound Select Cell Line/Microbial Strain->Determine IC50 of Furan Compound High Toxicity? High Toxicity? Determine IC50 of Furan Compound->High Toxicity? Select Mitigation Strategy Select Mitigation Strategy High Toxicity?->Select Mitigation Strategy Yes End End High Toxicity?->End No Apply Mitigation Strategy Apply Mitigation Strategy Select Mitigation Strategy->Apply Mitigation Strategy Assess Cytotoxicity/Fermentation Performance Assess Cytotoxicity/Fermentation Performance Apply Mitigation Strategy->Assess Cytotoxicity/Fermentation Performance Effective? Effective? Assess Cytotoxicity/Fermentation Performance->Effective? Effective?->Select Mitigation Strategy No Optimize and Validate Optimize and Validate Effective?->Optimize and Validate Yes Optimize and Validate->End

Caption: Workflow for evaluating furan toxicity mitigation.

Signaling Pathways Involved in Furan-Induced Cellular Stress Response

Furan-induced cellular damage triggers a complex network of signaling pathways. Key players include the Nrf2 pathway, which mediates the antioxidant response, and the p53 and MAPK pathways, which are activated by DNA damage and cellular stress, respectively.

Furan_Signaling_Pathways cluster_Nrf2 Nrf2 Antioxidant Response cluster_p53 p53-Mediated DNA Damage Response cluster_MAPK MAPK Stress Response ROS ROS Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis_p53 Apoptosis p53->Apoptosis_p53 Cellular_Stress Cellular Stress p38_MAPK p38 MAPK Cellular_Stress->p38_MAPK Activates JNK JNK Cellular_Stress->JNK Activates Apoptosis_MAPK Apoptosis p38_MAPK->Apoptosis_MAPK JNK->Apoptosis_MAPK Furan_Metabolite Furan Metabolite (BDA) Furan_Metabolite->ROS Furan_Metabolite->DNA_Damage Furan_Metabolite->Cellular_Stress

Caption: Key signaling pathways in furan-induced stress.

References

Validation & Comparative

Validation of GC-MS Method for 2-Ethylfuran Detection in Food Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 2-Ethylfuran in various food matrices. It is intended for researchers, scientists, and professionals in the field of food safety and quality control. This document outlines a detailed experimental protocol, presents comparative performance data, and discusses alternative analytical approaches.

This compound, a volatile organic compound, can form in foods during thermal processing and is considered a process contaminant.[1] Accurate and reliable analytical methods are crucial for monitoring its levels in food products to ensure consumer safety. The most commonly employed technique for this purpose is GC-MS, often coupled with a headspace (HS) or headspace solid-phase microextraction (HS-SPME) sample preparation method.[2][3]

Comparative Analysis of Analytical Methods

While GC-MS is the predominant method for this compound analysis, variations in sample preparation and instrumentation can significantly impact performance. Headspace sampling is suitable for samples with high concentrations of volatile compounds, such as coffee.[4] However, for trace-level detection in complex matrices like baby food, HS-SPME offers superior sensitivity.[4][5] Recent advancements, such as the SPME Arrow technology, have shown to provide even better analyte responses and improved robustness compared to traditional SPME fibers.[2]

High-Performance Liquid Chromatography (HPLC) is another analytical technique used for the analysis of furanic compounds. However, due to the high volatility of this compound, GC-based methods are generally preferred.[6][7]

The following table summarizes the performance of a validated HS-SPME-GC-MS/MS method for the analysis of this compound in various food matrices, demonstrating its suitability for diverse sample types.[8]

Food MatrixLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)Recovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Canned Oily Fish0.0030.01076-1171-164-20
Fruit0.0030.01076-1171-164-20
Juice0.0030.01076-1171-164-20

Data sourced from a study utilizing a carboxen-polydimethylsiloxane (CAR/PDMS) SPME arrow for extraction and a GC-MS/MS system for analysis.[8]

Detailed Experimental Protocol: HS-SPME-GC-MS for this compound Analysis

This protocol provides a detailed methodology for the validation of a GC-MS method for the determination of this compound in food samples using headspace solid-phase microextraction.

1. Sample Preparation

  • Solid and Semi-Solid Foods (e.g., baby food, cereals):

    • Homogenize the sample to ensure uniformity.

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[8]

    • Add 5-9 mL of a saturated NaCl solution to the vial.[8] The salt solution helps to increase the volatility of the analyte.

    • If necessary, add an internal standard (e.g., d4-furan or this compound-d5) for improved accuracy.[2][9]

    • Immediately seal the vial with a magnetic crimp cap.

  • Liquid Samples (e.g., juices, coffee):

    • Weigh 5-10 g of the liquid sample directly into a 20 mL headspace vial.[8][9]

    • Add an internal standard if required.

    • Seal the vial.

2. HS-SPME Procedure

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber is recommended for volatile furanic compounds.[8][10] The SPME Arrow is a more robust alternative that can offer higher extraction efficiency.[2]

  • Equilibration: Place the sealed vial in an autosampler with an agitator. Equilibrate the sample at a controlled temperature (e.g., 35-60°C) for a specific time (e.g., 15 minutes) to allow the analytes to partition into the headspace.[8][11]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 15 minutes) at the same temperature to adsorb the volatile compounds.[8]

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Operate in splitless or split mode (e.g., split ratio 1:10) at a temperature of 280°C.[5][8]

    • GC Column: An HP-5MS (30 m x 0.25 mm, 0.25 µm) or an Equity-1 column is suitable for separating this compound from other volatile compounds, including its isomers like 2,5-dimethylfuran (B142691).[8][12]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 32-35°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 200-225°C).[8][9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[2][8] For this compound, characteristic ions to monitor would include its molecular ion and major fragment ions.

    • Temperatures: Maintain the MS source and transfer line at appropriate temperatures (e.g., 230°C and 280°C, respectively).[5][9]

4. Method Validation

The analytical method should be validated according to established guidelines, evaluating the following parameters:

  • Linearity: Establish a calibration curve using standard solutions of this compound at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Assess the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is typically evaluated through recovery studies and the calculation of relative standard deviation (RSD).[8][12]

  • Recovery: Analyze spiked samples at different concentration levels to determine the extraction efficiency of the method.[8][12]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS validation of this compound and a simplified representation of its potential formation pathway in food.

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Food Sample (e.g., Coffee, Baby Food) Homogenize Homogenization (if solid) Sample->Homogenize Weigh Weighing into Headspace Vial Homogenize->Weigh Add_Salt Addition of Saturated NaCl Weigh->Add_Salt Spike Spiking with Internal Standard Add_Salt->Spike Seal Sealing the Vial Spike->Seal Equilibrate Equilibration (e.g., 35°C for 15 min) Seal->Equilibrate Extract SPME Fiber Exposure (Extraction) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation (GC Column) Desorb->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Spectrometric Detection (SIM/MRM) Ionize->Detect Data_Acq Data Acquisition & Processing Detect->Data_Acq Linearity Linearity Data_Acq->Linearity LOD_LOQ LOD & LOQ Data_Acq->LOD_LOQ Accuracy Accuracy & Precision Data_Acq->Accuracy Recovery Recovery Data_Acq->Recovery Report Final Report Linearity->Report LOD_LOQ->Report Accuracy->Report Recovery->Report

Caption: Experimental workflow for the validation of a GC-MS method for this compound analysis.

Furan_Formation_Pathway Precursors Precursors in Food (e.g., Sugars, Amino Acids, Unsaturated Fatty Acids) Thermal_Processing Thermal Processing (e.g., Roasting, Baking, Canning) Precursors->Thermal_Processing Maillard Maillard Reaction & Lipid Oxidation Thermal_Processing->Maillard Intermediates Reactive Intermediates Maillard->Intermediates Ethylfuran This compound Formation Intermediates->Ethylfuran

Caption: Simplified pathway for the formation of this compound in food during thermal processing.

References

A Researcher's Guide to Inter-laboratory Comparison of 2-Ethylfuran Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of volatile organic compounds like 2-ethylfuran is paramount. As a compound of interest in food science, environmental analysis, and potentially as a biomarker, ensuring consistency across different laboratories is a significant challenge. This guide provides an objective comparison of common analytical methodologies for this compound, supported by available inter-laboratory and single-laboratory validation data. It details experimental protocols for key techniques and outlines the workflow for establishing inter-laboratory agreement.

Data Presentation: A Comparative Look at Analytical Performance

The primary analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a headspace sampling technique. The two most common approaches are Static Headspace (HS) and Headspace Solid-Phase Microextraction (SPME). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

An inter-laboratory study involving eight laboratories analyzing for furan (B31954) and several alkylfurans, including this compound, highlighted significant variability in results, especially for 2-pentylfuran (B1212448) in complex matrices like cereals.[1][2][3] This underscores the necessity for robust, standardized methods and regular proficiency testing.

Below is a summary of performance data for analytical methods used for this compound and related alkylfurans from various studies.

Table 1: Performance Data of Analytical Methods for this compound and other Alkylfurans

Analyte(s)MatrixAnalytical TechniqueLimit of Quantitation (LOQ)Recovery (%)Repeatability (RSDr %)Reference
Furan, 2- & 3-methylfuran, This compound , 2,5-dimethylfuran (B142691), 2-pentylfuranBaby Food, CerealsHS-GC-MS5 µg/kg80 - 110< 16 at 50 µg/kg[4][5]
Furan, 2- & 3-methylfuran, This compound , 2,5-dimethylfuran, 2-pentylfuranCoffeeHS-GC-MS200 µg/kg80 - 1107.4 at 10 mg/kg[4][5]
Furan and 10 derivatives including This compound Various Food MatricesSPME-GC-MS/MS0.003–0.675 ng/g*76–117Intra-day: 1–16, Inter-day: 4–20[6]
Furan and 5 alkylfurans including This compound Cereals, Coffee, Infant productsGC-MSNot explicitly stated80 - 110< 14[7]

*LOQ was lowest for this compound (0.003–0.01 ng/g).[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the two most common GC-MS based methods for this compound analysis.

Protocol 1: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is robust and widely used, particularly for samples with higher concentrations of volatile compounds.[8]

1. Sample Preparation:

  • Weigh 1-5 g of homogenized solid or semi-solid sample into a 20 mL headspace vial. For liquid samples, 5-10 g can be used.[9]

  • To aid the release of this compound into the headspace, add 5 mL of a saturated NaCl solution.[5][9]

  • Add a known amount of a suitable labeled internal standard (e.g., this compound-d5).[8]

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. Headspace Incubation and Injection:

  • Place the vial in the autosampler of the headspace unit.

  • Incubate the sample at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to equilibrate between the sample and the headspace.[8]

  • A heated gas-tight syringe or a sample loop is used to withdraw a specific volume (e.g., 1 mL) of the headspace gas.

  • Inject the withdrawn headspace gas into the GC-MS system.

3. GC-MS Conditions (Typical):

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS, is commonly used.[6][8]

  • Oven Temperature Program:

    • Initial temperature: 35-40°C, hold for 2-5 minutes.

    • Ramp: 5-10°C/min to 150-200°C.

    • Final hold: 2-5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • MS Interface Temperature: 250-280°C.[8]

  • Ion Source Temperature: 230°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for this compound and its internal standard.[8]

4. Quantification:

  • Quantification is performed using an internal standard calibration. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Protocol 2: Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME offers higher sensitivity compared to static headspace by pre-concentrating analytes on a coated fiber, making it suitable for trace-level analysis.[10]

1. Sample Preparation:

  • Sample preparation is similar to the HS-GC-MS method. Weigh the sample into a headspace vial, add saturated NaCl solution and the internal standard.[6]

2. SPME Extraction:

  • Place the vial in the SPME autosampler.

  • Incubate the sample at a specific temperature (e.g., 35-60°C) with agitation to facilitate the partitioning of this compound into the headspace.[6]

  • Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes. The choice of fiber coating is critical; Carboxen/Polydimethylsiloxane (CAR/PDMS) is often used for volatile compounds like furans.[6][10]

  • Retract the fiber into the needle.

3. Desorption and GC-MS Analysis:

  • The SPME fiber is inserted into the heated GC inlet (e.g., 250-270°C) where the adsorbed analytes are thermally desorbed onto the GC column.[9]

  • The GC-MS conditions (column, temperature program, MS parameters) are generally similar to those used for HS-GC-MS.

4. Quantification:

  • Quantification follows the same internal standard calibration procedure as the HS-GC-MS method.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and the signaling pathway for method validation.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives (e.g., assess method equivalency) P2 Select Participating Laboratories P1->P2 P3 Prepare & Validate Test Materials (Homogeneity & Stability) P2->P3 P4 Develop & Distribute Standardized Protocol P3->P4 E1 Distribute Test Materials & Internal Standards P4->E1 E2 Laboratories Perform Analysis (following protocol) E1->E2 E3 Data Submission (to coordinating body) E2->E3 A1 Statistical Analysis (e.g., z-scores, Cochran's/Grubbs' tests) E3->A1 A2 Evaluate Laboratory Performance A1->A2 A3 Generate & Distribute Final Report A2->A3 A4 Identify Method Variability & Recommend Improvements A3->A4

Workflow of an inter-laboratory comparison study.

G Start Analytical Method Development Specificity Specificity / Selectivity (Interference Check) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery Studies) Start->Accuracy Precision Precision (Repeatability & Reproducibility) Start->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Start->LOD_LOQ Robustness Robustness (Varying Parameters) Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Key parameters for analytical method validation.

References

A Comparative Analysis of 2-Ethylfuran and 2-Methylfuran as Promising Biofuels

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, synthesis, and combustion characteristics of two next-generation furan-based biofuels, 2-Ethylfuran and 2-Methylfuran, offers valuable insights for the future of renewable energy. While both compounds show potential as alternatives to conventional fossil fuels, a comprehensive analysis of their properties reveals distinct advantages and areas requiring further research.

This guide provides a comparative overview of this compound (2-EF) and 2-Methylfuran (2-MF) for researchers, scientists, and professionals in the field of biofuel development. The analysis is based on available experimental data, focusing on key performance indicators, synthesis pathways from biomass, and combustion behavior.

Physicochemical Properties: A Tale of Two Furans

A fundamental comparison of the physical and chemical properties of 2-EF and 2-MF is crucial for understanding their potential applications as biofuels. While data for 2-MF is more abundant, preliminary information on 2-EF allows for an initial comparative assessment.

PropertyThis compound (2-EF)2-Methylfuran (2-MF)References
Molecular Formula C6H8OC5H6O[1]
Molecular Weight ( g/mol ) 96.1382.10[2][1]
Boiling Point (°C) 92-9363-66[2][1]
Density (g/mL at 25°C) 0.9120.913[2][1]
Research Octane (B31449) Number (RON) Not Experimentally Determined103
Motor Octane Number (MON) Not Experimentally Determined86[3]
Lower Heating Value (MJ/kg) Not Experimentally Determined31.2
Water Solubility InsolubleVery low solubility[4]

Synthesis from Biomass: Pathways to Renewable Fuels

Both 2-EF and 2-MF can be synthesized from lignocellulosic biomass, a non-food-based renewable resource. The primary pathway for 2-MF production involves the dehydration of C5 sugars (like xylose) to furfural (B47365), followed by a selective hydrogenation step.[1][5] Various catalysts, including bimetallic systems like Ni-Fe and Ni-Cu, have shown high yields in the conversion of furfural to 2-MF.[1]

The synthesis of this compound from biomass is less documented in readily available literature. However, it is plausible that similar pathways involving the conversion of biomass-derived intermediates could be employed. Further research into efficient and scalable synthesis methods for 2-EF is essential for its viability as a widespread biofuel.

SynthesisPathways Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose Biomass->Hemicellulose Intermediates Other Biomass Intermediates Biomass->Intermediates Xylose Xylose Hemicellulose->Xylose Hydrolysis Furfural Furfural Xylose->Furfural Dehydration MF 2-Methylfuran Furfural->MF Selective Hydrogenation EF This compound Intermediates->EF Potential Pathways (Further Research Needed)

Caption: Generalized synthesis pathways for 2-Methylfuran and potential routes for this compound from lignocellulosic biomass.

Combustion Characteristics: Unveiling Performance in the Flame

The combustion behavior of a fuel is a critical determinant of its performance in an engine. Laminar burning velocity, a measure of how fast a flame propagates through a fuel-air mixture, is a key parameter.

Experimental studies on the laminar burning characteristics of both 2-EF and 2-MF have been conducted, providing valuable comparative data. Studies have shown that 2-Methylfuran exhibits a higher laminar burning velocity compared to gasoline and 2,5-dimethylfuran (B142691) (a related furanic biofuel).[6] Preliminary investigations into this compound's combustion reveal its potential as a renewable fuel, with ongoing research to fully characterize its flame properties.

ExperimentalWorkflow cluster_prep Fuel-Air Mixture Preparation cluster_combustion Combustion Analysis cluster_analysis Data Analysis Fuel Biofuel (2-EF or 2-MF) Mixing Mixing Chamber Fuel->Mixing Air Air Air->Mixing CVCC Constant Volume Combustion Chamber Mixing->CVCC Imaging High-Speed Schlieren Photography CVCC->Imaging Pressure Pressure Transducer CVCC->Pressure Ignition Ignition Source Ignition->CVCC FlameSpeed Flame Speed Calculation Imaging->FlameSpeed LBV Laminar Burning Velocity Determination Pressure->LBV FlameSpeed->LBV

Caption: A typical experimental workflow for determining the laminar burning velocity of biofuels using a constant volume combustion chamber.

Engine Performance and Emissions: The Real-World Test

The ultimate measure of a biofuel's viability is its performance in an internal combustion engine and its resulting emissions profile. Extensive testing has been conducted on 2-Methylfuran, both as a neat fuel and in blends with gasoline and diesel.

2-Methylfuran (2-MF):

  • Performance: Engine tests have demonstrated that 2-MF has a high research octane number (RON) of 103, indicating good anti-knock properties.[3] This allows for higher compression ratios in spark-ignition engines, potentially leading to increased thermal efficiency. When blended with diesel, 2-MF has been shown to have longer ignition delays and shorter combustion durations.

  • Emissions: Blends of 2-MF with diesel have been found to significantly reduce soot emissions.[3] However, some studies have reported an increase in nitrogen oxide (NOx) emissions. Carbon monoxide (CO) and hydrocarbon (HC) emissions are generally comparable to or lower than conventional fuels, particularly at medium to high engine loads.

This compound (2-EF): Direct engine performance and emissions data for this compound are not as readily available. While it is touted as a potential biofuel with high energy content, comprehensive engine testing is required to validate its performance and emission characteristics.[2]

Experimental Protocols

Determination of Laminar Burning Velocity

The laminar burning velocity of both 2-EF and 2-MF has been experimentally determined using the constant volume combustion chamber method. A typical protocol involves:

  • Mixture Preparation: A homogenous mixture of the furanic biofuel and air at a specific equivalence ratio is prepared in a mixing chamber.

  • Combustion Chamber: The mixture is introduced into a constant volume combustion chamber, a spherical or cylindrical vessel equipped with an ignition system (e.g., spark plug) and optical access for imaging.[7][8]

  • Ignition and Data Acquisition: The mixture is ignited at the center of the chamber. The propagation of the spherical flame is captured using high-speed Schlieren photography, and the pressure rise inside the chamber is recorded using a pressure transducer.[7]

  • Data Analysis: The flame speed is calculated from the sequence of Schlieren images. This "stretched" flame speed is then extrapolated to a stretch rate of zero to determine the "unstretched" laminar burning velocity. The pressure-time data can also be used in thermodynamic models to calculate the burning velocity.[7]

Engine Performance and Emissions Testing

Standard engine test beds are used to evaluate the performance and emissions of biofuels. A common experimental setup includes:

  • Engine: A single-cylinder or multi-cylinder spark-ignition (SI) or compression-ignition (CI) engine is used. The engine is often equipped with sensors to measure parameters like in-cylinder pressure, temperature, and crankshaft position.

  • Fuel System: A dedicated fuel delivery system is used to supply the neat biofuel or its blends to the engine.

  • Dynamometer: The engine is coupled to a dynamometer to control the engine speed and load.

  • Emissions Analysis: The engine exhaust is connected to a gas analyzer to measure the concentrations of regulated emissions such as CO, HC, NOx, and particulate matter.[9]

  • Test Procedure: The engine is operated at various steady-state conditions (e.g., different speeds and loads) to map its performance and emission characteristics.[10]

Conclusion

Both this compound and 2-Methylfuran present compelling cases as next-generation biofuels derived from renewable biomass. 2-Methylfuran is the more extensively studied of the two, with a well-documented synthesis pathway and a significant body of data on its favorable combustion and engine performance characteristics, particularly its high octane number and potential for soot reduction.

This compound, while less characterized, shows promise as a high-energy-content biofuel. However, a significant need exists for further research to establish its key performance metrics, such as its octane rating and heating value, and to conduct comprehensive engine and emission studies. The development of efficient and scalable synthesis routes from biomass is also a critical area for future investigation.

For researchers and professionals in the field, the comparative analysis of these two furanic biofuels highlights the diverse potential within this class of compounds. While 2-Methylfuran is closer to practical application, the exploration of this compound and other furan (B31954) derivatives could unlock even more efficient and sustainable liquid fuels for the future. Continued research and development, particularly in generating robust experimental data for less-studied candidates like this compound, will be crucial in realizing the full potential of furan-based biofuels.

References

A Comparative Analysis of 2-Ethylfuran and Ethanol as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the performance characteristics of 2-Ethylfuran versus Ethanol (B145695) when used as a fuel additive, supported by available experimental data.

The quest for sustainable and high-performance transportation fuels has led to significant research into various biomass-derived compounds as potential fuel additives. Among these, furan (B31954) derivatives, such as this compound, and alcohols, like ethanol, have garnered considerable attention. This guide provides a comparative overview of the performance of this compound and ethanol as fuel additives, focusing on their physicochemical properties, engine performance characteristics, and the experimental protocols used for their evaluation.

Note on Data Availability: Direct comparative engine performance data for this compound is limited in publicly available literature. Therefore, where engine performance is discussed, data for the closely related compound, 2-methylfuran (B129897), is used as a proxy to provide the most relevant available comparison to ethanol. This substitution is explicitly noted in the relevant sections.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a fuel additive dictate its behavior in a blend and during combustion. The following table summarizes the key physicochemical properties of this compound and ethanol.

PropertyThis compoundEthanol
Molecular Formula C₆H₈OC₂H₅OH
Molecular Weight 96.13 g/mol [1]46.07 g/mol
Density @ 20-25°C 0.912 g/mL[2]0.789 g/mL
Boiling Point 92-93 °C[2]78.37 °C
Lower Heating Value (LHV) ~31.2 MJ/kg (value for 2-methylfuran)[3]26.8 MJ/kg
Research Octane (B31449) Number (RON) ~100-132 (Blending Octane Value for alkyl furans)~108.6[4]
Motor Octane Number (MON) ~86-105 (Blending Octane Value for alkyl furans)~89
Heat of Vaporization ~358.4 kJ/kg (value for 2-methylfuran)[3]841 kJ/kg
Water Solubility InsolubleMiscible
Engine Performance: An Analysis of Combustion Characteristics

The performance of a fuel additive is ultimately determined by its impact on engine operation, including efficiency, power output, and emissions. As noted, the following data for this compound's analogue, 2-methylfuran, is compared with ethanol.

Engine Performance Parameters (2-Methylfuran vs. Ethanol)

Performance Metric2-Methylfuran (as a proxy for this compound)Ethanol
Indicated Thermal Efficiency Consistently higher by approximately 3% compared to gasoline.[3] Attributed to a faster burning rate and better knock suppression.[3]Generally improves thermal efficiency over gasoline, but can be lower than 2-methylfuran under similar conditions.
Brake Specific Fuel Consumption (BSFC) Approximately 30% lower volumetric BSFC compared to ethanol.[3][5][6]Higher volumetric BSFC due to lower energy density compared to gasoline and furan derivatives.[3][5][6]
Knock Resistance Superior knock suppression ability compared to gasoline.[3]High octane number provides excellent knock resistance.[4]
Emissions
Hydrocarbons (HC)At least 61% lower than gasoline.[3]Generally leads to a reduction in HC emissions compared to gasoline.
Carbon Monoxide (CO)Comparable to other tested fuels.[3]Typically results in lower CO emissions due to the oxygen content.
Nitrogen Oxides (NOx)A concern due to high adiabatic flame temperature.[3]Can lead to an increase in NOx emissions under certain engine operating conditions.
AldehydesMuch lower than gasoline and bio-ethanol.[3][5][6]Can lead to increased aldehyde emissions, particularly formaldehyde (B43269) and acetaldehyde.

Experimental Protocols

To ensure accurate and reproducible results, the evaluation of fuel additives must follow standardized experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of this compound and ethanol.

Determination of Octane Number

The octane number of a fuel is a measure of its resistance to auto-ignition (knocking). The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized Cooperative Fuel Research (CFR) engine.

  • Research Octane Number (RON) - ASTM D2699: This test method determines the knock rating of spark-ignition engine fuels under mild operating conditions.[7][8][9]

    • Apparatus: A single-cylinder, four-stroke cycle, variable compression ratio CFR engine.[7][10]

    • Procedure:

      • The engine is operated at a constant speed of 600 rpm.[7]

      • The compression ratio is varied to induce a standard level of knock intensity for the test fuel.[7]

      • The knock intensity of the test fuel is compared to that of primary reference fuels (mixtures of iso-octane and n-heptane).[7]

      • The RON of the fuel is the percentage by volume of iso-octane in the primary reference fuel that matches the knock intensity of the test fuel.

  • Motor Octane Number (MON) - ASTM D2700: This method evaluates the anti-knock performance of a fuel under more severe engine conditions.[6][11]

    • Apparatus: A single-cylinder, four-stroke cycle, variable compression ratio CFR engine.[11]

    • Procedure:

      • The engine is operated at a higher speed of 900 rpm and a higher intake mixture temperature compared to the RON test.

      • The test procedure for comparing the fuel to primary reference fuels is similar to the RON test.[11]

      • MON values are typically lower than RON values for the same fuel.[6]

Engine Performance and Emissions Testing

Engine dynamometer testing is used to evaluate the effect of a fuel additive on an engine's performance and exhaust emissions under controlled conditions.

  • Apparatus:

    • A spark-ignition (SI) or compression-ignition (CI) engine mounted on a test bed.

    • An engine dynamometer to control engine speed and load, and to measure torque and power output.[12]

    • A fuel flow measurement system to determine fuel consumption.[13]

    • An exhaust gas analyzer to measure the concentrations of CO, CO₂, HC, and NOx in the exhaust.[12]

    • Sensors for measuring various engine parameters such as in-cylinder pressure, and temperatures of coolant, oil, and exhaust gas.

  • Procedure (General):

    • The engine is first run with a baseline fuel (e.g., pure gasoline) to establish baseline performance and emissions data across a range of engine speeds and loads.[11]

    • The fuel is then switched to a blend containing the additive at a specified concentration.

    • The engine is operated under the same speed and load conditions as the baseline test.

    • Data on torque, power, fuel consumption, and exhaust emissions are recorded.[13]

    • The results from the baseline fuel and the additized fuel are then compared to determine the effect of the additive.

Visualizing the Combustion Pathway

The combustion of a fuel is a complex series of chemical reactions. The diagrams below provide a simplified representation of the initial steps in the combustion of this compound and ethanol.

G cluster_0 This compound Combustion Initiation This compound This compound Furan Ring Opening Furan Ring Opening This compound->Furan Ring Opening H-addition/abstraction Smaller Hydrocarbons + CO Smaller Hydrocarbons + CO Furan Ring Opening->Smaller Hydrocarbons + CO Decomposition

Simplified initial combustion pathway for this compound.

G cluster_1 Ethanol Combustion Initiation Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde H-abstraction CO + CH4 CO + CH4 Acetaldehyde->CO + CH4 Decomposition

Simplified initial combustion pathway for ethanol.

Conclusion

Both this compound (represented by 2-methylfuran) and ethanol show promise as fuel additives, each with a distinct set of advantages and disadvantages. 2-methylfuran exhibits a higher energy density and lower volumetric fuel consumption compared to ethanol.[3][5][6] It also produces significantly lower aldehyde emissions, a notable advantage over ethanol.[3][5][6] However, the potential for increased NOx emissions with furan-based fuels requires further investigation and mitigation strategies.[3]

Ethanol, on the other hand, is a well-established biofuel with high knock resistance.[4] Its miscibility with water can be both an advantage and a disadvantage depending on the fuel system and handling procedures. The choice between these additives will depend on the specific performance goals, such as maximizing fuel efficiency, minimizing specific emissions, or optimizing for knock resistance. Further direct comparative studies on this compound are necessary to fully elucidate its potential as a mainstream fuel additive.

References

Sensory panel evaluation of 2-Ethylfuran in comparison to other flavor compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the sensory properties of flavor compounds is crucial for applications ranging from food science to pharmacology. This guide provides a comprehensive comparison of the sensory panel evaluation of 2-Ethylfuran against other significant flavor compounds, including furan (B31954) derivatives and pyrazines. The following sections detail their sensory profiles, odor thresholds, and the standardized methodologies for their evaluation, supported by experimental data.

Comparative Sensory Profile

A sensory panel evaluation using quantitative descriptive analysis provides a detailed profile of the aroma and taste characteristics of a flavor compound. The following table summarizes the key sensory descriptors for this compound and compares them with other notable furan derivatives and pyrazines.

CompoundCategoryAroma/Flavor Descriptors
This compound Furan DerivativeSweet, Burnt, Earthy, Coffee, Chocolate, Ethereal, Nutty, Bready, Malty
2-Methylfuran Furan DerivativeCoffee, Nutty, Roasted, Cocoa, Slightly Sweet
2,5-Dimethylfuran Furan DerivativeNutty, Roasted Peanut, Potato, Chocolate
2-Pentylfuran Furan DerivativeGreen, Fatty, Beany, Grassy, Liquorice, Butter
2-Furfurylthiol Furan Derivative (Thiol)Roasted Coffee, Toasted Sesame, Roasted Meat, Caramel-burnt, Sweet
2-Acetylpyrazine PyrazinePopcorn, Nutty, Corn Chip, Bread Crust, Hazelnut, Coffee
2,3-Dimethylpyrazine PyrazineRoasted, Nutty, Coffee, Chocolate, Earthy
2-Ethyl-3-methylpyrazine PyrazineRoasted, Nutty, Earthy, Cocoa

Odor Thresholds

The odor threshold is the lowest concentration of a compound that is detectable by the human sense of smell. This is a critical parameter in understanding the potency of a flavor compound. The following table presents the odor thresholds of this compound and comparator compounds in water.

CompoundOdor Threshold in Water (µg/L)
This compound 0.007
2-Methylfuran 0.04
2,5-Dimethylfuran 1.4
2-Furfurylthiol 0.00004
2-Acetylpyrazine 0.4
2,3-Dimethylpyrazine 40
2-Ethyl-3-methylpyrazine 0.002

Experimental Protocols

A standardized methodology is essential for the reliable sensory evaluation of flavor compounds. The following is a representative protocol for a Quantitative Descriptive Analysis (QDA).

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, descriptive ability, and availability.

  • Panelists undergo extensive training (typically 20-40 hours) to develop a standardized vocabulary to describe the aroma and flavor attributes of the target compounds. Reference standards for each descriptor are provided to calibrate the panelists.

2. Sample Preparation:

  • Flavor compounds are diluted in a neutral base (e.g., deionized water, refined vegetable oil, or a 10% ethanol/water solution) to concentrations that are clearly perceivable but not overwhelming.

  • Samples are prepared fresh for each session and presented in coded, covered, and odor-free containers (e.g., glass snifters with watch glass lids).

3. Evaluation Procedure:

  • Evaluations are conducted in individual sensory booths under controlled lighting and temperature to minimize distractions.[1][2]

  • Panelists are instructed to first evaluate the aroma (orthonasal perception) by sniffing the headspace of the sample.

  • Subsequently, for flavor evaluation, panelists take a small, controlled amount of the sample into their mouths to assess taste and retronasal aroma.

  • Panelists rate the intensity of each sensory attribute on a structured line scale (e.g., a 15-cm scale anchored with "low" and "high").

  • A mandatory rest period and mouth rinsing with purified water between samples are enforced to prevent sensory fatigue.[3]

4. Data Analysis:

  • The intensity ratings from the panelists are collected and statistically analyzed.

  • Analysis of Variance (ANOVA) is often used to determine significant differences in attribute intensities between samples.

  • Principal Component Analysis (PCA) can be employed to visualize the relationships between the samples and their sensory attributes.

Sensory Evaluation Workflow

The following diagram illustrates a typical workflow for a sensory panel evaluation using Quantitative Descriptive Analysis.

sensory_workflow cluster_setup Phase 1: Setup and Training cluster_evaluation Phase 2: Sample Evaluation cluster_analysis Phase 3: Data Analysis and Interpretation panel_selection Panelist Selection training Panelist Training & Lexicon Development panel_selection->training sample_prep Sample Preparation training->sample_prep evaluation Sensory Evaluation (QDA) sample_prep->evaluation data_collection Data Collection evaluation->data_collection stat_analysis Statistical Analysis (ANOVA, PCA) data_collection->stat_analysis interpretation Interpretation and Reporting stat_analysis->interpretation

Caption: Workflow for Quantitative Descriptive Sensory Analysis.

Olfactory Signaling Pathway

The perception of flavor compounds like this compound is initiated by the interaction of the volatile molecules with olfactory receptors in the nasal cavity. While specific receptors for this compound have not been definitively identified, the general olfactory signaling pathway is well-established.

Upon binding of an odorant molecule to its specific G-protein coupled olfactory receptor, a conformational change is induced. This activates the G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca2+ and Na+) and depolarization of the olfactory sensory neuron.[4][5] This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.[6]

olfactory_pathway odorant Odorant (e.g., this compound) receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein (Gαolf) Activation receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase Activates cAMP cAMP Production adenylyl_cyclase->cAMP Catalyzes ion_channel Ion Channel Opening cAMP->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Causes action_potential Action Potential to Brain depolarization->action_potential Generates

Caption: Simplified general olfactory signaling pathway.

References

Stability of 2-Ethylfuran in Food and Beverage Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 2-ethylfuran in various food and beverage matrices. Due to a scarcity of studies focusing specifically on this compound stability, this document draws comparisons from research on similar furan (B31954) derivatives, such as furan and methylfurans, to infer potential stability characteristics. The information is intended to support research and development by providing available data and outlining experimental approaches for stability assessment.

Overview of this compound and its Presence in Foods

This compound is a volatile organic compound that contributes to the aroma profile of many heat-processed foods and beverages.[1] It is commonly found in products such as coffee, canned fish, meat products, and fruit juices.[1][2] The formation of this compound and other furan derivatives is often a result of thermal degradation of carbohydrates, amino acids, and polyunsaturated fatty acids during processes like canning, roasting, and baking.[3] While its presence is integral to the desired flavor of some products, its stability over the product's shelf-life can impact sensory quality and potentially safety, as furan and its derivatives are under investigation for their toxicological properties.

Comparative Stability of Furan Derivatives in Food Matrices

Direct quantitative data on the stability of this compound during storage is limited. However, studies on furan and methylfurans provide insights into how these compounds might behave in different food systems.

A study on brewed coffee showed that storing it for up to 30 minutes resulted in losses of furan and methylfurans ranging from 3% to 47%, with the loss of methylfurans being 10-15% greater than that of furan.[4] This suggests that this compound, being a larger alkylfuran, might also exhibit some volatility-driven loss in hot beverages upon standing.

In contrast, a kinetic study of furan formation in shelf-stable fruit juices demonstrated that furan and methylfuran concentrations can actually increase during storage, particularly at elevated temperatures (20-42°C).[5] The rate of formation was found to be dependent on the food matrix, with differences observed between orange and mango juice.[5] This indicates that in certain matrices, the degradation of precursors leading to the formation of furan derivatives can continue during storage, potentially offsetting any degradation of the compounds themselves.

One study on sterilized canned foods reported that the levels of this compound, along with furan, 3-methylfuran (B129892), and furfuryl alcohol, were higher after a low-temperature-long-time sterilization process compared to a high-temperature-short-time process, but did not show significant changes during the sterilization itself, suggesting some stability to the canning process.[2]

Table 1: Summary of Furan Derivative Stability in Various Food and Beverage Matrices (Inferred for this compound)

Food/Beverage MatrixFuran Derivative(s) StudiedObservationImplication for this compound StabilityReference(s)
Brewed CoffeeFuran, 2-Methylfuran (B129897), 3-Methylfuran3-47% loss after 30 minutes of standing. Methylfuran loss was greater than furan.Likely to be unstable in hot beverages, with potential for significant evaporative loss.[4]
Fruit Juice (Shelf-stable)Furan, 2-Methylfuran, 3-MethylfuranConcentration increased during storage at 20-42°C. Formation rate was matrix-dependent.Stability is complex; formation from precursors may occur during storage, masking degradation.[5]
Canned Foods (Sterilized)Furan, 3-Methylfuran, this compound, Furfuryl AlcoholLevels were influenced by sterilization conditions but appeared relatively stable during the process itself.May be relatively stable during the initial thermal processing of canned goods.[2]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound in a specific food or beverage matrix, a well-designed stability study is crucial. The following outlines a general experimental protocol based on common practices for analyzing volatile compounds in food.

Sample Preparation and Storage
  • Matrix Selection: Choose representative food or beverage matrices (e.g., coffee, orange juice, canned vegetable puree).

  • Spiking (Optional): For matrices with low initial concentrations, spiking with a known amount of this compound standard may be necessary to accurately measure degradation.

  • Packaging: Package the samples in airtight containers that mimic commercial packaging to prevent loss of volatile compounds.

  • Storage Conditions: Store samples under controlled conditions. This typically includes a minimum of three temperatures:

    • Refrigerated: 4°C

    • Room Temperature: 20-25°C

    • Accelerated: 35-40°C

  • Time Points: Establish a sampling schedule based on the expected shelf-life of the product (e.g., 0, 1, 2, 4, 8, 12, 24 weeks).

Analytical Methodology: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a highly sensitive and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices.

  • Sample Extraction (HS-SPME):

    • An aliquot of the liquid or homogenized solid sample is placed in a headspace vial.

    • An internal standard (e.g., deuterated this compound) is added for quantification.

    • The vial is sealed and equilibrated at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

    • An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace to adsorb the analytes.

  • Gas Chromatography (GC):

    • The SPME fiber is inserted into the hot GC inlet, where the adsorbed compounds are desorbed onto the analytical column.

    • A temperature program is used to separate the compounds based on their boiling points and interactions with the column stationary phase.

  • Mass Spectrometry (MS):

    • The separated compounds are ionized and fragmented.

    • The mass-to-charge ratio of the fragments is used to identify and quantify the target analytes.

Table 2: Example HS-SPME-GC-MS Parameters for Furan Derivative Analysis

ParameterSetting
HS-SPME
Fiber CoatingDivinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Equilibration Temperature60°C
Equilibration Time15 minutes
Extraction Time20 minutes
GC
Injection ModeSplitless
Inlet Temperature250°C
ColumnDB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Oven Program40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
MS
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored Ions for this compoundm/z 96 (molecular ion), 67, 39

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Stability Study

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Interpretation Matrix Select Food/Beverage Matrix Spike Spike with this compound (optional) Matrix->Spike Package Package Samples Spike->Package Temp1 Refrigerated (4°C) Package->Temp1 Temp2 Room Temp (20-25°C) Package->Temp2 Temp3 Accelerated (35-40°C) Package->Temp3 Timepoints Sampling at t = 0, 1, 2, 4... weeks Temp1->Timepoints Temp2->Timepoints Temp3->Timepoints HS_SPME HS-SPME Extraction Timepoints->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Quantify Quantify this compound Concentration GC_MS->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Compare Compare with Other Furan Derivatives Kinetics->Compare

Caption: Workflow for a this compound stability study.

Simplified Formation Pathway of Furan Derivatives

Furan_Formation cluster_precursors Precursors cluster_process Process cluster_products Products Carbs Carbohydrates Heat Thermal Processing (e.g., Roasting, Canning) Carbs->Heat AminoAcids Amino Acids AminoAcids->Heat Lipids Polyunsaturated Fatty Acids Lipids->Heat Ascorbic Ascorbic Acid Ascorbic->Heat Furan Furan Heat->Furan Methylfuran 2-Methylfuran Heat->Methylfuran Ethylfuran This compound Heat->Ethylfuran Other Other Derivatives Heat->Other

References

A Comparative Assessment of the Toxicity of 2-Ethylfuran and Other Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of 2-ethylfuran and other notable furan (B31954) derivatives. The information presented is collated from a range of in vivo and in vitro studies to offer a comprehensive overview for professionals in toxicology and drug development. This document summarizes key toxicity data, details experimental methodologies for cytotoxicity assessment, and illustrates the primary metabolic pathway associated with furan-induced toxicity.

Executive Summary

Furan and its derivatives are a class of heterocyclic organic compounds that are of significant interest due to their presence in thermally processed foods, their use as flavoring agents, and their potential as biofuels. However, concerns have been raised regarding their toxicity, primarily linked to their metabolic activation into reactive species. This guide focuses on a comparative analysis of this compound with other key furan derivatives, including furan, 2-methylfuran (B129897), and furfural, to provide a clearer perspective on their relative toxicities.

Data Presentation

Acute Toxicity

The acute toxicity of furan and its derivatives is typically evaluated by determining the median lethal dose (LD50). The following table summarizes the available oral LD50 values for male rats.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Oral LD50 in Male Rats (mg/kg bw)Reference
Furan110-00-9C4H4O68.075.2[1]
This compound3208-16-0C6H8O96.13500[2]
2-Methylfuran534-22-5C5H6O82.10480[3]
Furfural98-01-1C5H4O296.08127[4][5]

Note: A lower LD50 value indicates higher acute toxicity.

In Vitro Cytotoxicity
Compound/DerivativeCell LineIC50 (µM)Reference CompoundReference
Pyridine carbohydrazide (B1668358) furan derivativeMCF-7 (Breast Cancer)4.06Staurosporine[6]
N-phenyl triazinone furan derivativeMCF-7 (Breast Cancer)2.96Staurosporine[6]
Furan-thiazole derivative (Compound 4c)MCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine (6.77 ± 0.41 µM)[7]
Furan-thiazole derivative (Compound 4c)HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine (8.4 ± 0.51 µM)[7]
Furopyrimidine derivative (Compound 7b)A549 (Lung Cancer)6.66Sorafenib (6.60 µM)[8]
Furopyrimidine derivative (Compound 7b)HT-29 (Colorectal Cancer)8.51Sorafenib (8.78 µM)[8]
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa (Cervical Cancer)62.37 µg/mL-[9]

Note: A lower IC50 value indicates greater cytotoxic potency. The data presented is for structurally more complex furan derivatives and may not be directly representative of the cytotoxicity of simple furans like this compound.

Mechanism of Toxicity: Metabolic Activation

The toxicity of many furan derivatives is not intrinsic but results from their metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2E1.[10] This bioactivation process leads to the formation of highly reactive and electrophilic intermediates that can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and toxicity.[10]

For furan, the primary reactive metabolite is cis-2-butene-1,4-dial.[10] Similarly, 2-methylfuran is metabolized to the reactive acetylacrolein.[11] These reactive aldehydes are thought to be key mediators of the hepatotoxicity and potential carcinogenicity of furan compounds. Detoxification can occur through conjugation with glutathione (B108866) (GSH).

G cluster_0 Metabolic Activation of Furan Derivatives cluster_1 Cellular Effects & Detoxification Furan_Derivative Furan / Furan Derivative (e.g., this compound) CYP450 Cytochrome P450 (CYP2E1) Furan_Derivative->CYP450 Oxidation Reactive_Metabolite Reactive α,β-Unsaturated Aldehyde (e.g., cis-2-butene-1,4-dial) CYP450->Reactive_Metabolite Metabolite Formation Covalent_Binding Covalent Binding Reactive_Metabolite->Covalent_Binding Conjugation Conjugation Reactive_Metabolite->Conjugation Macromolecules Cellular Macromolecules (Proteins, DNA) Covalent_Binding->Macromolecules Cellular_Damage Cellular Damage & Toxicity Covalent_Binding->Cellular_Damage GSH Glutathione (GSH) GSH->Conjugation Excretion Detoxification & Excretion Conjugation->Excretion

Metabolic activation and toxicity pathway of furan derivatives.

Experimental Protocols

Standard in vitro assays are employed to evaluate the cytotoxic effects of chemical compounds. The following are detailed methodologies for two commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12]

  • Incubation: Incubate the plate at 37°C for 1.5 to 4 hours.[12][13]

  • Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with furan derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 1.5-4h E->F G Add solubilizing agent (DMSO) F->G H Measure absorbance G->H I Calculate cell viability and IC50 H->I

References

A Comparative Guide to Analytical Methods for Furanic Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the three primary analytical techniques for the quantification of furanic compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The selection of an appropriate analytical method is critical for accurate and reliable quantification of furanic compounds, which are significant in various fields, including food safety, pharmaceutical stability, and biofuel development. This document summarizes their performance, provides detailed experimental protocols, and offers a logical framework for method selection.

Quantitative Performance Comparison

The choice of an analytical method is often dictated by its quantitative performance characteristics. The following tables summarize typical validation parameters for HPLC, GC-MS, and UV-Visible Spectrophotometry in the analysis of common furanic compounds like Furfural and 5-Hydroxymethylfurfural (5-HMF). Data has been compiled from various studies to provide a comparative perspective.

Table 1: Comparison of Method Validation Parameters for Furanic Compound Analysis

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Linearity (r²) > 0.999[1]> 0.99[2]> 0.997[3]
Limit of Detection (LOD) 0.05 µg/L - 1 mg/L[1][4]0.01 - 0.02 ng/g[2]8.4 µM (for DFF)[5]
Limit of Quantification (LOQ) 0.175 ng/g - 5 mg/L[4]0.04 - 0.06 ng/g[2]25.5 µM (for DFF)[5]
Accuracy (Recovery %) 70.1% - 101.5%[6]77.81% - 111.47%[7]98.54% - 99.98%[8]
Precision (%RSD) < 2%[4]< 2.5%[9]< 2%[10]

Table 2: Applicability and General Characteristics

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorption by the analyte.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[1]Requires analytes to be volatile and thermally stable.[1]Not dependent on volatility.
Sample Preparation Generally simpler, often involving dissolution and filtration.[1]Can be more complex, potentially requiring extraction and derivatization.[1]Can be very simple, but susceptible to interference from matrix components.
Selectivity Good, can be enhanced with specific detectors (e.g., DAD).Very high, especially with MS/MS, allowing for identification based on mass spectra.Lower, prone to interference from compounds with overlapping absorption spectra.
Instrumentation Cost Moderate to HighHighLow to Moderate
Typical Application Routine analysis, quality control, analysis of non-volatile furanic derivatives.High-sensitivity analysis, complex matrices, isomer separation, confirmatory analysis.Rapid screening, process monitoring, analysis of simpler matrices.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC and GC-MS analysis of furanic compounds.

High-Performance Liquid Chromatography (HPLC) Method for Furanic Compound Analysis

This protocol is based on methods used for the analysis of furanic compounds in various matrices.[1][4]

1. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare individual stock solutions of furanic compound standards (e.g., 5-HMF, furfural) in acetonitrile (B52724) or methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solutions with the mobile phase to construct a calibration curve.

  • Sample Preparation (Liquid-Liquid Extraction): For samples like transformer oil, mix 4 mL of the sample with 1 mL of acetonitrile. Vortex for 3 minutes and centrifuge at 5,000 x g for 5 minutes. The acetonitrile layer is collected for analysis.[1] For aqueous samples, simple filtration may be sufficient.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detector: Diode Array Detector (DAD) or UV detector set at the maximum absorbance wavelength of the target furanic compounds (e.g., ~280 nm for 5-HMF and furfural).[1]

  • Injection Volume: 5 µL.[1]

3. Data Analysis:

  • Identify and quantify the furanic compounds by comparing the retention times and peak areas of the samples with those of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Furanic Compound Analysis

This protocol is suitable for the analysis of volatile furanic compounds and their isomers.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare stock solutions of furanic compounds in a suitable solvent.

  • Internal Standard: Use a deuterated analog (e.g., furan-d4) as an internal standard.

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a saturated NaCl solution to enhance the partitioning of volatile analytes into the headspace.

    • Spike the sample with the internal standard solution.

    • Equilibrate the vial at a specific temperature (e.g., 35°C) for a set time (e.g., 15 minutes).

    • Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the analytes.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Injector: Splitless mode for high sensitivity.

  • Oven Temperature Program: An initial temperature of 35°C, held for 5 minutes, then ramped to 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

3. Data Analysis:

  • Identify compounds based on their retention times and mass spectra. Quantify using the ratio of the analyte peak area to the internal standard peak area.

Methodology Visualization

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction (e.g., with Acetonitrile) Sample->Extraction Filtration Filtration Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification

Caption: Workflow for HPLC analysis of furanic compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Vial Add to Headspace Vial with NaCl & Internal Standard Sample->Vial SPME HS-SPME Extraction Vial->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption Separation GC Capillary Column Separation Desorption->Separation Detection Mass Spectrometry Detection (SIM/MRM) Separation->Detection MassSpectra Mass Spectra & Chromatogram Detection->MassSpectra Identification Compound Identification & Quantification MassSpectra->Identification

Caption: Workflow for GC-MS analysis of furanic compounds.

Logical Framework for Method Selection

Method_Selection node_goal Goal: Quantify Furanic Compounds node_sensitivity High Sensitivity Required? node_goal->node_sensitivity node_matrix Complex Matrix? node_sensitivity->node_matrix No node_gcms GC-MS node_sensitivity->node_gcms Yes node_volatility Analytes Volatile & Thermally Stable? node_matrix->node_volatility No node_matrix->node_gcms Yes node_cost Low Cost & High Throughput Needed? node_volatility->node_cost Yes node_hplc HPLC node_volatility->node_hplc No node_cost->node_hplc No node_uvvis UV-Vis Spectrophotometry node_cost->node_uvvis Yes

Caption: Decision tree for selecting an analytical method.

References

Benchmarking the solvent properties of 2-Ethylfuran against traditional solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Ethylfuran and Traditional Solvents

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical synthesis and drug development, profoundly influencing reaction kinetics, yield, and the environmental footprint of a process. As the chemical industry pivots towards more sustainable practices, there is a growing interest in bio-derived solvents. This compound, a furan (B31954) derivative that can be sourced from renewable feedstocks, presents itself as a potential alternative to conventional petroleum-based solvents. This guide provides an objective comparison of the solvent properties of this compound against established solvents: Toluene (B28343), Tetrahydrofuran (THF), and Methyl tert-butyl ether (MTBE), supported by experimental data and standardized methodologies.

Physicochemical Properties: A Quantitative Comparison

The fundamental properties of a solvent dictate its suitability for specific applications. The following table summarizes key physical and chemical data for this compound and the selected traditional solvents.

PropertyThis compoundTolueneTetrahydrofuran (THF)Methyl tert-butyl ether (MTBE)
Molecular Formula C₆H₈OC₇H₈C₄H₈OC₅H₁₂O
Molecular Weight ( g/mol ) 96.1392.1472.1188.15
Boiling Point (°C) 92-93110.66655.2
Melting Point (°C) -90.0-95.0-108.4-109
Density (g/mL at 20-25°C) 0.903-0.9120.8670.8880.740
Flash Point (°C) (Closed Cup) -24-20-28
Solubility in Water Slightly soluble/Insoluble[1][2]Insoluble[3]Miscible[4][5]Sparingly soluble[6]
Refractive Index (at 20°C) 1.439-1.450[2][7]1.4971.407~1.369 (at 25°C)[8]
Relative Polarity N/A0.0990.2070.124

Note: Data compiled from multiple sources. Slight variations may exist based on experimental conditions.

Experimental Protocols

The data presented in this guide are determined by standardized experimental methods to ensure reproducibility and accuracy. Below are brief descriptions of the protocols for key properties.

1. Boiling Point Determination: The boiling point of organic liquids is typically determined via distillation methods as described in standards like ASTM D1078.[9] In this procedure, the sample is heated in a distillation flask, and the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point.[9] For small sample volumes, a micro boiling point determination method using a capillary tube within a heated sample tube can be employed.[10]

2. Density Measurement: Density is measured using a digital density meter according to standards like ASTM D4052.[2][11] This method involves introducing a small volume of the liquid into an oscillating U-tube.[6] The instrument measures the change in the oscillation frequency caused by the mass of the sample, which is then used to calculate the density.[6] Alternatively, a pycnometer (density cup) can be used as per ASTM D1475, where the mass of a precise volume of the liquid is determined.[5]

3. Flash Point Testing: The flash point is a measure of a solvent's flammability. The Pensky-Martens closed-cup test (ASTM D93) is a common method.[4][12] A sample is heated in a closed brass cup at a controlled rate while being stirred.[4] An ignition source is periodically introduced into the cup until a flash is observed; the temperature at which this occurs is the flash point.[12] Closed-cup methods generally yield lower flash points than open-cup methods as they better contain the vapors.[13]

4. Water Solubility: Aqueous solubility can be determined by various methods depending on the solubility range, as outlined in ASTM E1148.[14] A common laboratory procedure involves placing a known amount of the organic compound (e.g., 0.1 g or 0.2 mL) into a test tube and incrementally adding a solvent like water (e.g., 3 mL) while shaking to observe dissolution.[15] For quantitative analysis, a generator column method can be used, where water is passed through a column packed with the test compound on a solid support to create a saturated solution, which is then analyzed.

5. Solvent Power (Kauri-Butanol Value): The Kauri-Butanol (Kb) value is a standardized measure of a hydrocarbon solvent's cleaning power, determined by ASTM D1133.[8][16] The test measures the volume of a solvent required to cause turbidity in a standard solution of kauri resin dissolved in n-butanol.[17] A higher Kb value indicates a stronger solvency.[8][16][18]

Performance and Application Insights

Solvency and Polarity: The principle of "like dissolves like" is fundamental to predicting solvency.[1] Toluene, an aromatic hydrocarbon, is effective at dissolving nonpolar compounds. THF is a moderately polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar substances, which contributes to its versatility.[4] MTBE is also considered a nonpolar solvent.[17] this compound, with its ether-like oxygen atom and hydrocarbon chain, is expected to be more soluble in organic solvents than in water.[1] Its structure suggests it would be a good solvent for a range of organic compounds.

Reaction Conditions: A solvent's boiling point is crucial for reactions conducted at elevated temperatures. Toluene's high boiling point (110.6°C) makes it suitable for reactions requiring high heat.[19] this compound has a boiling point of 92-93°C, offering a moderately high temperature for reflux conditions, higher than both THF (66°C) and MTBE (55.2°C).[1][4][17] This positions it as a useful intermediate for reactions that require more heat than THF can provide but where the high temperature of toluene is not necessary or desired.

Work-up and Separation: Post-reaction work-up often involves aqueous extraction to remove impurities. THF's complete miscibility with water can complicate this process, often requiring the use of additional solvents or brines to achieve phase separation.[4] In contrast, this compound's low solubility in water, similar to Toluene and MTBE, is a significant advantage.[1][2] It allows for cleaner and easier phase separations during aqueous extractions, potentially reducing overall solvent waste and simplifying the purification process.

Safety and Environmental Profile:

  • Flammability: All four solvents are flammable, with MTBE, THF, and this compound having particularly low flash points, indicating a high fire hazard.[3][7][8][20]

  • Toxicity and Hazards: Toluene is a known reproductive toxicant and can cause neurological damage with chronic exposure.[3] MTBE is a known groundwater contaminant due to its persistence and solubility in water.[6] Ethers like THF have a tendency to form explosive peroxides upon exposure to air and light, requiring stabilization and careful handling.[4] While specific long-term toxicity data for this compound requires further investigation, its potential derivation from renewable sources is a significant environmental advantage.

Visualizing Workflows in Solvent Science

To better illustrate the logical processes in solvent selection and characterization, the following diagrams are provided.

SolventSelectionWorkflow Start Define Reaction Requirements Solvency Evaluate Solvency (Like Dissolves Like) Start->Solvency Conditions Check Reaction Conditions (Boiling Point, Freezing Point) Solvency->Conditions Separation Consider Work-up & Separation (Water Miscibility) Conditions->Separation Safety Assess Safety Profile (Flash Point, Toxicity) Separation->Safety Environmental Evaluate Environmental Impact (Source, Disposal) Safety->Environmental Decision Select Optimal Solvent Environmental->Decision Decision->Solvency Re-evaluate End Proceed with Experiment Decision->End Solvent Chosen

Caption: A workflow for selecting an appropriate solvent for a chemical process.

SolventCharacterizationWorkflow Start Obtain Solvent Sample Purity Assess Purity (e.g., GC, NMR) Start->Purity Density Measure Density (ASTM D4052) Purity->Density BoilingPoint Determine Boiling Point (ASTM D1078) Purity->BoilingPoint FlashPoint Measure Flash Point (ASTM D93) Purity->FlashPoint Solubility Test Water Solubility (ASTM E1148) Purity->Solubility Report Compile Data Sheet Density->Report BoilingPoint->Report FlashPoint->Report Solubility->Report

References

Validation of Quantification Methods for 2-Ethylfuran in Biofuel Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Ethylfuran, a furanic compound of interest in the composition of biofuels, is critical for quality control, process optimization, and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the determination of this compound in biofuel matrices, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) based methods. Alternative approaches, such as High-Performance Liquid Chromatography (HPLC), are also discussed. The information presented herein is supported by a synthesis of published experimental data to aid researchers in the selection and validation of suitable quantification methods.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification is contingent on several factors, including the complexity of the biofuel matrix, required sensitivity, and the availability of instrumentation. GC-MS has emerged as the most prevalent and robust technique for the analysis of volatile organic compounds like this compound in complex mixtures. HPLC offers an alternative, particularly for less volatile furanic compounds, though its application for this compound in biofuels is less documented.

The following tables summarize key validation parameters for these methods, compiled from studies on furanic compounds in various matrices. It is important to note that performance characteristics can vary based on the specific biofuel blend and instrumental setup.

Table 1: Performance Characteristics of GC-MS Based Methods for Furanic Compound Quantification

Validation ParameterTypical Performance DataReferences
Linearity (r²) > 0.99[1]
Limit of Detection (LOD) 0.01 - 0.02 ng/g[1]
Limit of Quantification (LOQ) 0.04 - 0.06 ng/g[1]
Recovery (%) 77.81 - 111.47%[1]
Precision (RSD %) Intraday: < 15%, Interday: < 22%[2]
Specificity High, especially with MS/MS, allows for isomer separation (e.g., this compound and 2,5-dimethylfuran)[3]

Table 2: Performance Characteristics of HPLC-Based Methods for Furanic Compound Quantification

Validation ParameterTypical Performance DataReferences
Linearity (r²) > 0.997[4]
Limit of Detection (LOD) ~1 ppb (v/v) for some furans in oil matrices[4]
Limit of Quantification (LOQ) ~5 ppb (v/v) for some furans in oil matrices[4]
Recovery (%) > 98% for some furans in oil matrices[4]
Precision (RSD %) < 7.3% at 5 ppb, < 2.4% at 1000 ppb[4]
Specificity Moderate, dependent on chromatographic resolution and detector type (e.g., UV-Vis, DAD). May be susceptible to matrix interference.[5]

Experimental Protocols

A detailed methodology for the validation of a quantification method for this compound in a biofuel blend using Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for furan (B31954) analysis in complex matrices.[2][6][7]

Preparation of Standards and Reagents
  • This compound Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or the biofuel matrix itself, if analyte-free).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., deuterated this compound or another compound not present in the sample with similar chemical properties).

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the this compound stock solution into the biofuel matrix. The concentration range should encompass the expected concentration of this compound in the samples. Add a constant amount of the internal standard to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation (HS-SPME)
  • Place a measured aliquot (e.g., 1-5 mL) of the biofuel sample, calibration standard, or QC sample into a headspace vial.

  • Add a known amount of a salting-out agent (e.g., sodium chloride) to enhance the volatility of the analyte.

  • Seal the vial tightly with a septum cap.

  • Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of this compound between the liquid and headspace phases.

  • Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to extract the volatile compounds.

  • Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for a defined period to ensure complete transfer of the analytes.

    • Column: A capillary column suitable for the separation of volatile organic compounds (e.g., a mid-polarity column like a DB-624 or equivalent).

    • Oven Temperature Program: An optimized temperature program to ensure the separation of this compound from other matrix components and potential isomers. For example, start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantification, SIM mode is preferred for higher sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

Method Validation Parameters

The following parameters should be assessed to validate the analytical method according to ICH Q2(R1) guidelines:

  • Specificity: Analyze blank biofuel samples to ensure no interfering peaks are present at the retention time of this compound and the internal standard.

  • Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the concentration. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Range: The range of the method is the interval between the upper and lower concentrations of the calibration curve that have been demonstrated to have acceptable linearity, accuracy, and precision.

  • Accuracy: Analyze the QC samples and calculate the percent recovery. The mean recovery should be within an acceptable range (e.g., 80-120%).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze replicate QC samples on the same day and under the same operating conditions. The relative standard deviation (RSD) should be within an acceptable limit (e.g., <15%).

    • Intermediate Precision (Inter-assay precision): Analyze replicate QC samples on different days, with different analysts, or on different instruments. The RSD should be within an acceptable limit (e.g., <20%).

  • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected. It can be determined based on the signal-to-noise ratio (typically S/N ≥ 3).

  • Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision. It can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) and confirmed by analyzing samples at this concentration.

  • Robustness: Intentionally vary method parameters (e.g., incubation temperature, extraction time, GC oven temperature ramp) and observe the effect on the results. The method is considered robust if small variations in the parameters do not significantly affect the results.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of a quantification method for this compound in biofuel blends.

G cluster_prep 1. Preparation cluster_sample 2. Sample Preparation (HS-SPME) cluster_analysis 3. GC-MS Analysis cluster_validation 4. Method Validation prep_standards Prepare Standards (Stock, Calibration, QC) sample_aliquot Aliquot Sample/ Standard/QC prep_standards->sample_aliquot prep_is Prepare Internal Standard (IS) prep_is->sample_aliquot add_salt Add Salting-out Agent sample_aliquot->add_salt seal_vial Seal Vial add_salt->seal_vial incubate Incubate seal_vial->incubate extract Expose SPME Fiber incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb gc_separation Chromatographic Separation desorb->gc_separation ms_detection Mass Spectrometric Detection (SIM/Scan) gc_separation->ms_detection linearity Linearity & Range ms_detection->linearity accuracy Accuracy ms_detection->accuracy precision Precision (Repeatability & Intermediate) ms_detection->precision lod_loq LOD & LOQ ms_detection->lod_loq specificity Specificity ms_detection->specificity robustness Robustness ms_detection->robustness

References

Comparative study of the synthesis efficiency of different furanic biofuels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis Efficiency of Furanic Biofuels

The quest for sustainable and renewable energy sources has positioned furanic biofuels as promising alternatives to conventional fossil fuels. Derived from lignocellulosic biomass, compounds such as 2,5-dimethylfuran (B142691) (DMF), 5-hydroxymethylfurfural (B1680220) (HMF), and furfural (B47365) are at the forefront of biorefinery research. This guide provides a comparative analysis of the synthesis efficiency of these key furanic biofuels, supported by experimental data, to aid researchers, scientists, and drug development professionals in this evolving field.

Synthesis Pathways Overview

The production of furanic biofuels originates from the carbohydrate fractions of biomass. Polysaccharides (cellulose and hemicellulose) are first depolymerized into their constituent sugars (e.g., glucose, fructose (B13574), xylose). These monosaccharides then undergo catalytic dehydration to form furanic platforms like HMF and furfural. Subsequently, HMF can be further upgraded to DMF through hydrodeoxygenation.

G Biomass Lignocellulosic Biomass Sugars C5 & C6 Sugars (Xylose, Glucose, Fructose) Biomass->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration (from C6) Furfural Furfural Sugars->Furfural Dehydration (from C5) DMF 2,5-Dimethylfuran (DMF) HMF->DMF Hydrodeoxygenation (HDO) Biofuels Other Biofuels & Chemicals HMF->Biofuels Furfural->Biofuels

General synthesis pathways from biomass to furanic biofuels.

Comparative Data on Synthesis Efficiency

The efficiency of furanic biofuel synthesis is highly dependent on the feedstock, catalyst, solvent system, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate a direct comparison of different synthesis strategies.

Table 1: Synthesis of 5-Hydroxymethylfurfural (HMF)
FeedstockCatalystSolventTemperature (°C)TimeYield (%)Reference
FructoseSulfonic acid functionalized SBA-15DMSO1301 h78.7[1]
FructoseNovel strategy with simultaneous circulationWater-->94[2]
FructoseCarbon-based solid acidDMSO1301.5 h91.2[3]
FructoseNb2O5Water1653 h57[4]
GlucoseNovel strategy with simultaneous circulationWater--~70[2]
Glucose[EMIM]HSO4 (Ionic Liquid)[EMIM]HSO450->80[5]
Corn StoverMetal halides---45[6]
Maple WoodMetal halides---51[6]
Table 2: Synthesis of Furfural
FeedstockCatalystSolventTemperature (°C)TimeYield (%)Reference
Lignocellulosic ResiduesSulfuric acidWater (steam stripping)--≤50 (molar)[7][8]
Corn CobsFeCl3 with seawater and acetic acid---72[8]
XyloseSnCl4EMIMBr (Ionic Liquid)1301 h71.1[9]
XylanSnCl4EMIMBr (Ionic Liquid) with water--57.3[9]
Corn StalkSnCl4EMIMBr (Ionic Liquid) with water--54.5[9]
Corn CobsB:LA-SG (SiO2)Water1700.5 h45.3[10]
Table 3: Synthesis of 2,5-Dimethylfuran (DMF) from HMF
CatalystSupportSolventTemperature (°C)H2 Pressure (MPa)TimeYield (%)Reference
NiZirconium Phosphate (B84403)THF240520 h68.1[11][12]
PdCuActivated Carbon-160--97.2[13]
CuActivated CarbonIsopropyl Alcohol190In-situ H210 h>96[14]
Cu-NiBiochar----93.5[15]
RuCarbon-190--81.0[16]
20 wt% CoDealuminated Beta zeolite-1501.53 h83.1[16]
Raney Ni--180--88.5[16]
40% NiZSM-5----96.2[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of HMF, Furfural, and DMF.

Protocol 1: Synthesis of HMF from Fructose using a Solid Acid Catalyst

Objective: To synthesize HMF from fructose using a sulfonic acid-functionalized SBA-15 catalyst.

Materials:

  • Fructose

  • Sulfonic acid functionalized SBA-15 (SBA-15-SO3H) catalyst

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction vessel (e.g., sealed tube or batch reactor)

  • Heating system with temperature control

  • Magnetic stirrer

  • Analytical equipment (e.g., HPLC) for product analysis

Procedure:

  • In a typical experiment, a specific amount of fructose and SBA-15-SO3H catalyst are added to a reaction vessel.

  • DMSO is added as the solvent to achieve a desired substrate concentration.

  • The vessel is sealed and placed in a preheated oil bath or heating mantle set to 130°C.

  • The reaction mixture is stirred continuously for 1 hour to ensure uniform heating and mixing.

  • After the reaction, the vessel is cooled to room temperature.

  • The solid catalyst is separated from the liquid product mixture by centrifugation or filtration.

  • The liquid sample is then diluted and analyzed by HPLC to determine the concentration of HMF and unreacted fructose, allowing for the calculation of conversion and yield.[1]

Protocol 2: Synthesis of Furfural from Xylose in an Ionic Liquid

Objective: To produce furfural from xylose using SnCl4 as a catalyst in an ionic liquid medium.

Materials:

  • Xylose

  • Tin(IV) chloride (SnCl4)

  • 1-ethyl-3-methylimidazolium bromide (EMIMBr)

  • Reaction vessel

  • Heating and stirring apparatus

  • Extraction solvent (e.g., ethyl acetate)

  • Analytical equipment (e.g., GC or HPLC)

Procedure:

  • Xylose and the ionic liquid EMIMBr are added to the reaction vessel.

  • The catalyst, SnCl4, is added to the mixture.

  • The reactor is heated to 130°C with constant stirring for 1 hour.

  • After the reaction, the mixture is cooled.

  • Furfural is extracted from the ionic liquid phase using an organic solvent.

  • The organic phase is analyzed by GC or HPLC to quantify the furfural yield.[9]

Protocol 3: Synthesis of DMF from HMF via Catalytic Hydrodeoxygenation

Objective: To synthesize DMF from HMF using a supported nickel catalyst.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Ni supported on zirconium phosphate (Ni/ZrP) catalyst

  • Tetrahydrofuran (THF) as solvent

  • High-pressure autoclave reactor

  • Hydrogen gas (H2) source

  • Analytical equipment (e.g., GC-MS)

Procedure:

  • HMF, the Ni/ZrP catalyst, and THF are loaded into a high-pressure autoclave.

  • The reactor is sealed and purged with H2 several times to remove air.

  • The reactor is then pressurized with H2 to 5 MPa.

  • The reaction mixture is heated to 240°C with continuous stirring.

  • The reaction is allowed to proceed for 20 hours.

  • After the reaction, the autoclave is cooled to room temperature and depressurized.

  • The catalyst is removed by filtration.

  • The liquid product is analyzed by GC-MS to determine the conversion of HMF and the yield of DMF.[11][12]

Logical Workflow for Furanic Biofuel Production

The following diagram illustrates the logical workflow from biomass feedstock to the final furanic biofuel products, highlighting the key transformation stages.

G cluster_0 Upstream Processing cluster_1 Platform Chemical Synthesis cluster_2 Biofuel Production Biomass Biomass Feedstock (e.g., Corn Stover, Wood) Pretreatment Pretreatment & Hydrolysis Biomass->Pretreatment Sugars Sugar Platform (C5/C6 Sugars) Pretreatment->Sugars Dehydration Catalytic Dehydration Sugars->Dehydration HMF HMF Dehydration->HMF Furfural Furfural Dehydration->Furfural HDO Catalytic Upgrading (HDO) HMF->HDO Furfural->HDO DMF DMF HDO->DMF Other_Biofuels Other Biofuels HDO->Other_Biofuels

Workflow from biomass to furanic biofuels.

References

2-Ethylfuran in Internal Combustion Engines: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of 2-Ethylfuran's potential as a biofuel for internal combustion engines, with a comparative analysis against established alternatives, supported by experimental data.

Introduction

This compound (C₆H₈O), a furanic compound derivable from biomass, presents itself as a potential next-generation biofuel. Its molecular structure, featuring an ethyl group attached to a furan (B31954) ring, suggests favorable properties for use in internal combustion engines. This guide provides a comprehensive evaluation of this compound's performance, drawing comparisons with conventional gasoline and the widely used biofuel, ethanol (B145695). Due to a notable scarcity of direct engine performance data for this compound in publicly available research, this guide leverages experimental data from its close structural analog, 2-Methylfuran (2-MF), to provide a substantive comparative analysis. This approach is based on the chemical similarities within the alkylfuran family, offering valuable insights into the expected performance of this compound.

Physicochemical and Combustion Properties of this compound

While engine-specific performance data for this compound is limited, its fundamental physicochemical and combustion characteristics have been investigated. These properties are crucial in predicting its behavior as a fuel.

PropertyThis compound
Molecular Formula C₆H₈O
Molar Mass 96.13 g/mol
Boiling Point 92-93 °C
Density 0.912 g/mL at 25 °C

Research on the combustion characteristics of this compound indicates a high laminar burning velocity, a key factor that can contribute to more efficient combustion within an engine cylinder. Studies on its intrinsic flame instability suggest that it shares some combustion behaviors with other furan derivatives like 2-Methylfuran.[1]

Engine Performance and Emissions: A Comparative Analysis (with 2-Methylfuran as a proxy)

Experimental studies on 2-Methylfuran (2-MF) in spark-ignition (SI) engines provide the closest available data to project the performance of this compound. The following tables summarize the comparative performance of 2-MF against gasoline and ethanol.

Engine Performance Metrics
FuelIndicated Thermal Efficiency (ITE)Brake Specific Fuel Consumption (BSFC)Reference
2-Methylfuran (MF) ~3% higher than gasolineApprox. 30% lower (volumetric) than ethanol[2][3]
Gasoline Baseline-[2][3]
Ethanol Comparable to gasoline-[2][3]
Gaseous Emissions

| Fuel | HC Emissions | CO Emissions | NOx Emissions | Reference | | :--- | :--- | :--- | :--- | | 2-Methylfuran (MF) | At least 61% lower than gasoline | Lower than gasoline and ethanol | Higher than gasoline and ethanol |[2] | | Gasoline | Baseline | Baseline | Baseline |[2] | | Ethanol | Lower than gasoline | Lower than gasoline | Comparable to gasoline |[2] |

Experimental Protocols

The data for 2-Methylfuran presented above was obtained through standardized engine testing protocols. A typical experimental setup is described below.

Engine Setup: The experiments were conducted on a single-cylinder, spray-guided, direct-injection spark-ignition (DISI) research engine.[2][3] The engine was coupled to a dynamometer to control speed and load.[2][3]

Instrumentation: In-cylinder pressure was measured using a pressure transducer. Gaseous emissions (CO, HC, NOx) were analyzed using a gas analyzer.[3]

Operating Conditions: The engine was operated at a constant speed (e.g., 1500 rpm) under various loads.[2][3] Tests were conducted at a stoichiometric air-fuel ratio with fuel-specific optimized spark timings.[2][3]

Logical Relationships in Fuel Performance

The following diagram illustrates the logical flow from fuel properties to engine performance and emission outcomes, a framework applicable to this compound and other biofuels.

Fuel_Performance_Pathway cluster_fuel Fuel Properties cluster_engine Engine Parameters & Performance cluster_emissions Emissions Fuel_Properties Physicochemical Properties (e.g., Energy Density, Stoichiometric A/F Ratio) Combustion_Props Combustion Characteristics (e.g., Laminar Burning Velocity, Knock Resistance) Fuel_Properties->Combustion_Props Performance_Metrics Engine Performance (e.g., BTE, BSFC) Fuel_Properties->Performance_Metrics Emissions Exhaust Emissions (e.g., HC, CO, NOx) Fuel_Properties->Emissions Combustion_Process In-Cylinder Combustion (e.g., Combustion Phasing, Duration, Peak Pressure) Combustion_Props->Combustion_Process Engine_Params Engine Operating Conditions (e.g., Speed, Load, Spark Timing) Engine_Params->Combustion_Process Combustion_Process->Performance_Metrics Combustion_Process->Emissions

Fuel Properties to Engine Outcomes Pathway

Conclusion

Based on the available data for its close analog 2-Methylfuran, this compound holds promise as a high-performance biofuel. The expected advantages include higher thermal efficiency and significantly lower hydrocarbon and carbon monoxide emissions compared to gasoline.[2][3] However, a potential drawback is an increase in nitrogen oxide emissions, a common characteristic of many oxygenated biofuels due to higher combustion temperatures.[2]

The lack of direct experimental data on this compound in internal combustion engines highlights a critical area for future research. Comprehensive engine testing is necessary to validate the performance projections made in this guide and to fully understand its potential and challenges as a sustainable transportation fuel. Further studies should focus on optimizing engine parameters for this compound to maximize its benefits while mitigating NOx emissions.

References

A Head-to-Head Comparison of 2-Ethylfuran and 2,5-Dimethylfuran as Next-Generation Biofuel Candidates

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Scientists

The imperative to reduce reliance on fossil fuels has catalyzed significant research into sustainable, biomass-derived alternatives. Among the most promising candidates are furanic compounds, which can be synthesized from lignocellulosic biomass. This guide provides a detailed, data-driven comparison of two leading furan (B31954) derivatives: 2-Ethylfuran (2-EF) and 2,5-Dimethylfuran (2,5-DMF). We will objectively evaluate their physicochemical properties, combustion characteristics, and production pathways, supported by experimental data and methodologies, to inform future research and development in the biofuel sector.

Biomass-to-Biofuel: Production Pathways

Both this compound and 2,5-Dimethylfuran are typically derived from C5 and C6 sugars found in lignocellulosic biomass. The common route involves the acid-catalyzed dehydration of these sugars (fructose being a key substrate) into the crucial platform chemical, 5-hydroxymethylfurfural (B1680220) (HMF).[1][2] HMF then undergoes catalytic hydrodeoxygenation to yield 2,5-DMF.[1][2][3] The production of this compound follows a similar pathway, involving different catalytic strategies to achieve the ethyl group substitution. The general pathway from biomass to these furanic fuels is visualized below.

G cluster_0 Biomass Feedstock cluster_1 Processing & Conversion cluster_2 Final Biofuel Products Lignocellulose Lignocellulosic Biomass Sugars C6 Sugars (e.g., Fructose, Glucose) Lignocellulose->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Acid-Catalyzed Dehydration DMF 2,5-Dimethylfuran (2,5-DMF) HMF->DMF Catalytic Hydrodeoxygenation EF This compound (2-EF) HMF->EF Catalytic Conversion

Fig. 1: Generalized production pathway from lignocellulosic biomass to 2,5-DMF and 2-EF.

Physicochemical Fuel Properties: A Quantitative Comparison

The viability of a fuel candidate is largely determined by its physical and chemical properties, which dictate its storage, handling, and performance characteristics. The table below summarizes key properties for 2-EF and 2,5-DMF, with conventional gasoline and ethanol (B145695) included for reference.

PropertyThis compound (2-EF)2,5-Dimethylfuran (2,5-DMF)GasolineEthanol
Chemical Formula C₆H₈O[4]C₆H₈O[5]C₄-C₁₂C₂H₅OH
Molar Mass ( g/mol ) 96.13[4]96.13[5]~100-10546.07
Density @ 25°C (g/mL) ~0.912[4]~0.890[5][6]~0.72-0.78[6]~0.789
Boiling Point (°C) 92-93[4][7]92-94[5]25-21578
Research Octane (B31449) Number (RON) Data not available119[5]91-98~108
Motor Octane Number (MON) Data not available88.1[6]81-88~90
Energy Density (MJ/L) ~30.7 (estimated)29.3 - 31.5[6][8]~32[6][8]~23[8]
Lower Heating Value (MJ/kg) Data not available33.7[5]~43.2[5]~26.9[5]
Latent Heat of Vaporization (kJ/kg) Data not available~330.5-332.1~350~904
Stoichiometric Air/Fuel Ratio 10.7210.72[5]~14.6[5]~9.0[5]
Water Solubility InsolubleInsoluble[5]InsolubleMiscible

Note: Some experimental data for this compound are not widely published in the reviewed literature. Gasoline properties vary depending on the specific blend.

Key Insights from Data:

  • Energy Density: 2,5-DMF possesses an energy density that is remarkably comparable to gasoline and approximately 40% higher than ethanol.[5][8][9] This is a significant advantage, implying a similar fuel tank range.

  • Octane Number: 2,5-DMF exhibits a very high Research Octane Number (RON) of 119, indicating excellent anti-knock characteristics suitable for high-compression, high-efficiency engines.[5]

  • Water Solubility: Both furanic fuels are insoluble in water, a critical advantage over ethanol, which is hygroscopic.[5] This property prevents phase separation in fuel blends and simplifies storage and distribution infrastructure.

  • Physical Properties: Both 2-EF and 2,5-DMF have boiling points and densities that fall within the range of gasoline components, suggesting good compatibility with existing engine technology.[4][5][7]

Combustion and Engine Performance

Beyond static properties, a fuel's performance in an engine is the ultimate measure of its potential.

Laminar burning velocity is a fundamental combustion property that influences flame stability and engine performance. Experimental studies conducted in constant volume vessels show that the laminar burning velocity of 2,5-DMF is very similar to that of gasoline, particularly in the near-stoichiometric range (equivalence ratios of 0.9-1.1), with differences within 10%.[10] Ethanol, by comparison, generally exhibits a higher laminar burning velocity.[10] Studies on this compound's combustion characteristics, including its laminar burning velocity, have been undertaken to understand its performance as a next-generation fuel.[11]

Engine studies, primarily focusing on 2,5-DMF, reveal promising performance:

  • Thermal Efficiency: In single-cylinder direct-injection spark-ignition (DISI) engines, the thermal efficiency of 2,5-DMF is found to be similar to that of gasoline.[5]

  • Knock Resistance: The high octane number of 2,5-DMF translates to superior anti-knock performance compared to gasoline, allowing for more advanced spark timing and potentially higher engine efficiency.[12][13]

  • Emissions: When blended with gasoline, 2,5-DMF has been shown to reduce carbon monoxide (CO) and unburned hydrocarbon (HC) emissions compared to pure gasoline.[14] However, some studies report a slight increase in nitrogen oxide (NOx) emissions, which is often associated with higher combustion temperatures.[14] In compression-ignition engines, blending 2,5-DMF with diesel tends to reduce particulate matter concentrations under most operating conditions.[15]

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures. Below are overviews of the methodologies for determining key fuel properties.

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio, following ASTM D2699 for RON and ASTM D2700 for MON, respectively.[16][17][18]

  • Engine Setup: The CFR engine is prepared and calibrated according to the specific ASTM standard. Operating conditions for RON (600 rpm, lower intake temperature) are less severe than for MON (900 rpm, higher intake temperature).[16]

  • Reference Fuels: Primary reference fuels (PRF), which are blends of iso-octane (octane number 100) and n-heptane (octane number 0), are used.

  • Bracketing Procedure: The test fuel is run in the engine, and its knocking intensity is measured using a knock sensor.

  • The knocking intensity is then "bracketed" by finding two PRF blends—one that knocks more and one that knocks less than the sample.

  • Interpolation: The octane number of the test fuel is calculated by interpolating between the octane numbers and knock intensity readings of the two bracketing reference fuels.[19]

Laminar burning velocity is often measured using a spherically expanding flame in a constant volume combustion chamber.[10][20][21]

  • Mixture Preparation: A precisely controlled homogeneous mixture of the fuel vapor and air (oxidizer) is prepared and introduced into a spherical, high-pressure combustion vessel.[20]

  • Ignition: The mixture is ignited at the center of the vessel by a pair of electrodes, creating a spherical, outwardly propagating flame.

  • Data Acquisition: The flame propagation is recorded using high-speed schlieren photography or another imaging technique.[10][20] Simultaneously, the pressure rise inside the vessel is recorded with a high-frequency pressure transducer.

  • Flame Speed Calculation: The flame radius over time is extracted from the images to calculate the stretched flame speed.

  • Data Analysis: The unstretched laminar burning velocity is determined by extrapolating the relationship between the flame speed and the flame stretch rate (a function of the flame radius and speed) to a stretch rate of zero.[10] Thermodynamic models are used to account for the effects of pressure and temperature changes during the combustion event.[21]

G cluster_0 Phase 1: Fuel Characterization cluster_1 Phase 2: Engine Performance & Emissions Testing cluster_2 Phase 3: Analysis & Conclusion Fuel Procure/Synthesize Biofuel Candidate (e.g., 2-EF, 2,5-DMF) Properties Measure Physicochemical Properties (Density, Viscosity, LHV) Fuel->Properties Octane Determine Octane Number (RON/MON via CFR Engine) Fuel->Octane Lbv Measure Laminar Burning Velocity Fuel->Lbv Blend Prepare Fuel Blends (e.g., with gasoline) Properties->Blend Octane->Blend Lbv->Blend Engine Engine Dynamometer Test (SI or CI Engine) Blend->Engine Performance Analyze Performance Data (Torque, Power, Efficiency, Knock Intensity) Engine->Performance Emissions Measure Emissions (HC, CO, NOx, PM) Engine->Emissions Analysis Comparative Analysis vs. Baseline Fuels Performance->Analysis Emissions->Analysis Conclusion Draw Conclusions on Fuel Viability Analysis->Conclusion

Fig. 2: Standard experimental workflow for evaluating a novel biofuel candidate.

Conclusion

This head-to-head comparison demonstrates that both this compound and 2,5-Dimethylfuran are highly promising biofuel candidates that warrant continued investigation.

2,5-Dimethylfuran (2,5-DMF) stands out as an extensively studied and exceptionally viable alternative to gasoline. Its high energy density, high octane rating, and insolubility in water make it a near "drop-in" replacement fuel, overcoming many of the limitations associated with ethanol.[5][8][9] Its combustion characteristics are remarkably similar to gasoline, and it shows potential for reducing certain harmful emissions.[10][14]

This compound (2-EF) , while less characterized in publicly available literature, shares the same advantageous furanic backbone. Its similar molecular structure, boiling point, and density suggest it likely possesses comparable beneficial properties.[4][7] It is a compelling subject for further research to fully quantify its fuel properties and engine performance to determine its specific advantages and potential applications.

For research and drug development professionals exploring sustainable chemical platforms, both furan derivatives represent a significant step forward from first-generation biofuels, offering a pathway to high-performance, infrastructure-compatible liquid fuels from renewable biomass.

References

A Comparative Guide to the Accurate and Precise Quantification of 2-Ethylfuran in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of 2-Ethylfuran, a volatile organic compound found in a variety of thermally processed foods and beverages, presents a significant analytical challenge due to its low concentration and the complexity of food matrices.[1][2] This guide provides a comparative overview of common analytical techniques, focusing on their accuracy and precision, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs. The primary methods discussed are Headspace (HS) extraction and Solid-Phase Microextraction (SPME), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Comparison

The most prevalent methods for this compound quantification involve gas chromatography coupled with mass spectrometry, which is essential for separating and identifying volatile compounds.[3] The choice of the sample introduction technique, either static headspace (HS) or headspace solid-phase microextraction (HS-SPME), significantly impacts the method's performance.[4]

  • Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS): This technique involves heating the sample in a sealed vial to allow volatile compounds like this compound to partition into the headspace gas. A portion of this gas is then injected into the GC-MS system. HS-GC-MS is a robust and automated method, particularly suitable for samples with higher concentrations of the analyte, such as coffee.[5]

  • Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS): HS-SPME is a more sensitive technique where a coated fiber is exposed to the headspace of the sample.[5] The fiber adsorbs and concentrates the volatile analytes before they are desorbed in the GC injector. This method is advantageous for detecting trace levels of this compound in complex matrices like baby food, cereals, and fruit juices.[4][5] The choice of fiber coating is critical; for instance, Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly used for furan (B31954) analysis.[5][6] Recent advancements, such as the SPME Arrow, offer improved analyte responses compared to traditional SPME fibers.[7]

A significant challenge in this compound analysis is its co-elution with its isomer, 2,5-dimethylfuran (B142691).[3][8] Complete chromatographic separation is crucial for accurate quantification. The use of specific GC columns, such as the Supelco Equity-1, has been shown to achieve baseline separation of these isomers.[3][8]

Quantitative Performance Data

The following tables summarize the performance of different methods for the quantification of this compound and related compounds in various food matrices.

Table 1: Performance of HS-SPME-GC-MS for Furan and Alkylfurans Quantification

MatrixAnalyte(s)LOD (ng/g)LOQ (ng/g)Recovery (%)Precision (RSD %)Reference
Juice, Canned Food, Baby FoodFuran, 2-Methylfuran, this compound, etc.0.2 - 0.5-80 - 114.7-[9]
Eight Food MatricesFuran0.01 - 0.020.04 - 0.0677.81 - 111.47-[10][11]
Cereals, Coffee, Infant ProductsFuran and 5 Alkylfurans--80 - 110< 14 (Repeatability)[3][8]
CoffeeFuran0.0020.006-8 - 10[12]
JuiceThis compound-0.003 - 0.0176 - 1171 - 20[9]
Canned Oily FishThis compound-0.003 - 0.0176 - 1171 - 20[9]

Table 2: Performance of HS-GC-MS for Furan and Alkylfurans Quantification

MatrixAnalyte(s)LOQ (µg/kg)Recovery (%)Precision (RSD %)Reference
CoffeeFuran and Alkylfurans20080 - 110< 7.4[4]
Processed Foods (Coffee, Soy Sauce, etc.)Furan and Alkylfurans0.5 - 4.192 - 1160.9 - 12.9[13]
Processed Foods (Coffee, Baby Food, Mackerel)Furan and 6 Alkylfurans< 20-≤ 10[14]

Experimental Protocols

Below are detailed methodologies for the HS-SPME-GC-MS and HS-GC-MS techniques.

Protocol 1: HS-SPME-GC-MS for this compound in Food

This protocol is a generalized procedure based on common practices in the cited literature.[7][9][12]

  • Sample Preparation:

    • Homogenize 1-5 g of the solid or liquid sample.

    • Place the homogenized sample into a 20 mL headspace vial.

    • Add a saturated NaCl solution to enhance the release of volatile compounds.

    • If using an internal standard (e.g., deuterated this compound), spike the sample at this stage.

  • HS-SPME Extraction:

    • Equilibrate the vial at a specific temperature (e.g., 35-60°C) for a set time (e.g., 15-20 minutes) to allow the analytes to reach the headspace.[9][14]

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-20 minutes) to adsorb the analytes.[6][9]

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).

    • Separate the compounds on a suitable capillary column (e.g., HP-5MS or Equity-1).[3][9]

    • Use a temperature program to elute the compounds, for example, starting at 40°C and ramping up to 250°C.[15]

    • Detect the analytes using a mass spectrometer, often in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for higher sensitivity and selectivity.[9][14]

Protocol 2: HS-GC-MS for this compound in Food

This protocol is a generalized procedure based on common practices.[13][14]

  • Sample Preparation:

    • Homogenize 1 g of the food sample and place it in a 20 mL headspace vial.

    • Add 4 g of NaCl and 9-10 mL of water.[14]

    • Seal the vial.

  • Headspace Analysis:

    • Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes).[14]

    • Automatically inject a specific volume of the headspace gas into the GC-MS system.

  • GC-MS Analysis:

    • Chromatographic separation and mass spectrometric detection are performed under similar conditions as described for HS-SPME-GC-MS.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow and a logical comparison of the analytical methods.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenization Sample Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Salting Addition of NaCl Solution Vial->Salting IS Internal Standard Spiking Salting->IS Equilibration Equilibration at Controlled Temperature IS->Equilibration HS_SPME HS-SPME Adsorption Equilibration->HS_SPME HS HS Injection Equilibration->HS GC_MS GC-MS Separation & Detection HS_SPME->GC_MS Thermal Desorption HS->GC_MS Gas Injection Data Data Processing & Quantification GC_MS->Data G Comparison of Analytical Methods cluster_methods Analytical Techniques cluster_attributes Performance Attributes HS_GC_MS HS-GC-MS Sensitivity Sensitivity HS_GC_MS->Sensitivity Lower Robustness Robustness HS_GC_MS->Robustness Higher Matrix Matrix Effect Handling HS_GC_MS->Matrix Less Susceptible HS_SPME_GC_MS HS-SPME-GC-MS HS_SPME_GC_MS->Sensitivity Higher HS_SPME_GC_MS->Robustness Lower HS_SPME_GC_MS->Matrix More Susceptible

References

A Comparative Analysis of the Environmental Footprint of Furan-Based Biofuels

Author: BenchChem Technical Support Team. Date: December 2025

The imperative to mitigate climate change and reduce reliance on fossil fuels has catalyzed extensive research into renewable energy sources, with biofuels emerging as a promising alternative for the transportation sector. Among the diverse array of biofuels, furan-based compounds, particularly 2,5-dimethylfuran (B142691) (DMF), are gaining significant attention from researchers, scientists, and drug development professionals due to their favorable physicochemical properties. This guide provides a comparative analysis of the environmental impact of furan-based biofuels against more established alternatives like ethanol (B145695) and butanol, supported by available experimental data and a review of assessment methodologies.

Executive Summary

Furan-based biofuels, derived from lignocellulosic biomass, offer the potential for a sustainable liquid fuel source.[1] Possessing a higher energy density and better water insolubility compared to ethanol, they present an attractive profile for infrastructure compatibility.[2][3][4] However, a comprehensive understanding of their environmental performance across their entire life cycle is crucial for informed decision-making. This analysis compiles and compares key environmental metrics—Greenhouse Gas (GHG) emissions, land use, water consumption, and net energy balance—for furan-based biofuels, ethanol, and butanol. While direct, comprehensive comparative data for furan-based biofuels remains limited in publicly available literature, this guide synthesizes existing data points to provide a preliminary assessment and highlights areas requiring further research.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the environmental impact of furan-based biofuels (represented by furan (B31954) derivatives where specific DMF data is unavailable), ethanol, and butanol. It is important to note that the values presented are collated from various studies, which may employ different methodologies and assumptions, thus warranting careful interpretation.

Table 1: Comparative Life Cycle Greenhouse Gas (GHG) Emissions

BiofuelFeedstockGHG Emissions (g CO₂eq/MJ)Study Scope
Furan-Based
2-Methyltetrahydrofuran (ecoMeTHF™)Corn Cob Waste~7.9 (calculated from 0.150 kg CO₂eq/kg)Cradle-to-Gate
Ethanol
Corn52.4Well-to-Wheels
Corn Stover32.4 (65% reduction vs. gasoline)Well-to-Wheels
SugarcaneData Not Available
Switchgrass40.0 (57% reduction vs. gasoline)Well-to-Wheels
Butanol
Corn (ABE)~43.7 (53% reduction vs. gasoline)Well-to-Wheels
Corn Stover (ABE)~16.0 (83% reduction vs. gasoline)Well-to-Wheels

Note: The GHG emissions for 2-Methyltetrahydrofuran were calculated based on the provided source data and its lower heating value. Direct comparative data for 2,5-dimethylfuran (DMF) from a comprehensive LCA study was not available.

Table 2: Comparative Land Use

BiofuelFeedstockLand Use (m²/MJ)Study Scope
Furan-Based Lignocellulosic BiomassData Not Available
Ethanol Corn0.57 - 0.75 (million acres per billion gallons)Not Specified
Butanol CornData Not Available

Note: Quantitative land use data for furan-based biofuels and a direct comparison in m²/MJ is a significant research gap. The data for ethanol is presented in the unit reported in the source.

Table 3: Comparative Water Consumption

BiofuelFeedstockWater Consumption (L/MJ)Study Scope
Furan-Based Lignocellulosic BiomassData Not Available
Ethanol Corn10 - 17 (Liters of water per liter of ethanol)Feedstock Production
Butanol CornData Not Available

Table 4: Comparative Net Energy Balance (NER)

BiofuelFeedstockNet Energy Ratio (NER)
Furan-Based Lignocellulosic BiomassData Not Available
Ethanol Corn1.3 - 1.6
Butanol Data Not AvailableData Not Available

Note: The Net Energy Ratio indicates the amount of energy delivered for each unit of energy invested. A value greater than 1 signifies a net energy gain. Data for furan-based biofuels and butanol is a key area for future research.

Experimental Protocols: A Methodological Framework

The environmental impact of biofuels is typically assessed using Life Cycle Assessment (LCA), a standardized methodology guided by ISO 14040 and 14044.[5][6][7][8] An LCA provides a "cradle-to-grave" or "well-to-wheels" analysis, encompassing all stages from feedstock cultivation and transportation to fuel production, distribution, and final use.[9]

Key Stages of Biofuel Life Cycle Assessment:
  • Goal and Scope Definition: This initial stage defines the purpose of the assessment, the functional unit (e.g., 1 MJ of fuel energy), and the system boundaries. The system boundaries determine which processes are included in the analysis, such as direct and indirect land-use change.[10]

  • Life Cycle Inventory (LCI): This involves the comprehensive collection of data on all inputs (e.g., energy, water, fertilizers, chemicals) and outputs (e.g., products, co-products, emissions, waste) for each process within the system boundaries.

  • Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This includes assessing the global warming potential (GWP) of greenhouse gas emissions, as well as other impact categories like acidification, eutrophication, and ecotoxicity.[7]

Specific Methodologies for Key Impact Categories:
  • Greenhouse Gas Emissions: The calculation of GHG emissions involves summing the carbon dioxide (CO₂), methane (B114726) (CH₄), and nitrous oxide (N₂O) emissions at each life cycle stage, converted to CO₂ equivalents (CO₂eq) using their respective global warming potentials.[5] Models like the Greenhouse gases, Regulated Emissions, and Energy use in Technologies (GREET) model developed by Argonne National Laboratory are widely used for this purpose.[11][12][13][14][15]

  • Land Use: Assessing the impact of land use is complex and must consider both direct land use (the area occupied by the energy crop) and indirect land use change (iLUC). iLUC occurs when the cultivation of biofuel feedstocks displaces other agricultural activities, potentially leading to the conversion of natural ecosystems like forests and grasslands to agricultural land elsewhere.[11][16]

  • Water Consumption: The water footprint of a biofuel is a measure of the total volume of freshwater used throughout its life cycle. This is typically categorized into "blue water" (surface and groundwater), "green water" (rainwater), and "grey water" (water required to assimilate pollutants).[17]

Mandatory Visualization

To illustrate the interconnected stages of biofuel production and assessment, the following diagrams are provided in the DOT language for Graphviz.

Biofuel_Production_Pathway cluster_feedstock Feedstock Production cluster_conversion Conversion Process cluster_biofuels Resulting Biofuels Lignocellulosic_Biomass Lignocellulosic Biomass (e.g., Corn Stover, Wood Chips) Pretreatment Pretreatment Lignocellulosic_Biomass->Pretreatment Hydrolysis Hydrolysis Pretreatment->Hydrolysis Fermentation_Dehydration Fermentation / Dehydration Hydrolysis->Fermentation_Dehydration Furan_Biofuels Furan-Based Biofuels (e.g., DMF) Fermentation_Dehydration->Furan_Biofuels Dehydration & Upgrading Ethanol Ethanol Fermentation_Dehydration->Ethanol Fermentation Butanol Butanol Fermentation_Dehydration->Butanol ABE Fermentation Upgrading Upgrading

Simplified production pathways for furan-based biofuels, ethanol, and butanol.

LCA_Workflow Goal_Scope 1. Goal & Scope Definition (System Boundaries, Functional Unit) LCI 2. Life Cycle Inventory (Data Collection: Inputs & Outputs) Goal_Scope->LCI LCIA 3. Life Cycle Impact Assessment (GHG, Land Use, Water Use) LCI->LCIA Interpretation 4. Interpretation (Hotspot Analysis, Recommendations) LCIA->Interpretation Interpretation->Goal_Scope Iterative Refinement

The iterative four-stage workflow of a Life Cycle Assessment (LCA).

Conclusion and Future Outlook

This comparative analysis underscores the potential of furan-based biofuels as a next-generation energy source, while also highlighting the critical need for more comprehensive and standardized environmental impact assessments. The available data, though sparse for furan-based biofuels, suggests that second-generation biofuels derived from lignocellulosic waste streams generally offer significant greenhouse gas emission reductions compared to their first-generation counterparts and fossil fuels.

Key research gaps that need to be addressed include:

  • Comprehensive Life Cycle Assessments of 2,5-Dimethylfuran (DMF): Dedicated "well-to-wheels" studies are needed to quantify the GHG emissions, land use, water consumption, and net energy balance of DMF production from various lignocellulosic feedstocks.

  • Standardized Methodologies: To enable robust comparisons, future LCA studies should adhere to consistent system boundaries and allocation methods, as outlined in ISO standards.

  • Techno-economic and Environmental Co-assessment: Integrated analyses are required to evaluate the economic viability alongside the environmental performance of furan-based biofuel production pathways.

As research and development in furan-based biofuel production continue to advance, generating robust and transparent environmental performance data will be paramount for guiding sustainable energy policy and investment decisions.

References

Safety Operating Guide

Navigating the Disposal of 2-Ethylfuran: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Ethylfuran, a highly flammable and toxic compound. Adherence to these procedures is paramount to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is a highly flammable liquid and vapor, and is toxic if swallowed or inhaled.[1] Therefore, all handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that conform to EN 166(EU) or NIOSH (US) standards are required. A face shield should be used in situations with a higher risk of splashing.[1]

  • Hand Protection: Wear chemically impermeable gloves. Given the nature of the substance, it is advisable to consult the glove manufacturer's resistance guide to select the most appropriate material.

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a full-face respirator with an appropriate filter (e.g., type ABEK) should be used.

  • Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect against skin contact and in the event of a small fire.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, essential for safe handling and disposal planning.

PropertyValueSource
Flash Point 1 °C / 33.8 °F[2]
Boiling Point 92 - 93 °C / 197.6 - 199.4 °F @ 768 mmHg[2]
Vapor Pressure 50 mmHg @ 20 °C[2]
Specific Gravity 0.910 g/cm³[2]
Occupational Exposure Limits Not Established[1][2][3]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste is a multi-step process that requires careful planning and execution. The following operational plan provides a systematic approach to ensure safety and compliance.

Waste Collection and Segregation
  • Waste Container: Collect this compound waste in a dedicated, properly labeled, and chemically compatible container. Glass or polyethylene (B3416737) containers are generally suitable. The container must have a tightly sealing lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". The label should also indicate the associated hazards (e.g., "Flammable," "Toxic").

  • Segregation: this compound waste must be segregated from other chemical waste streams to prevent dangerous reactions. It is crucial to keep it separate from strong oxidizing agents.[2] Do not mix with other solvents unless you have confirmed their compatibility.

Waste Storage
  • Storage Location: Store the sealed this compound waste container in a designated hazardous waste accumulation area. This area should be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, and open flames.[2]

  • Secondary Containment: To mitigate the risk of spills, the waste container should be placed within a larger, chemically resistant secondary container.

  • Accumulation Time: Adhere to all institutional and regulatory limits on the amount of hazardous waste that can be accumulated and the time it can be stored in the laboratory.

Disposal Request and Pickup
  • Contact Environmental Health and Safety (EHS): Once the waste container is nearing its capacity or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal coordinator.

  • Provide Information: Be prepared to provide detailed information about the waste, including the chemical composition and volume.

  • Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of it down the drain or in regular trash.[3] The final disposal method will likely be incineration at a permitted facility.

Emergency Procedures: Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to minimize hazards.

Small Spills (manageable by trained laboratory personnel)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment and Cleanup: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent, to contain and absorb the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

Large Spills (requiring EHS or emergency response)
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Activate the nearest fire alarm and contact your institution's EHS and emergency services.

  • Isolate the Area: Close doors to the affected area to contain vapors.

  • Do Not Re-enter: Await the arrival of trained emergency responders.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A 1. Handling & PPE - Fume Hood - Goggles, Gloves, Lab Coat B 2. Waste Collection - Labeled, Compatible Container A->B G Spill Occurs A->G C 3. Segregation - Separate from Incompatibles (e.g., Oxidizing Agents) B->C D 4. Temporary Storage - Ventilated, Cool, Dry Area - Secondary Containment C->D E 5. Disposal Request - Contact EHS D->E F 6. Professional Disposal - Licensed Waste Vendor E->F H Spill Cleanup Procedure G->H Emergency Response H->B Collect Spill Debris

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Ethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Ethylfuran

This guide provides immediate safety, operational, and disposal information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Summary

This compound is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1] Some classifications also list it as toxic if swallowed and fatal if inhaled.[2][3] Its vapors are heavier than air and can form explosive mixtures, posing a flashback risk.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 3208-16-0[1][5]
Molecular Formula C₆H₈O[3]
Molecular Weight 96.13 g/mol [3]
Appearance Light yellow liquid[4]
Boiling Point 92 - 93 °C (198 - 199 °F)
Density 0.912 g/cm³ at 25 °C (77 °F)
UN Number 1993[6]
GHS Hazard Statements H225, H301, H302, H312, H330, H332[1][2][3]

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Pre-Handling and Preparation
  • Risk Assessment: Before beginning work, perform a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for vapor generation.

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

  • Ignition Sources: Identify and remove all potential ignition sources, such as open flames, hot surfaces, and sparks.[4] Use only non-sparking tools and explosion-proof equipment.[4]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher (suitable types include dry sand, dry chemical, or alcohol-resistant foam).

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Chemical-resistant gloves are required.[2] Consult the glove manufacturer's specifications to ensure compatibility and breakthrough time for this compound.

  • Respiratory Protection: When vapors or aerosols are generated, or if ventilation is inadequate, respiratory protection is required.[2] A full-face respirator with an appropriate filter (e.g., Filter type ABEK) should be used if exposure limits are exceeded.[2]

  • Body Protection: Wear flame-retardant and antistatic protective clothing.[2] A lab coat is the minimum requirement, and impervious clothing should be worn when there is a risk of significant skin contact.[2]

Step-by-Step Handling Procedure
  • Grounding: Before dispensing, ground and bond the container and receiving equipment to prevent static discharge.[4]

  • Dispensing: Slowly dispense the required amount of this compound inside a chemical fume hood to minimize vapor release.

  • Container Sealing: Keep the container tightly closed when not in use.[2][4]

  • Post-Handling: After use, wash hands thoroughly. Change any contaminated clothing immediately.

Storage Requirements
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[2][4]

  • Keep the storage area away from heat, sparks, open flames, and direct sunlight.[4][6]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Spill and Emergency Procedures
  • Small Spills:

    • Evacuate non-essential personnel and ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using a liquid-absorbent material (e.g., Chemizorb®, sand, or universal binders).[1]

    • Collect the absorbed material into a suitable, closed container for disposal.[4]

  • Large Spills:

    • Evacuate the danger area immediately.

    • Alert emergency responders and consult an expert.

    • Prevent the spill from entering drains, as there is a risk of explosion.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with plenty of water and soap.[2][4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4][6] Rinse the mouth with water and have the person drink one or two glasses of water.[2] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[2]

Disposal Plan
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][2][4]

  • Do not mix with other waste streams. Leave the chemical in its original container if possible. Uncleaned containers should be handled and disposed of as if they were full.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_cleanup 4. Post-Handling & Disposal RiskAssessment Perform Risk Assessment PrepWorkArea Prepare Ventilated Work Area (Fume Hood) RiskAssessment->PrepWorkArea VerifyEmergency Verify Emergency Equipment (Eyewash, Shower, Extinguisher) PrepWorkArea->VerifyEmergency DonGoggles Wear Safety Goggles VerifyEmergency->DonGoggles DonGloves Wear Chemical Resistant Gloves DonRespirator Wear Respirator (if needed) DonGloves->DonRespirator DonCoat Wear Flame-Retardant Lab Coat DonGoggles->DonCoat DonCoat->DonGloves Grounding Ground & Bond Containers DonRespirator->Grounding Dispense Dispense Chemical in Fume Hood Grounding->Dispense Seal Keep Container Tightly Sealed Dispense->Seal Spill Spill or Exposure? Seal->Spill DoffPPE Doff PPE Correctly WashHands Wash Hands Thoroughly DoffPPE->WashHands WasteDisposal Dispose of Waste via Approved Channels WashHands->WasteDisposal WashHands->WasteDisposal Spill->DoffPPE No FirstAid Follow First Aid & Emergency Procedures Spill->FirstAid Yes

A logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。